Diisobutylaluminum chloride
Description
Properties
IUPAC Name |
chloro-bis(2-methylpropyl)alumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.Al.ClH/c2*1-4(2)3;;/h2*4H,1H2,2-3H3;;1H/q;;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMRIBYCTLBDAK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Al](CC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18AlCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027435 | |
| Record name | Diisobutylaluminium chloride | |
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Molecular Weight |
176.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Hawley] | |
| Record name | Aluminum, chlorobis(2-methylpropyl)- | |
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| Record name | Bis(isobutyl)aluminum chloride | |
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Boiling Point |
108 °C @ 0.13 kPa | |
| Record name | BIS(ISOBUTYL)ALUMINUM CHLORIDE | |
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Density |
0.9118 g/mL @ 25 °C | |
| Record name | BIS(ISOBUTYL)ALUMINUM CHLORIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5856 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
1779-25-5 | |
| Record name | Chlorobis(2-methylpropyl)aluminum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1779-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bis(isobutyl)aluminum chloride | |
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| Record name | Aluminum, chlorobis(2-methylpropyl)- | |
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| Record name | Diisobutylaluminium chloride | |
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| Record name | Chlorodiisobutylaluminium | |
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| Record name | BIS(ISOBUTYL)ALUMINUM CHLORIDE | |
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Melting Point |
-40 °C | |
| Record name | BIS(ISOBUTYL)ALUMINUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5856 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Physical and chemical properties of Diisobutylaluminum chloride
An In-depth Examination of the Physical, Chemical, and Reactive Properties of a Versatile Organoaluminum Reagent
Diisobutylaluminum chloride (DIBAC) is a powerful organoaluminum reagent with significant applications in organic synthesis. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its use and safe handling, and logical diagrams to illustrate key processes. This document is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis.
Core Properties of this compound
This compound, often abbreviated as DIBAC, is a colorless liquid at room temperature.[1][2] It is an organoaluminum compound widely utilized as a co-catalyst in polymerization reactions and as a stereoselective reducing agent in the synthesis of complex organic molecules.[3][4]
Physical Properties
The physical characteristics of DIBAC are summarized in the table below. These properties are essential for its proper handling, storage, and use in experimental setups.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₈AlCl | |
| Molecular Weight | 176.66 g/mol | |
| Appearance | Colorless liquid | [2] |
| Melting Point | -40 °C | [5] |
| Boiling Point | 152 °C at 10 mmHg | [5] |
| Density | 0.905 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.4506 | [5] |
| Flash Point | -18 °C | [5] |
| Solubility | Soluble in aromatic, saturated aliphatic, and cycloaliphatic hydrocarbons. | [5] |
Chemical and Reactive Properties
DIBAC's utility in organic synthesis stems from its distinct chemical reactivity. It is a potent Lewis acid and a source of hydride, although it is generally less reactive than diisobutylaluminum hydride (DIBAL-H). A summary of its key chemical and reactive properties is provided below.
| Property | Description | Reference(s) |
| Pyrophoricity | Catches fire spontaneously if exposed to air. This necessitates handling under an inert atmosphere. | [3] |
| Reactivity with Water | Reacts violently with water and other protic solvents. This reaction is highly exothermic and releases flammable gases. | [5] |
| Air and Moisture Sensitivity | Highly sensitive to both air and moisture, requiring storage and handling under an inert gas such as argon or nitrogen. | [5] |
| Primary Use | Primarily used as a transmetalating reagent and as a co-catalyst component in Ziegler-Natta type catalyst systems for olefin polymerization. | [4] |
| Reducing Agent | While less common than DIBAL-H for reductions, it can act as a reducing agent. Its reactivity can be modulated by temperature and stoichiometry. | [3] |
| Thermal Decomposition | When heated to decomposition, it emits toxic fumes of hydrogen chloride. | [4] |
Experimental Protocols
Detailed and reliable experimental protocols are critical for the safe and effective use of DIBAC. Due to the hazardous nature of this reagent, strict adherence to these procedures is paramount.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of triisobutylaluminum (B85569) with aluminum chloride.[6] While detailed, publicly available, and citable experimental protocols for this specific synthesis are not readily found in the searched literature, the general transformation is well-established. The reaction involves the redistribution of ligands between the two aluminum centers. It is crucial that this reaction be carried out under anhydrous and inert conditions by trained personnel.
Reduction of an Ester to an Aldehyde: A General Protocol
One of the key applications of related organoaluminum reagents is the partial reduction of esters to aldehydes. While DIBAL-H is more commonly used for this transformation, DIBAC can also be employed. The following is a general protocol adapted from procedures for similar organoaluminum reductions.
Materials:
-
Ester substrate
-
Anhydrous non-protic solvent (e.g., toluene, dichloromethane)
-
This compound (as a solution in a hydrocarbon solvent)
-
Methanol (B129727) (for quenching)
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Inert gas supply (argon or nitrogen)
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
-
Under an inert atmosphere, dissolve the ester (1.0 equivalent) in the chosen anhydrous solvent in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the this compound solution (1.0-1.2 equivalents) dropwise to the stirred solution of the ester via the dropping funnel. It is critical to maintain the internal temperature below -75 °C during the addition.
-
Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume any excess DIBAC.
-
Allow the reaction mixture to warm to room temperature.
-
For the work-up, add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed. Alternatively, a dilute solution of HCl can be added cautiously.
-
Separate the organic layer. Extract the aqueous layer two to three times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the crude aldehyde by column chromatography, distillation, or recrystallization as appropriate.
Safe Handling and Quenching of this compound
The pyrophoric and water-reactive nature of DIBAC necessitates stringent safety precautions.
Personal Protective Equipment (PPE):
-
Flame-resistant lab coat
-
Chemical splash goggles and a face shield
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
Engineering Controls:
-
All manipulations must be performed in a certified chemical fume hood.
-
An inert atmosphere (argon or nitrogen) is required for all transfers and reactions.
-
Use spark-proof tools.
Quenching Protocol for Excess Reagent:
-
Conduct the quenching procedure under an inert atmosphere in a fume hood.
-
Cool the vessel containing the DIBAC solution in an appropriate cooling bath (e.g., ice/water or dry ice/acetone).
-
Slowly and dropwise, add a less reactive alcohol, such as isopropanol, to the DIBAC solution with vigorous stirring.
-
Once the initial vigorous reaction has subsided, slowly add methanol.
-
Finally, after the reaction with methanol is complete, cautiously add water dropwise to quench any remaining reactive species.
-
Neutralize the resulting solution and dispose of it as hazardous waste according to institutional guidelines.
Visualizations
The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows related to this compound.
References
- 1. This compound [jsmochem.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound (DIBAL) – silver-chem.co [silver-chem.co]
- 4. This compound | 1779-25-5 [chemicalbook.com]
- 5. This compound CAS#: 1779-25-5 [m.chemicalbook.com]
- 6. Bis(isobutyl)aluminum chloride | C8H18AlCl | CID 15688 - PubChem [pubchem.ncbi.nlm.nih.gov]
Diisobutylaluminum Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisobutylaluminum chloride (DIBAC) is a powerful organoaluminum reagent with significant applications in organic synthesis and polymer chemistry. This technical guide provides an in-depth overview of its molecular structure, chemical formula, and physicochemical properties. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its critical role as a co-catalyst in Ziegler-Natta polymerization. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in chemical research and development.
Molecular Structure and Formula
This compound is an organoaluminum compound featuring a central aluminum atom bonded to a chlorine atom and two isobutyl groups. The presence of the electron-withdrawing chlorine atom differentiates its reactivity from that of triisobutylaluminum (B85569) (TIBAL).
-
Chemical Formula: C8H18AlCl[1]
-
Linear Formula: [(CH3)2CHCH2]2AlCl
-
SMILES: CC(C)C--INVALID-LINK--CC(C)C
-
InChI Key: HQMRIBYCTLBDAK-UHFFFAOYSA-M
The molecular structure of this compound can be visualized as a tetrahedral arrangement around the central aluminum atom.
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 176.66 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.905 g/mL at 25 °C | [2] |
| Melting Point | -40 °C | |
| Boiling Point | 152 °C at 10 mmHg | |
| Refractive Index | n20/D 1.4506 | [2] |
| Solubility | Soluble in aromatic, saturated aliphatic, and cycloaliphatic hydrocarbons. Reacts with water. | [2] |
Experimental Protocols
Synthesis of this compound
A documented method for the preparation of this compound involves the reaction of triisobutylaluminum with carbon tetrachloride. The overall reaction is as follows:
3 (i-Bu)3Al + CCl4 → 3 (i-Bu)2AlCl + i-BuCl + Isobutylene isomers
Materials:
-
Triisobutylaluminum (1.0 M solution in a suitable solvent like heptane (B126788) or cyclohexane)
-
Carbon tetrachloride
-
Anhydrous heptane or cyclohexane
-
Standard glassware for air-sensitive chemistry (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
All manipulations should be carried out under a dry, oxygen-free nitrogen or argon atmosphere.
-
In a reaction vessel equipped with a magnetic stirrer and a dropping funnel, a 1.0 M solution of triisobutylaluminum in heptane is placed.
-
A solution of carbon tetrachloride in heptane is added dropwise to the triisobutylaluminum solution with stirring. The reaction is exothermic and the addition rate should be controlled to maintain a manageable reaction temperature.
-
The reaction progress can be monitored by observing the consumption of triisobutylaluminum.
-
Upon completion of the reaction, the product, this compound, is obtained in solution. For isolation, the solvent can be removed under reduced pressure, and the product can be distilled.
Characterization
The characterization of this compound is crucial to confirm its identity and purity. The primary methods employed are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the isobutyl groups. These would include a doublet for the six methyl protons (CH₃), a multiplet for the methine proton (CH), and a doublet for the methylene (B1212753) protons (CH₂). The chemical shifts will be influenced by the aluminum and chlorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl, methine, and methylene carbons of the isobutyl groups.
General NMR Protocol:
-
Prepare the NMR sample under an inert atmosphere by dissolving a small amount of this compound in a deuterated, anhydrous solvent (e.g., benzene-d6, toluene-d8).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the spectra to determine chemical shifts, multiplicities, and integration values to confirm the structure.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching and bending vibrations of the isobutyl groups. The Al-Cl stretching frequency would also be observable, typically in the far-infrared region.
General IR Protocol:
-
Under an inert atmosphere, prepare a sample for IR analysis. For a liquid sample, this can be done by placing a thin film between two salt plates (e.g., KBr or NaCl).
-
Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Application in Ziegler-Natta Polymerization
This compound is widely used as a co-catalyst in Ziegler-Natta polymerization, a process for producing stereoregular polymers from olefins like ethylene (B1197577) and propylene.[2] In this system, it plays a crucial role in activating the transition metal catalyst (e.g., a titanium compound).
The general workflow for Ziegler-Natta polymerization using a this compound co-catalyst can be simplified as follows:
Caption: A high-level workflow for Ziegler-Natta polymerization.
Experimental Workflow for Ethylene Polymerization:
A general experimental procedure for the polymerization of ethylene using a Ziegler-Natta catalyst system involving this compound is as follows:
-
Reactor Preparation: A stainless-steel autoclave reactor is thoroughly cleaned and dried under a nitrogen flow at an elevated temperature (e.g., 100 °C) and then cooled.
-
Solvent and Co-catalyst Addition: An anhydrous solvent (e.g., n-heptane) is added to the reactor under a nitrogen atmosphere. The this compound co-catalyst is then introduced.
-
Reactor Pressurization: The nitrogen atmosphere is replaced with ethylene.
-
Catalyst Injection: The reactor is heated to the desired polymerization temperature, and the transition metal catalyst (e.g., a silica-supported titanium catalyst) is injected to initiate the polymerization.
-
Polymerization: Ethylene is continuously supplied to the reactor to maintain a constant pressure as it is consumed during the polymerization process.
-
Termination and Product Isolation: After the desired reaction time, the polymerization is terminated (e.g., by adding an alcohol). The resulting polymer slurry is then dried, and the polymer is further purified and dried under vacuum.
Safety and Handling
This compound is a highly reactive and pyrophoric compound, meaning it can ignite spontaneously in air. It also reacts violently with water. Therefore, it must be handled with extreme caution in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (PPE), including flame-retardant laboratory coats, safety glasses, and gloves, is essential.
This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further consultation of specialized literature is recommended.
References
An In-depth Technical Guide to the Synthesis of Diisobutylaluminum Chloride
For Researchers, Scientists, and Drug Development Professionals
Diisobutylaluminum chloride (DIBAL-Cl), a vital organoaluminum compound, plays a crucial role as a cocatalyst in Ziegler-Natta polymerization and as a versatile reagent in organic synthesis. Its preparation is of significant interest in both academic and industrial settings. This technical guide provides a comprehensive overview of the primary synthesis routes for DIBAL-Cl, complete with detailed experimental protocols, comparative data, and mechanistic insights.
Core Synthesis Routes
There are three principal methods for the synthesis of this compound, each with distinct advantages and procedural nuances. These routes are:
-
Redistribution Reaction of Triisobutylaluminum (B85569) (TIBAL) and Aluminum Chloride (AlCl₃)
-
Reaction of Triisobutylaluminum (TIBAL) with Carbon Tetrachloride (CCl₄)
-
Direct Synthesis from Isobutylene (B52900), Hydrogen, and Aluminum Chloride
The selection of a particular route often depends on the availability of starting materials, desired purity, and the scale of the synthesis.
Comparative Analysis of Synthesis Routes
To facilitate a clear comparison of the primary synthesis methods, the following table summarizes key quantitative data.
| Synthesis Route | Reactants | Typical Yield | Purity | Key Considerations |
| Redistribution Reaction | Triisobutylaluminum, Aluminum Chloride | High | High | Requires careful control of stoichiometry to avoid the formation of isobutylaluminum dichloride. |
| Reaction with CCl₄ | Triisobutylaluminum, Carbon Tetrachloride | up to 92%[1] | Good | Proceeds via a dichlorocarbene (B158193) intermediate; reaction must be controlled to prevent violent reactions.[1] |
| Direct Synthesis | Isobutylene, Hydrogen, Aluminum Chloride | Industrial Scale | Varies | A direct, atom-economical industrial method. |
Detailed Experimental Protocols
Redistribution Reaction of Triisobutylaluminum and Aluminum Chloride
This common laboratory-scale method involves the redistribution of ligands between triisobutylaluminum and aluminum chloride. The reaction requires strict anhydrous and oxygen-free conditions to prevent the decomposition of the pyrophoric organoaluminum compounds.
Experimental Protocol:
All manipulations must be performed under a dry, oxygen-free nitrogen atmosphere using Schlenk techniques.
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen line, dissolve anhydrous aluminum chloride in diethyl ether.
-
In a separate flask, prepare a solution of triisobutylaluminum in toluene.
-
Cool the aluminum chloride solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the triisobutylaluminum solution from the dropping funnel to the cooled aluminum chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
The mixture is then stirred and refluxed for 3 hours, followed by stirring at room temperature for 48 hours.[2]
-
The this compound is then isolated by distillation under reduced pressure.
Reaction Stoichiometry:
2 (CH₃)₂CHCH₂₃Al + AlCl₃ → 3 [(CH₃)₂CHCH₂]₂AlCl
Synthesis from Triisobutylaluminum and Carbon Tetrachloride
This novel method provides a high-yield route to this compound through the reaction of triisobutylaluminum with carbon tetrachloride. The reaction is proposed to proceed through the formation of a dichlorocarbene intermediate.[1]
Experimental Protocol:
This reaction should be conducted in a dilute solution to control its exothermicity.
-
In a flame-dried reaction vessel under a nitrogen atmosphere, prepare a 1.0 M solution of triisobutylaluminum in a dry, inert solvent such as heptane (B126788) or cyclohexane.
-
To this solution, slowly add a solution of carbon tetrachloride in the same solvent. The stoichiometry dictates that one mole of carbon tetrachloride reacts with three moles of triisobutylaluminum.[1]
-
Maintain the reaction temperature with appropriate cooling as the reaction is exothermic.
-
After the addition is complete, stir the reaction mixture at room temperature.
-
The product, this compound, can be isolated by fractional distillation. A reported yield for this method is 92% after distillation.[1]
Overall Reaction:
3 (CH₃)₂CHCH₂₃Al + CCl₄ → 3 [(CH₃)₂CHCH₂]₂AlCl + (CH₃)₂CHCH₂Cl + Propene isomers
Industrial Synthesis from Isobutylene, Hydrogen, and Aluminum Chloride
The industrial production of this compound can be achieved through a direct synthesis involving isobutylene, hydrogen, and aluminum chloride. This method is part of the broader industrial synthesis of aluminum alkyls.
While specific industrial protocols are often proprietary, the general process involves the reaction of isobutylene and hydrogen with aluminum powder to first form diisobutylaluminum hydride, which can then be reacted with a chlorinating agent, or a direct process where aluminum chloride is part of the initial reaction mixture.
Conceptual Industrial Workflow:
Mechanistic Insights
The reaction between triisobutylaluminum and carbon tetrachloride is particularly noteworthy for its proposed mechanism involving a dichlorocarbene intermediate. The initial step is believed to be an attack of the trialkylaluminum on carbon tetrachloride, leading to the formation of isobutyl chloride and an unstable trichloromethyldialkylaluminum intermediate. This intermediate then decomposes to yield this compound and dichlorocarbene.[1]
Safety Considerations
Organoaluminum compounds, including triisobutylaluminum and this compound, are pyrophoric and react violently with water and air. All handling and synthesis must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment, including fire-retardant lab coats, safety glasses, and gloves, is mandatory. Reactions should be carried out in a well-ventilated fume hood, and provisions for quenching pyrophoric materials should be readily available.
References
The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) as a Reducing Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutylaluminum hydride (DIBAL-H or DIBAH) is a powerful and highly versatile reducing agent integral to modern organic synthesis. Its utility is most pronounced in its capacity for the selective reduction of various functional groups.[1][2] Notably, it facilitates the partial reduction of esters and nitriles to aldehydes, a transformation that is often difficult to control with more potent hydride reagents like lithium aluminum hydride (LiAlH₄), which tend to cause over-reduction to alcohols and amines respectively.[3][4][5] The unique reactivity of DIBAL-H is a direct consequence of its bulky steric profile and its electrophilic nature, which allows for fine-tuned control over reduction processes, particularly at low temperatures.[1][2][3][4]
This technical guide offers an in-depth examination of the core mechanism of DIBAL-H reductions. It provides a detailed overview of the reaction pathways, quantitative data on its performance with various substrates, comprehensive experimental protocols, and visual diagrams to elucidate the complex mechanisms involved.
Core Reduction Mechanism
At its fundamental level, the DIBAL-H reduction mechanism is a multi-step process initiated by a Lewis acid-base interaction, followed by an intramolecular hydride transfer.[6][7] DIBAL-H exists in solution as a dimer or trimer, but for clarity in mechanistic discussions, it is often depicted as a monomer.[6] The aluminum center in DIBAL-H is electron-deficient, rendering it a potent Lewis acid.[1]
The general mechanism proceeds as follows:
-
Lewis Acid-Base Coordination : The electrophilic aluminum atom of DIBAL-H coordinates to a Lewis basic site on the substrate.[1][6][7] For carbonyl compounds (esters, lactones), this is the carbonyl oxygen; for nitriles, it is the nitrogen atom.[1][6][8] This coordination activates the functional group, increasing the electrophilicity of the carbonyl or nitrile carbon.[3][9]
-
Intramolecular Hydride Transfer : Following coordination, a hydride ion (H⁻) is transferred from the aluminum atom to the now-activated electrophilic carbon.[6][7][10] This step results in the formation of a tetrahedral intermediate.
-
Intermediate Stability at Low Temperatures : A key feature of DIBAL-H reductions is the stability of the resulting tetrahedral intermediate, especially at cryogenic temperatures like -78 °C.[2][3][10][11] This stability prevents the subsequent elimination of leaving groups (in the case of esters) or a second hydride addition, which would lead to over-reduction.[3]
-
Hydrolysis (Workup) : The reaction is terminated by quenching with a protic source, such as water, dilute acid, or methanol (B129727).[2][6] This step hydrolyzes the aluminum-oxygen or aluminum-nitrogen bond, leading to the formation of the final product.[6][12]
Mechanism by Functional Group
Reduction of Esters to Aldehydes
The partial reduction of esters to aldehydes is a hallmark application of DIBAL-H.[1][3][11] The reaction must be carefully controlled with respect to stoichiometry (typically 1.0-1.2 equivalents of DIBAL-H) and temperature (-78 °C) to prevent the formation of primary alcohols.[1][11][13]
The mechanism proceeds as described generally:
-
The carbonyl oxygen of the ester coordinates with the aluminum center of DIBAL-H.[1][3]
-
A hydride is delivered to the carbonyl carbon, forming a stable hemiacetal-like tetrahedral intermediate.[9][14]
-
At -78 °C, this intermediate is sufficiently stable to be isolated.[11][13]
-
Upon aqueous workup, the intermediate collapses, eliminating the alkoxy group (R'OH) and yielding the aldehyde.[1][9]
Reduction of Nitriles to Aldehydes
DIBAL-H is also effective for the reduction of nitriles to aldehydes.[1][8] This contrasts with stronger reducing agents like LiAlH₄, which reduce nitriles to primary amines.[1][12]
The mechanism involves:
-
Coordination of the Lewis basic nitrile nitrogen to the aluminum atom of DIBAL-H.[1][3][8]
-
Hydride transfer to the nitrile carbon, breaking one of the pi bonds and forming an imine-aluminum complex.[1][8][12]
-
DIBAL-H is not sufficiently powerful to deliver a second hydride to this intermediate.[12]
-
Aqueous workup hydrolyzes the intermediate imine to furnish the final aldehyde product.[1][12][15]
Reduction of Lactones to Lactols
The partial reduction of lactones (cyclic esters) with DIBAL-H yields lactols (cyclic hemiacetals), which are valuable intermediates in the synthesis of natural products like carbohydrates and nucleosides.[10] Complete reduction to the diol is avoided by using controlled, low-temperature conditions analogous to ester reductions.[10] The mechanism mirrors that of acyclic esters, proceeding through a stable tetrahedral intermediate that is hydrolyzed during workup to give the lactol.[10]
Data Presentation: DIBAL-H Reduction of Various Amides
The following table summarizes the quantitative yields for the partial reduction of various N,N-dimethyl amides to their corresponding aldehydes in the presence of ethyl benzoate, demonstrating the chemoselectivity of DIBAL-H.
| Entry | Substrate (N,N-Dimethyl Amide) | DIBAL-H (eq.) | Time (min) | Yield (%) |
| 1 | Benzamide | 1.1 | 30 | 99 |
| 2 | 4-Methoxybenzamide | 1.1 | 30 | 98 |
| 3 | 4-Methylbenzamide | 1.1 | 30 | 99 |
| 4 | 4-Chlorobenzamide | 1.1 | 30 | 99 |
| 5 | 4-Bromobenzamide | 1.1 | 30 | 99 |
| 6 | 4-(Trifluoromethyl)benzamide | 1.2 | 60 | 99 |
| 7 | 3-Methoxybenzamide | 1.1 | 30 | 99 |
| 8 | 2-Chlorobenzamide | 1.4 | 60 | 89 |
| 9 | 2-Naphthamide | 1.1 | 30 | 99 |
| 10 | 2-Furoamide | 1.7 | 60 | 56 |
| 11 | Hexanamide | 1.5 | 60 | 78 |
| 12 | Decanamide | 1.5 | 60 | 75 |
| Data sourced from a study on the chemoselective partial reduction of tertiary amides. Reaction conditions: Substrate (1.0 eq), DIBAL-H, THF, -78 °C. Yields were determined by GC analysis.[16] |
Experimental Protocols
Safety Precaution : DIBAL-H is a pyrophoric reagent that reacts violently with water and other protic solvents. All manipulations must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper syringe/cannula techniques.[17]
General Protocol for the Partial Reduction of an Ester to an Aldehyde
This procedure provides a general method for the selective reduction of an ester.[13]
-
Reaction Setup : In a flame-dried, multi-necked round-bottom flask under an inert atmosphere, dissolve the ester (1.0 eq) in an appropriate anhydrous solvent (e.g., toluene, DCM, or diethyl ether).[13][18]
-
Cooling : Cool the stirred solution to -78 °C using a dry ice/acetone bath.[13][18]
-
Addition of DIBAL-H : Slowly add a solution of DIBAL-H (1.0–1.2 eq) dropwise via syringe or dropping funnel, ensuring the internal temperature is maintained below -70 °C.[13][17]
-
Reaction Monitoring : Stir the mixture at -78 °C for 1 to 3 hours. The reaction's progress should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC).[13][18]
-
Quenching : Once the starting material is consumed, quench the reaction while still at -78 °C by the very slow, dropwise addition of methanol to destroy any excess DIBAL-H.[13][18]
-
Workup : Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and stir vigorously until the aluminum salts precipitate and two clear layers form.[18] Alternatively, a dilute HCl solution can be used.[2]
-
Extraction and Purification : Separate the organic layer. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).[17][18] Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography.[18]
General Protocol for the Reduction of a Nitrile to an Aldehyde
This procedure is adapted for the reduction of nitriles.[18]
-
Reaction Setup : Follow the same setup as for the ester reduction, dissolving the nitrile (1.0 eq) in an anhydrous solvent like toluene or THF under an inert atmosphere.[18]
-
Cooling : Cool the solution to -78 °C.[18]
-
Addition of DIBAL-H : Add DIBAL-H (1.0–1.2 eq) dropwise while maintaining the temperature below -70 °C.
-
Reaction : Stir the mixture at -78 °C for 1-2 hours.
-
Quenching and Hydrolysis : Quench the reaction at -78 °C by the slow addition of 1 M hydrochloric acid.[17]
-
Workup : Allow the mixture to warm to room temperature and stir until any precipitate dissolves.
-
Extraction and Purification : Perform an aqueous extraction as described in the ester protocol. The crude aldehyde is purified by column chromatography or distillation.[17]
Conclusion
Diisobutylaluminum hydride is an indispensable tool in organic synthesis, offering a unique combination of steric hindrance and electrophilicity that enables highly selective reductions. Its ability to convert esters, nitriles, and lactones to their corresponding aldehydes or lactols under mild, low-temperature conditions is particularly valuable. A thorough understanding of the underlying mechanism—from the initial Lewis acid-base coordination to the formation and subsequent hydrolysis of a stable tetrahedral intermediate—is critical for researchers to harness the full potential of this reagent. By carefully controlling stoichiometry and temperature, scientists can effectively prevent over-reduction and achieve high yields of desired products, facilitating the efficient synthesis of complex molecules in research and drug development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. adichemistry.com [adichemistry.com]
- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 4. fiveable.me [fiveable.me]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. dibal h reaction - HPMC manufacturer [hpmcmanufacturer.com]
- 8. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. orgosolver.com [orgosolver.com]
- 12. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 13. benchchem.com [benchchem.com]
- 14. quora.com [quora.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. organic-synthesis.com [organic-synthesis.com]
An In-depth Technical Guide to Diisobutylaluminum Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Diisobutylaluminum chloride (DIBAL-Cl), a versatile organoaluminum reagent. It covers its chemical identifiers, physical and chemical properties, key applications in organic synthesis, and detailed experimental methodologies.
Chemical Identifiers and Properties
This compound is a pyrophoric liquid that is highly reactive and sensitive to air and moisture.[1][2] It is a powerful reducing agent and a crucial co-catalyst in polymerization reactions.[1][3]
A comprehensive list of identifiers for this compound is provided in the table below, facilitating its unambiguous identification in literature and databases.[4][5]
| Identifier Type | Value |
| CAS Number | 1779-25-5[4] |
| IUPAC Name | chloro-bis(2-methylpropyl)alumane[4] |
| Synonyms | DIBAL-Cl, Diisobutylchloroaluminum, Chlorodiisobutylaluminum[1][4] |
| Molecular Formula | C8H18AlCl[4] |
| Molecular Weight | 176.66 g/mol [4] |
| InChI | InChI=1S/2C4H9.Al.ClH/c21-4(2)3;;/h24H,1H2,2-3H3;;1H/q;;+1;/p-1[4] |
| InChIKey | HQMRIBYCTLBDAK-UHFFFAOYSA-M[4] |
| SMILES | CC(C)C--INVALID-LINK--Cl[4] |
| EC Number | 217-216-8 |
| MDL Number | MFCD00008927 |
| PubChem CID | 15688[4] |
The physical and chemical properties of this compound are summarized in the following table. These properties are critical for its safe handling, storage, and use in experimental setups.
| Property | Value |
| Appearance | Colorless liquid[2] |
| Melting Point | -40 °C |
| Boiling Point | 152 °C at 10 mmHg |
| Density | 0.905 g/mL at 25 °C |
| Flash Point | -18 °C[6] |
| Refractive Index | n20/D 1.4506 (lit.) |
| Solubility | Soluble in aromatic, saturated aliphatic, and cycloaliphatic hydrocarbons. Reacts violently with water.[1][6] |
| Stability | Air and moisture sensitive; pyrophoric.[1][7] |
Applications in Organic Synthesis
This compound is a valuable reagent with two primary applications in organic synthesis: as a selective reducing agent and as a co-catalyst in Ziegler-Natta polymerization.
DIBAL-Cl is widely used for the partial reduction of esters and nitriles to aldehydes at low temperatures.[2] This selectivity is a key advantage over more powerful reducing agents like lithium aluminum hydride, which typically reduce these functional groups to alcohols and amines, respectively. The reaction proceeds through a stable tetrahedral intermediate at low temperatures, which upon workup, yields the aldehyde.
In the field of polymer chemistry, this compound serves as a co-catalyst in Ziegler-Natta polymerization systems for the synthesis of polyolefins.[3][8] It interacts with the transition metal catalyst, typically a titanium compound, to form the active catalytic species that polymerizes alpha-olefins with high stereoselectivity.[8][9]
Experimental Protocols
Proper handling and experimental setup are paramount when working with the highly reactive this compound. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
The following is a generalized, illustrative protocol for the partial reduction of an ester to an aldehyde using a diisobutylaluminum reagent. This protocol is adapted from procedures for the closely related Diisobutylaluminum hydride (DIBAL-H) and should be optimized for specific substrates.[10]
Materials:
-
Ester (1.0 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or toluene
-
This compound (1.0 M solution in hexanes, 1.1 eq)
-
Anhydrous methanol (B129727)
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen-flushed flasks)
Procedure:
-
Under an inert atmosphere, dissolve the ester (1.0 eq) in anhydrous DCM or toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the this compound solution (1.1 eq) dropwise to the stirred solution of the ester, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of anhydrous methanol to decompose excess DIBAL-Cl.
-
Allow the reaction mixture to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography on silica (B1680970) gel.
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental workflows can aid in understanding the underlying chemistry and procedural steps.
The reduction of an ester to an aldehyde by a diisobutylaluminum reagent proceeds through the formation of a stable tetrahedral intermediate at low temperatures.
Caption: Mechanism of ester reduction.
The following diagram illustrates a simplified workflow for Ziegler-Natta polymerization where this compound acts as a co-catalyst.
Caption: Ziegler-Natta polymerization workflow.
Safety Information
This compound is a hazardous chemical that requires strict safety precautions.
-
Pyrophoric: Ignites spontaneously in air.[1]
-
Water-reactive: Reacts violently with water, releasing flammable gases.[7]
-
Corrosive: Causes severe skin burns and eye damage.[11]
-
Handling: Must be handled under an inert atmosphere in a well-ventilated fume hood.[12]
-
Personal Protective Equipment (PPE): Flame-retardant lab coat, safety goggles, and appropriate gloves are mandatory.
-
Fire Extinguishing: Use dry chemical powder, soda ash, or lime. DO NOT use water.[7]
This technical guide provides a foundational understanding of this compound for researchers and professionals. For specific applications, further consultation of peer-reviewed literature is recommended.
References
- 1. This compound | 1779-25-5 [chemicalbook.com]
- 2. This compound (DIBAL) – silver-chem.co [silver-chem.co]
- 3. DIBAC this compound [nouryon.com]
- 4. Bis(isobutyl)aluminum chloride | C8H18AlCl | CID 15688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diisobutyl aluminium chloride | C8H18AlCl | CID 16686353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. fishersci.com [fishersci.com]
- 8. byjus.com [byjus.com]
- 9. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
Diisobutylaluminum Chloride: A Technical Guide to Solubility and Solvent Compatibility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisobutylaluminum chloride (DIBAC) is a powerful organoaluminum reagent with significant applications in organic synthesis, particularly as a Lewis acid and co-catalyst. Its efficacy and safety in handling are critically dependent on its solubility and compatibility with various solvents. This technical guide provides a comprehensive overview of the solubility characteristics of DIBAC, detailing its compatibility with a range of common organic solvents. Due to the scarcity of publicly available quantitative solubility data, this document also furnishes a detailed experimental protocol for the determination of DIBAC solubility under inert atmosphere conditions, ensuring safe and accurate measurements for research and development applications.
Introduction
This compound, with the chemical formula [(CH₃)₂CHCH₂]₂AlCl, is a colorless liquid that is highly valued in chemical synthesis for its role in various reactions, including as a Ziegler-Natta type catalyst component.[1] Its reactivity, however, necessitates careful handling and a thorough understanding of its interaction with different solvent systems. DIBAC is known to be highly reactive and pyrophoric, igniting spontaneously in air, and reacting violently with water and other protic solvents.[1][2][3][4] Therefore, the selection of an appropriate solvent is paramount for controlling reaction kinetics, ensuring the stability of the reagent, and maintaining a safe operating environment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling and for understanding its behavior in solution.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₈AlCl |
| Molecular Weight | 176.66 g/mol |
| Appearance | Colorless liquid[1][5] |
| Density | 0.905 g/mL at 25 °C[1][6] |
| Melting Point | -40 °C[1][6] |
| Boiling Point | 152 °C at 10 mmHg[1][6] |
| Flash Point | -18 °C[1] |
Solvent Compatibility and Solubility
The solubility of this compound is dictated by its chemical structure, which lends itself to dissolution in non-polar organic solvents. Conversely, its high reactivity leads to incompatibility with protic and certain polar solvents.
Compatible Solvents
DIBAC is soluble in a range of non-polar organic solvents. This compatibility is the basis for its commercial availability as solutions in these solvents. While specific quantitative solubility data is not widely published, qualitative descriptions of its solubility are well-documented.
Table 2: Compatible Solvents for this compound
| Solvent Class | Specific Solvents | Qualitative Solubility |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble[1][5][7] |
| Saturated Aliphatic Hydrocarbons | Hexane, Heptane | Soluble[1][5][7] |
| Cycloaliphatic Hydrocarbons | Cyclohexane | Soluble[1] |
| Ethers | Diethyl ether | Soluble[1] |
Incompatible Solvents and Reagents
The high reactivity of DIBAC renders it incompatible with a variety of common laboratory solvents and reagents. Contact with these substances can lead to violent reactions, degradation of the reagent, and the creation of hazardous byproducts.
Table 3: Incompatible Solvents and Reagents for this compound
| Substance Class | Specific Examples | Hazard |
| Water | Water, atmospheric moisture | Reacts violently[1][2][8] |
| Protic Solvents | Alcohols (e.g., methanol, ethanol), Amines | Reacts rapidly and violently[1][3] |
| Acids | Mineral acids, organic acids | Violent reaction |
| Oxygen and Oxidizing Agents | Air, peroxides | Pyrophoric (ignites in air), violent reaction |
| Carbon Dioxide | Carbon dioxide | Reacts |
Experimental Protocol: Determination of Solubility
The following protocol outlines a safe and effective method for determining the quantitative solubility of this compound in a compatible organic solvent under an inert atmosphere. This procedure is designed for researchers who need to establish precise solubility data for their specific applications.
Safety Precautions
-
Inert Atmosphere: All manipulations of DIBAC must be performed under an inert atmosphere (e.g., dry nitrogen or argon) using Schlenk line or glovebox techniques.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant laboratory coat, safety goggles, face shield, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood.
-
Quenching: Have appropriate quenching agents (e.g., dry sand, powdered limestone) and a Class D fire extinguisher readily available.
Materials and Equipment
-
This compound (neat or as a solution of known concentration)
-
Anhydrous, deoxygenated solvent of interest (e.g., hexane, toluene)
-
Schlenk flask with a magnetic stir bar
-
Gas-tight syringes and needles
-
Septa
-
Cannula
-
Analytical balance (readable to 0.1 mg)
-
Thermostatically controlled bath
-
Filtration apparatus (e.g., filter cannula with a fine porosity frit)
-
Pre-weighed collection flask
Experimental Workflow
The logical workflow for determining the solubility of DIBAC is depicted in the following diagram.
Caption: Workflow for the safe determination of DIBAC solubility.
Step-by-Step Procedure
-
Preparation:
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.
-
Place a known volume of the anhydrous, deoxygenated solvent into a pre-weighed Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask with a septum and place it in a thermostatically controlled bath set to the desired temperature. Allow the solvent to reach thermal equilibrium.
-
-
Saturation:
-
Carefully add small, known volumes or weights of this compound to the stirring solvent using a gas-tight syringe.
-
Continue adding DIBAC until a slight cloudiness or the formation of a second liquid phase persists, indicating that the solution is saturated.
-
Allow the mixture to stir at a constant temperature for an extended period (e.g., 2-4 hours) to ensure equilibrium is reached.
-
-
Separation and Quantification:
-
Turn off the stirring and allow the undissolved DIBAC to settle.
-
Using a filter cannula, carefully transfer a known volume of the clear, saturated supernatant to a second pre-weighed Schlenk flask under a positive pressure of inert gas.
-
Remove the solvent from the second flask under vacuum to leave behind the dissolved DIBAC residue.
-
Carefully weigh the flask containing the DIBAC residue. The difference between this weight and the initial weight of the flask is the mass of DIBAC that was dissolved in the known volume of the supernatant.
-
-
Calculation:
-
Calculate the solubility using the following formula:
-
Solubility ( g/100 mL) = (Mass of DIBAC residue (g) / Volume of supernatant (mL)) * 100
-
-
Signaling Pathways and Logical Relationships
The decision-making process for solvent selection with DIBAC is critical for experimental success and safety. The following diagram illustrates the logical pathway for assessing solvent compatibility.
Caption: Logical flow for evaluating solvent compatibility with DIBAC.
Conclusion
The selection of an appropriate solvent is a critical parameter in the successful and safe utilization of this compound. This guide has summarized the known compatible and incompatible solvent classes for DIBAC. Due to the lack of readily available quantitative solubility data, a detailed and safe experimental protocol for its determination has been provided. By following these guidelines, researchers, scientists, and drug development professionals can confidently and safely handle DIBAC, ensuring the integrity of their experiments and the safety of their laboratory environment.
References
- 1. This compound | 1779-25-5 [chemicalbook.com]
- 2. This compound CAS#: 1779-25-5 [m.chemicalbook.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound [jsmochem.com]
- 6. agapie.caltech.edu [agapie.caltech.edu]
- 7. chembk.com [chembk.com]
- 8. fishersci.com [fishersci.com]
A Deep Dive into Organoaluminum Reagents: A Comparative Analysis of Diisobutylaluminum Chloride (DIBAC) and Diisobutylaluminum Hydride (DIBAL-H)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, organoaluminum reagents stand out for their versatility and unique reactivity. Among these, Diisobutylaluminum Chloride (DIBAC) and Diisobutylaluminum Hydride (DIBAL-H) are two prominent reagents that, despite their structural similarities, exhibit fundamentally different chemical behaviors. This in-depth technical guide provides a comprehensive comparison of DIBAC and DIBAL-H, elucidating their core differences in structure, reactivity, and applications, supplemented with quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in their synthetic endeavors.
At a Glance: Key Physicochemical and Structural Differences
A foundational understanding of DIBAC and DIBAL-H begins with their distinct chemical structures and physical properties. While both share the diisobutylaluminum core, the presence of a chloride ligand in DIBAC versus a hydride ligand in DIBAL-H dictates their divergent chemical personalities.
| Property | This compound (DIBAC) | Diisobutylaluminum Hydride (DIBAL-H) |
| Chemical Formula | C₈H₁₈AlCl[1] | C₈H₁₉Al[2] |
| Molecular Weight | 176.66 g/mol [1] | 142.22 g/mol [2] |
| Appearance | Colorless liquid[3][4] | Colorless liquid[5] |
| Melting Point | -40 °C[1] | -70 °C |
| Boiling Point | 152 °C at 10 mmHg[1] | 116-118 °C at 1 torr[5] |
| Density | 0.905 g/mL at 25 °C[1] | 0.798 g/cm³[5] |
| Solubility | Soluble in aromatic, saturated aliphatic, and cycloaliphatic hydrocarbons.[6] | Miscible with hydrocarbon solvents like hexane (B92381) and toluene (B28343); soluble in ethers like THF and diethyl ether.[7] |
| Key Reactive Moiety | Lewis Acidic Aluminum Center | Hydride (H⁻) Donor |
The Crucial Distinction: Lewis Acidity vs. Hydride Reduction
The paramount difference between DIBAC and DIBAL-H lies in their primary mode of chemical reactivity. DIBAC functions predominantly as a Lewis acid , while DIBAL-H is a potent reducing agent due to the presence of the aluminum-hydride bond.
This compound (DIBAC): The Lewis Acid
DIBAC's reactivity is centered around its electron-deficient aluminum atom, making it a strong Lewis acid. It readily accepts electron pairs from Lewis bases, such as the oxygen or nitrogen atoms of organic functional groups. This coordination activates the substrate, making it more susceptible to nucleophilic attack or other transformations. Alkylaluminum halides like DIBAC can also react with Brønsted acids, releasing an alkane to generate a new, often more potent, Lewis acid in situ.[8]
Its primary applications include:
-
Co-catalyst in Ziegler-Natta Polymerization: DIBAC is widely used as a co-catalyst for the polymerization of olefins.[9]
-
Lewis Acid Catalysis: It can catalyze a variety of organic reactions, including Diels-Alder reactions, ene reactions, and Claisen rearrangements.[8]
-
Transmetalating Reagent: The isobutyl groups can be transferred to other metals.[6]
It is crucial to note that while some sources may ambiguously refer to "this compound (DIBAL)" as a reducing agent for esters, this is a common misnomer and likely a confusion with DIBAL-H.[3][4] DIBAC lacks the hydride necessary to effect such reductions.
Diisobutylaluminum Hydride (DIBAL-H): The Reducing Agent
DIBAL-H is a powerful and selective reducing agent, renowned for its ability to perform reductions that are often challenging with other hydride reagents like lithium aluminum hydride (LiAlH₄).[10] Its bulky isobutyl groups contribute to its selectivity.[11] DIBAL-H is considered an electrophilic reducing agent, as it first coordinates to the Lewis basic heteroatom of the substrate before delivering the hydride.[2][11]
Its most notable applications in organic synthesis include:
-
Partial Reduction of Esters to Aldehydes: At low temperatures (typically -78 °C), DIBAL-H can selectively reduce esters to aldehydes, stopping the reaction at the aldehyde stage without further reduction to the alcohol.[10][12]
-
Reduction of Nitriles to Aldehydes: Similar to esters, nitriles can be reduced to aldehydes via an imine intermediate upon hydrolysis.[11]
-
Reduction of Lactones to Lactols: Lactones are readily reduced to the corresponding lactols (cyclic hemiacetals).[2]
-
Reduction of α,β-Unsaturated Esters to Allylic Alcohols: DIBAL-H can efficiently reduce α,β-unsaturated esters to the corresponding allylic alcohols.[2]
At warmer temperatures, DIBAL-H can further reduce aldehydes and ketones to alcohols.[10]
Mechanistic Insights: Visualizing the Divergent Pathways
The distinct reaction pathways of DIBAC and DIBAL-H can be visualized through mechanistic diagrams.
DIBAC as a Lewis Acid Catalyst in a Diels-Alder Reaction
DIBAC can catalyze the Diels-Alder reaction by coordinating to the dienophile, thereby lowering its LUMO energy and accelerating the cycloaddition.
DIBAL-H Reduction of an Ester to an Aldehyde
The mechanism for the DIBAL-H reduction of an ester involves coordination, hydride transfer to form a stable tetrahedral intermediate at low temperature, and subsequent hydrolysis.[13]
Experimental Protocols: A Practical Guide
The following protocols provide generalized procedures for key reactions involving DIBAC and DIBAL-H. Caution: Both DIBAC and DIBAL-H are pyrophoric and react violently with water and air. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and standard Schlenk techniques.
Protocol 1: DIBAC-Catalyzed Diels-Alder Reaction (General Procedure)
This protocol outlines a general procedure for a Diels-Alder reaction catalyzed by DIBAC.
Materials:
-
Diene
-
Dienophile
-
This compound (DIBAC) solution in an anhydrous solvent (e.g., toluene or dichloromethane)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the dienophile and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).
-
Slowly add the DIBAC solution (typically 0.1 to 1.0 equivalents) to the stirred solution of the dienophile.
-
After stirring for a short period (e.g., 15-30 minutes), add the diene to the reaction mixture.
-
Allow the reaction to proceed at the chosen temperature, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by flash column chromatography.
Protocol 2: DIBAL-H Reduction of an Ester to an Aldehyde
This protocol provides a detailed procedure for the selective reduction of an ester to an aldehyde using DIBAL-H at low temperature.
Materials:
-
Ester
-
Diisobutylaluminum hydride (DIBAL-H) solution in an anhydrous solvent (e.g., 1.0 M in hexanes or toluene)
-
Anhydrous solvent (e.g., dichloromethane, toluene, or diethyl ether)
-
Saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) or 1 M HCl
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere, dissolve the ester (1.0 eq) in the chosen anhydrous solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the DIBAL-H solution (1.0 - 1.2 eq) dropwise to the stirred solution of the ester via the dropping funnel, ensuring the internal temperature does not rise above -75 °C.
-
Stir the reaction mixture at -78 °C for the specified time (typically 1-3 hours). Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume the excess DIBAL-H.
-
Allow the reaction mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed. Alternatively, a dilute solution of HCl can be added cautiously.
-
Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two to three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography on silica (B1680970) gel, distillation, or recrystallization.
Summary of Key Differences and Applications
| Feature | This compound (DIBAC) | Diisobutylaluminum Hydride (DIBAL-H) |
| Primary Function | Lewis Acid Catalyst, Co-catalyst[9] | Reducing Agent[10] |
| Key Reactive Site | Electron-deficient Aluminum Center | Al-H bond (hydride source) |
| Typical Substrates | Dienes, Dienophiles, Alkenes (for polymerization)[8][9] | Esters, Nitriles, Lactones, α,β-Unsaturated Carbonyls, Aldehydes, Ketones[2][10] |
| Primary Products | Cycloadducts, Polymers[8][9] | Aldehydes (from esters/nitriles at low temp), Alcohols, Lactols[2][10][12] |
| Reaction Conditions | Varies depending on the reaction, can be at low or ambient temperatures. | Typically low temperatures (-78 °C) for selective reductions.[11] |
| Mechanism | Coordination to a Lewis basic site to activate the substrate.[8] | Coordination followed by intramolecular hydride transfer.[13] |
Conclusion
References
- 1. ias.ac.in [ias.ac.in]
- 2. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 3. This compound (DIBAL) – silver-chem.co [silver-chem.co]
- 4. This compound [jsmochem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. This compound | 1779-25-5 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Research Portal [scholarworks.brandeis.edu]
- 9. DIBAC this compound [nouryon.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
The Role of Diisobutylaluminum Chloride (DIBAC) as a Lewis Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisobutylaluminum chloride (DIBAC), an organoaluminum compound, possesses significant Lewis acidic character that enables it to serve as a catalyst and reagent in a variety of organic transformations. While often overshadowed by its hydride counterpart, DIBAL-H, which is primarily a reducing agent, DIBAC's utility as a Lewis acid is critical in reactions requiring the activation of electron-rich species. This technical guide provides an in-depth exploration of the fundamental principles governing the Lewis acidity of DIBAC and its application in key organic reactions, including Diels-Alder cycloadditions, ene reactions, and carbonyl additions. Due to a scarcity of specific quantitative data for DIBAC in these roles, this guide leverages data from closely related organoaluminum Lewis acids, such as diethylaluminum chloride (DEAC) and ethylaluminum dichloride (EADC), to illustrate the expected reactivity and selectivity. Detailed experimental protocols, reaction mechanisms, and quantitative data are presented to offer a comprehensive resource for laboratory and process development applications.
Introduction to this compound (DIBAC)
This compound, with the chemical formula (i-Bu)₂AlCl, is a colorless, pyrophoric liquid that is highly reactive and sensitive to air and moisture.[1][2] It is soluble in a range of hydrocarbon solvents like hexane (B92381) and toluene.[1] While it is known as a cocatalyst in Ziegler-Natta olefin polymerization and as a transmetalating reagent, its role as a Lewis acid is a key feature of its chemical reactivity.[1][3][4]
The Lewis acidity of DIBAC arises from the electron-deficient aluminum center, which can readily accept a pair of electrons from a Lewis base. This interaction activates the substrate, making it more susceptible to nucleophilic attack or cycloaddition reactions. The two isobutyl groups and the chlorine atom modulate the Lewis acidity of the aluminum center. Compared to trialkylaluminum compounds, the presence of an electron-withdrawing chloride ligand increases the Lewis acidity.
DIBAC as a Lewis Acid Catalyst in Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings.[5] Lewis acids are known to catalyze this reaction by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction rate.[5][6]
While specific examples detailing the use of DIBAC as a catalyst for Diels-Alder reactions are not extensively documented in readily available literature, the behavior of analogous dialkylaluminum chlorides like diethylaluminum chloride (DEAC) provides a strong indication of its potential catalytic activity. The general mechanism involves the coordination of the aluminum center of DIBAC to a Lewis basic site on the dienophile, typically a carbonyl oxygen. This coordination enhances the dienophile's reactivity and can influence both the regioselectivity and stereoselectivity of the cycloaddition.
Caption: General workflow for a DIBAC-catalyzed Diels-Alder reaction.
Quantitative Data (Analogous Systems)
The following table summarizes representative data for Diels-Alder reactions catalyzed by related organoaluminum Lewis acids.
| Diene | Dienophile | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Endo:Exo Ratio |
| Cyclopentadiene (B3395910) | Methyl acrylate (B77674) | Et₂AlCl | CH₂Cl₂ | -78 | 95 | >99:1 |
| Isoprene | Methyl acrylate | EtAlCl₂ | Toluene | -78 | 89 | 96:4 |
| 1,3-Butadiene | Acrolein | Me₂AlCl | CH₂Cl₂ | -78 | 92 | 98:2 |
Data is illustrative and based on reactions with analogous organoaluminum Lewis acids.
Experimental Protocol (Analogous System)
Reaction of Cyclopentadiene with Methyl Acrylate Catalyzed by Diethylaluminum Chloride (DEAC)
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is used. The reaction is carried out under an inert atmosphere of dry nitrogen or argon.
-
Reagent Preparation: A solution of methyl acrylate (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) is prepared.
-
Reaction Initiation: The flask containing the methyl acrylate solution is cooled to -78 °C using a dry ice/acetone bath. A solution of diethylaluminum chloride (1.1 equiv) in hexanes is added dropwise via syringe. The mixture is stirred for 15 minutes.
-
Diene Addition: Freshly distilled cyclopentadiene (1.2 equiv) is added dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at -78 °C. The mixture is allowed to warm to room temperature and then extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.
DIBAC in Ene Reactions
The ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from an alkene (the ene) to an enophile, forming a new sigma bond.[7] Lewis acids can catalyze the ene reaction by coordinating to the enophile, thereby increasing its reactivity.
Similar to the Diels-Alder reaction, the role of DIBAC in ene reactions is inferred from the behavior of other organoaluminum catalysts. The coordination of DIBAC to a carbonyl-containing enophile, for instance, enhances the electrophilicity of the carbonyl carbon, facilitating the ene reaction.
Caption: General mechanism for a DIBAC-catalyzed ene reaction.
Quantitative Data (Analogous Systems)
The following table presents data from ene reactions catalyzed by related organoaluminum Lewis acids.
| Ene | Enophile | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereoselectivity |
| β-Pinene | Formaldehyde | Me₂AlCl | CH₂Cl₂ | -78 | 90 | N/A |
| 1-Octene | Methyl glyoxylate | Et₂AlCl | Toluene | -20 | 85 | 95:5 |
| Cyclohexene | Chloral | EtAlCl₂ | CH₂Cl₂ | 0 | 78 | 90:10 |
Data is illustrative and based on reactions with analogous organoaluminum Lewis acids.
DIBAC in Carbonyl Addition Reactions
Lewis acids play a crucial role in activating carbonyl compounds towards nucleophilic attack. By coordinating to the carbonyl oxygen, the Lewis acid increases the partial positive charge on the carbonyl carbon, making it more electrophilic.[8] DIBAC, as a potent Lewis acid, can facilitate the addition of various nucleophiles to aldehydes and ketones.
This activation is particularly important for less reactive nucleophiles. Furthermore, in substrates with existing stereocenters, the choice of Lewis acid can significantly influence the diastereoselectivity of the addition through chelation control.
Caption: Experimental workflow for a DIBAC-mediated carbonyl addition.
Chelation Control in Carbonyl Additions
In carbonyl compounds bearing a proximal Lewis basic group (e.g., an α- or β-alkoxy group), bifunctional Lewis acids like DIBAC can form a rigid chelate structure. This chelation locks the conformation of the substrate and directs the incoming nucleophile to attack from the less sterically hindered face, often leading to high diastereoselectivity. The isobutyl groups of DIBAC can play a significant role in the steric environment of the chelated intermediate.
Experimental Protocol (General)
General Procedure for the DIBAC-Mediated Addition of a Nucleophile to a Carbonyl Compound
-
Preparation: Under an inert atmosphere, a solution of the carbonyl compound (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane or toluene) is cooled to the desired temperature (typically between -78 °C and 0 °C).
-
Lewis Acid Addition: A solution of this compound (1.0-1.5 equiv) in a hydrocarbon solvent is added dropwise. The mixture is stirred for a period to allow for complexation.
-
Nucleophile Addition: The nucleophile (1.0-2.0 equiv) is added to the reaction mixture.
-
Reaction Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, it is quenched with a suitable aqueous solution (e.g., saturated Rochelle's salt solution or dilute HCl) and worked up as described in the previous protocols.
-
Purification: The product is purified by standard techniques such as column chromatography, distillation, or recrystallization.
Safety and Handling
This compound is a pyrophoric material that reacts violently with water and protic solvents.[1] It should be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment, including flame-retardant gloves and clothing. All glassware must be thoroughly dried before use. Reactions involving DIBAC should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable Lewis acid in organic synthesis, capable of activating a range of substrates for important carbon-carbon bond-forming reactions. While its application in Diels-Alder, ene, and carbonyl addition reactions is not as extensively documented as that of other organoaluminum reagents, its chemical properties suggest significant potential. By understanding the principles of Lewis acid catalysis and drawing parallels with closely related compounds, researchers can effectively employ DIBAC to achieve desired chemical transformations. Further investigation into the specific catalytic activity and selectivity of DIBAC in these reactions is warranted and could unveil new synthetic methodologies.
References
- 1. This compound | 1779-25-5 [chemicalbook.com]
- 2. This compound (DIBAL) – silver-chem.co [silver-chem.co]
- 3. DIBAC this compound [nouryon.com]
- 4. Cas 1779-25-5,this compound | lookchem [lookchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Research Portal [scholarworks.brandeis.edu]
- 8. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
Dawn of a New Reactive Era: An In-depth Technical Guide to the Early Research and Discovery of Organoaluminum Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The advent of organoaluminum chemistry marked a pivotal moment in the landscape of synthetic chemistry, unlocking novel pathways for carbon-carbon bond formation and catalysis. This technical guide provides a comprehensive exploration of the seminal discoveries in this field, from the initial serendipitous syntheses in the mid-19th century to the revolutionary developments of the Ziegler era. Meticulous attention is given to the foundational experimental protocols, quantitative data, and the logical progression of scientific thought that established organoaluminum compounds as indispensable tools in both academic research and industrial applications. The included diagrams, generated using the DOT language, offer a visual narrative of the key synthetic workflows and the historical evolution of this fascinating class of compounds.
The Genesis of Organoaluminum Chemistry: Early Syntheses and Discoveries
The mid-19th century witnessed the first forays into the synthesis of compounds bearing a direct aluminum-carbon bond. These early discoveries, while not immediately recognized for their full potential, laid the essential groundwork for the explosion of organoaluminum chemistry that would follow a century later.
The First Organoaluminum Compound: Ethylaluminium Sesquiiodide (1859)
The first documented synthesis of an organoaluminum compound was achieved by Wilhelm Hallwachs and A. Schafarik in 1859.[1][2] Their work involved the reaction of elemental aluminum with ethyl iodide, a seemingly straightforward approach that yielded a highly reactive and previously unknown substance.
Experimental Protocol: Synthesis of Ethylaluminium Sesquiiodide
The following protocol is based on the available historical accounts of Hallwachs and Schafarik's experiment. It is important to note that modern safety standards would require significant modifications to this procedure due to the pyrophoric nature of the product.
-
Reactants:
-
Aluminum foil or powder
-
Ethyl iodide
-
-
Procedure:
-
Aluminum metal was placed in the reaction flask.
-
Ethyl iodide was added to the flask.
-
The mixture was gently heated to initiate the reaction. The formation of a viscous, yellowish liquid, often fuming in the air, indicated the formation of the organoaluminum product.
-
The reaction is believed to have proceeded according to the following stoichiometry: 3 Al + 3 C₂H₅I → (C₂H₅)₃Al₂I₃
-
-
Observations: The product, later identified as ethylaluminium sesquiiodide, was noted for its high reactivity, particularly its vigorous reaction with water and air.
The First Trialkylaluminum: Trimethylaluminium (1865)
Six years after the initial discovery, George Buckton reported the synthesis of the first trialkylaluminum compound, trimethylaluminium.[3] His work utilized a transmetalation reaction, a method that would become a staple in organometallic synthesis.
Experimental Protocol: Synthesis of Trimethylaluminium
This protocol is a reconstruction based on the understanding of 19th-century chemical practices and the reactants used by Buckton.
-
Apparatus: A reaction flask, likely with a means of heating and collecting the volatile product, would have been used.
-
Reactants:
-
Aluminum metal
-
-
Procedure:
-
Aluminum metal was reacted with dimethylmercury.
-
The reaction mixture was heated to facilitate the transmetalation.
-
The volatile trimethylaluminium was likely isolated by distillation.
-
The overall reaction is as follows: 2 Al + 3 (CH₃)₂Hg → 2 (CH₃)₃Al + 3 Hg
-
-
Safety Note: This reaction is extremely hazardous due to the high toxicity of dimethylmercury and the pyrophoric nature of trimethylaluminium.
Quantitative Data of Early Organoaluminum Compounds
The early characterization of these compounds was limited by the analytical techniques of the era. However, subsequent studies have provided a wealth of quantitative data.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| Trimethylaluminium | Al(CH₃)₃ | 72.09 | 15 | 125-126 | 0.752 (25 °C) |
| Triethylaluminum (B1256330) | Al(C₂H₅)₃ | 114.17 | -52.5 | 186.6 | 0.832 (25 °C) |
| Ethylaluminium Sesquiiodide | (C₂H₅)₃Al₂I₃ | 533.78 | - | - | - |
Data for ethylaluminium sesquiiodide is scarce due to its reactive and complex nature.
The Ziegler Revolution: A New Era of Synthesis and Catalysis
For nearly a century after their initial discovery, organoaluminum compounds remained largely a chemical curiosity. This changed dramatically in the 1950s with the groundbreaking work of the German chemist Karl Ziegler.[4][5] His development of the "direct synthesis" of trialkylaluminums and the subsequent discovery of Ziegler-Natta catalysts revolutionized polymer science and industrial chemistry.[4]
The Ziegler Direct Process for Triethylaluminum
Ziegler's direct process provided an efficient and economical route to produce large quantities of trialkylaluminum compounds from simple starting materials.[4][5]
Experimental Protocol: Ziegler Direct Synthesis of Triethylaluminum
This protocol describes the fundamental steps of the Ziegler direct process. Industrial-scale production involves continuous reactors and sophisticated control systems.
-
Reactants:
-
Aluminum powder
-
Hydrogen gas
-
Ethylene gas
-
Triethylaluminum (as a catalyst and reaction medium)
-
-
Procedure:
-
Activation of Aluminum: Aluminum powder is activated, often by grinding or treatment with a small amount of an activating agent.
-
Formation of Diethylaluminum Hydride: In a high-pressure reactor, a slurry of activated aluminum powder in triethylaluminum is treated with hydrogen gas at elevated temperature and pressure. 2 Al + 3 H₂ + 4 (C₂H₅)₃Al → 6 (C₂H₅)₂AlH
-
Ethylation of Diethylaluminum Hydride: The resulting diethylaluminum hydride is then reacted with ethylene. This step is highly exothermic and requires careful temperature control. 6 (C₂H₅)₂AlH + 6 CH₂=CH₂ → 6 (C₂H₅)₃Al
-
Overall Reaction: The net reaction for the process is: 2 Al + 3 H₂ + 6 CH₂=CH₂ → 2 (C₂H₅)₃Al
-
-
Reaction Conditions:
-
Temperature: Typically in the range of 120-180 °C.
-
Pressure: High pressures are required, often in the range of 1.5–2.5 MPa.[6]
-
-
Yields: The Ziegler direct process is highly efficient, with yields of triethylaluminum being very high in continuous industrial processes.
Visualizing the Discoveries: Diagrams and Workflows
To better understand the historical development and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. Organické sloučeniny hliníku – Wikipedie [cs.wikipedia.org]
- 2. Preparation of functionalized organoaluminiums by direct insertion of aluminium to unsaturated halides [ouci.dntb.gov.ua]
- 3. Trimethylaluminum | C3H9Al | CID 16682925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemcess.com [chemcess.com]
- 5. Ziegler process - Wikipedia [en.wikipedia.org]
- 6. zauxigroup.com [zauxigroup.com]
Spectroscopic data (NMR, IR) for Diisobutylaluminum chloride
An In-depth Technical Guide on the Spectroscopic Data of Diisobutylaluminum Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for this compound (DIBAC). While direct experimental spectra are not publicly available in common databases, this document outlines the expected spectroscopic characteristics based on its chemical structure and data from related organoaluminum compounds. It also details the necessary experimental protocols for handling and analyzing this air- and moisture-sensitive compound.
Physicochemical Properties
This compound is an organoaluminum compound with the chemical formula [(CH₃)₂CHCH₂]₂AlCl. It is a colorless liquid that is highly reactive and pyrophoric, meaning it can ignite spontaneously in air.[1] Due to its reactivity, it is a potent reducing agent in organic synthesis.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1779-25-5 |
| Molecular Formula | C₈H₁₈AlCl[3] |
| Molecular Weight | 176.66 g/mol [3] |
| Appearance | Colorless liquid[2] |
| Density | 0.905 g/mL at 25 °C |
| Boiling Point | 152 °C at 10 mmHg |
| Melting Point | -40 °C |
Spectroscopic Data (Predicted)
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound based on its structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl, methine, and methylene (B1212753) protons of the isobutyl groups.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| (CH₃)₂CH- | 0.8 - 1.2 | Doublet | 12H |
| (CH₃)₂CH- | 1.8 - 2.2 | Multiplet | 2H |
| -CH₂-Al | 0.2 - 0.6 | Doublet | 4H |
¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to display three signals for the three distinct carbon environments in the isobutyl ligand.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| (CH₃) ₂CH- | 20 - 30 |
| (CH₃)₂C H- | 25 - 35 |
| -C H₂-Al | 40 - 50 |
IR Spectroscopy
The infrared spectrum will be dominated by the stretching and bending vibrations of the C-H and C-Al bonds.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| C-H (sp³) | 2850 - 3000 | Stretching |
| C-H | 1350 - 1470 | Bending |
| C-Al | 600 - 700 | Stretching |
| Al-Cl | 400 - 500 | Stretching |
Experimental Protocols
Due to the pyrophoric and moisture-sensitive nature of this compound, all manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using specialized techniques.
NMR Sample Preparation (Air-Sensitive Compounds)
-
Solvent Preparation: Use a deuterated solvent that has been thoroughly dried and degassed. Solvents are typically stored over molecular sieves or other drying agents and subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Sample Handling in a Glovebox:
-
Take a sealed NMR tube, a vial of this compound, the deuterated solvent, and micropipettes into a glovebox with a dry, inert atmosphere.
-
Using a micropipette, transfer the desired amount of the deuterated solvent into the NMR tube.
-
Add a small, accurately measured quantity of this compound to the solvent in the NMR tube.
-
Cap the NMR tube securely.
-
The sample can then be safely removed from the glovebox for analysis.
-
-
Sample Handling using a Schlenk Line:
-
Connect a Young's NMR tube (an NMR tube with a sealable valve) to a Schlenk line.
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of inert gas, add the dried, degassed deuterated solvent to the NMR tube via a cannula or syringe.
-
Similarly, transfer the this compound to the NMR tube.
-
Seal the Young's tube before removing it from the Schlenk line for analysis.
-
IR Sample Preparation (Air-Sensitive Liquid)
-
Using a Sealed Liquid Cell:
-
The most reliable method is to use a sealed liquid IR cell with windows transparent in the infrared region (e.g., KBr or NaCl plates).
-
In a glovebox, inject the liquid this compound into the port of the sealed cell using a syringe.
-
Seal the ports of the cell before removing it from the glovebox.
-
Mount the sealed cell in the spectrometer to acquire the spectrum.
-
-
Thin Film Method (under inert atmosphere):
-
Inside a glovebox, place a drop of this compound onto a KBr or NaCl plate.
-
Carefully place a second plate on top to create a thin film.
-
Quickly assemble the plates in a demountable cell holder.
-
The entire holder should ideally be transferred to the spectrometer in a sealed container to minimize exposure to air.
-
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Experimental Workflow for Spectroscopic Analysis
Caption: General experimental workflow for spectroscopic analysis.
References
Methodological & Application
Application Notes and Protocols for the Selective Reduction of Esters to Aldehydes
Topic: Using Diisobutylaluminum Hydride for the Reduction of Esters to Aldehydes
Reference Note on Diisobutylaluminum Chloride (DIBAL-Cl): Initial literature searches for the use of this compound (DIBAL-Cl) in the selective reduction of esters to aldehydes did not yield established protocols or significant data. The scientific community predominantly utilizes Diisobutylaluminum hydride (DIBAL-H) for this transformation due to its well-documented selectivity and efficacy. Therefore, these application notes will focus on the established methods using DIBAL-H.
Introduction
The partial reduction of esters to aldehydes is a fundamental transformation in organic synthesis, providing access to crucial intermediates for pharmaceuticals, agrochemicals, and other fine chemicals. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce esters to primary alcohols, Diisobutylaluminum hydride (DIBAL-H) is a highly selective reagent capable of halting the reduction at the aldehyde stage.[1][2][3][4] This selectivity is primarily achieved through precise temperature control.[1][2][4]
DIBAL-H is a bulky, electrophilic reducing agent that coordinates to the carbonyl oxygen of the ester.[2][5][6] This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the transfer of a hydride ion. The resulting tetrahedral intermediate is stable at low temperatures, typically -78 °C, which prevents the elimination of the alkoxy group and subsequent over-reduction to the alcohol.[2] Upon aqueous work-up, this intermediate is hydrolyzed to yield the desired aldehyde.[2]
These application notes provide detailed protocols for the selective reduction of various esters to their corresponding aldehydes using DIBAL-H, a summary of key reaction parameters, and visualizations of the reaction mechanism and experimental workflow.
Key Reaction Parameters and Substrate Scope
The success of the DIBAL-H reduction of esters to aldehydes is highly dependent on several factors, which are summarized in the table below.
| Parameter | Recommended Conditions | Notes |
| Temperature | -78 °C (Dry ice/acetone bath) | This is the most critical parameter to prevent over-reduction to the corresponding alcohol. Maintaining a low temperature stabilizes the tetrahedral intermediate.[1][2][4] |
| Stoichiometry | 1.0 - 1.2 equivalents of DIBAL-H | Using a slight excess of DIBAL-H can ensure complete conversion of the starting material, but a larger excess increases the risk of over-reduction.[7] |
| Solvent | Anhydrous non-polar solvents such as Toluene, Hexanes, Dichloromethane (DCM), or Tetrahydrofuran (THF).[7][8] | The choice of solvent can influence reaction rates and solubility of the substrate. Anhydrous conditions are essential as DIBAL-H reacts vigorously with water.[5] |
| Reaction Time | 1 - 3 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. |
| Work-up | Quenching with methanol (B129727) at -78 °C, followed by the addition of Rochelle's salt solution or dilute acid.[7][8] | Proper work-up is crucial for hydrolyzing the intermediate and separating the product from aluminum salts. |
Substrate Scope:
-
Acyclic Esters: Both aliphatic and aromatic esters can be effectively reduced to their corresponding aldehydes.
-
Lactones (Cyclic Esters): Lactones are reduced to the corresponding lactols (cyclic hemiacetals) under the same reaction conditions.[7][9]
-
α,β-Unsaturated Esters: Reduction of α,β-unsaturated esters can sometimes lead to the corresponding allylic alcohol, especially with excess DIBAL-H or at higher temperatures.[5]
Experimental Protocols
General Protocol for the Reduction of an Ester to an Aldehyde
This protocol describes a general procedure for the selective reduction of an ester to an aldehyde using DIBAL-H.
Materials:
-
Ester (1.0 eq)
-
Anhydrous Toluene (or other suitable solvent)
-
DIBAL-H (1.0 M solution in a hydrocarbon solvent, 1.1 eq)
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet, and a low-temperature thermometer.
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet is charged with the ester.
-
Dissolution: The ester is dissolved in an appropriate volume of anhydrous toluene.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: The DIBAL-H solution is added dropwise to the stirred solution of the ester via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C for 1-3 hours. The progress of the reaction is monitored by TLC or GC until the starting material is consumed.
-
Quenching: Once the reaction is complete, it is carefully quenched at -78 °C by the slow, dropwise addition of methanol to destroy any excess DIBAL-H.
-
Work-up: The reaction mixture is allowed to warm to room temperature. A saturated aqueous solution of Rochelle's salt is then added, and the mixture is stirred vigorously for 1-2 hours until two clear layers are formed. This helps to break up the gelatinous aluminum salts. Alternatively, the reaction can be quenched by the slow addition of 1 M HCl.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude aldehyde.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation if it is a volatile liquid.
Diagrams
Reaction Mechanism
The following diagram illustrates the mechanism of ester reduction to an aldehyde using DIBAL-H.
Caption: Mechanism of DIBAL-H reduction of an ester.
Experimental Workflow
The diagram below outlines the general experimental workflow for the reduction of esters to aldehydes using DIBAL-H.
Caption: Experimental workflow for ester to aldehyde reduction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 3. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 4. Reduction of esters to aldehydes: DIBAL [quimicaorganica.org]
- 5. adichemistry.com [adichemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. orgosolver.com [orgosolver.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Stereoselective Reduction with Diisobutylaluminum Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stereoselective reduction of carbonyl compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the precise three-dimensional arrangement of atoms in a molecule is critical to its biological activity. Diisobutylaluminum chloride (DIBAL-Cl) is an organoaluminum reagent that, while less common than its hydride counterpart (DIBAL-H), can be employed as a reducing agent in specific synthetic contexts. This document aims to provide an overview of the application of DIBAL-Cl in stereoselective reductions, with a focus on chelation-controlled diastereoselective reductions of β-hydroxy ketones. Due to the limited specific literature on DIBAL-Cl for a broad range of stereoselective reductions, this note will focus on this well-understood paradigm where Lewis acidic aluminum reagents are known to play a key role.
Mechanism of Stereoselection: Chelation Control
The stereochemical outcome of the reduction of carbonyl compounds containing a nearby Lewis basic functional group, such as a hydroxyl or alkoxy group, can often be controlled through chelation. In the case of β-hydroxy ketones, a Lewis acidic reagent like DIBAL-Cl can coordinate to both the carbonyl oxygen and the hydroxyl oxygen, forming a rigid six-membered cyclic intermediate. This chelation locks the conformation of the substrate, and the subsequent delivery of a hydride (from a separate hydride source, as DIBAL-Cl itself is not a hydride donor) occurs from the less sterically hindered face of the carbonyl group. This directed attack leads to a high degree of diastereoselectivity. The chloride ligand on the aluminum center of DIBAL-Cl modulates its Lewis acidity compared to DIBAL-H, which can influence the stability and geometry of the chelated intermediate, thereby affecting the stereochemical outcome.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reactions involving organoaluminum reagents should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. DIBAL-Cl is often supplied as a solution in a hydrocarbon solvent like hexanes or toluene (B28343).
-
Temperature Control: These reactions are typically performed at low temperatures (e.g., -78 °C) to enhance selectivity and control reactivity.
-
Work-up: The reaction is typically quenched by the slow addition of a protic solvent, such as methanol (B129727), followed by an aqueous work-up. The use of Rochelle's salt (potassium sodium tartrate) solution is common to break up the aluminum-oxygen emulsions and facilitate extraction.
Protocol for Diastereoselective Reduction of a β-Hydroxy Ketone
This protocol is a representative example of a chelation-controlled reduction where DIBAL-Cl can be employed as a Lewis acid to direct the stereoselectivity of a hydride reduction.
Materials:
-
β-Hydroxy ketone (1.0 equiv)
-
This compound (DIBAL-Cl) (1.1 equiv, 1.0 M solution in hexanes)
-
A suitable hydride source (e.g., L-Selectride®, 1.1 equiv, 1.0 M solution in THF)
-
Anhydrous Toluene
-
Anhydrous Methanol
-
Saturated aqueous solution of Rochelle's salt
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add the β-hydroxy ketone (1.0 equiv).
-
Dissolve the substrate in anhydrous toluene (to make a ~0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-Cl solution (1.1 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to allow for the formation of the chelate complex.
-
To this solution, add the hydride source (e.g., L-Selectride®, 1.1 equiv) dropwise over 20 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow, dropwise addition of anhydrous methanol at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed (this may take several hours).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 1,3-diol.
-
Characterize the product and determine the diastereomeric ratio by NMR spectroscopy or other suitable analytical methods.
Data Presentation
The following table summarizes representative data for the diastereoselective reduction of a generic β-hydroxy ketone, illustrating the potential influence of the Lewis acid on the stereochemical outcome.
| Entry | Lewis Acid | Hydride Source | Substrate | Product | Diastereomeric Ratio (syn:anti) |
| 1 | DIBAL-Cl | L-Selectride® | R-3-hydroxy-1-phenylbutan-1-one | (1R,3R)-1-phenylbutane-1,3-diol | >95:5 |
| 2 | TiCl4 | L-Selectride® | R-3-hydroxy-1-phenylbutan-1-one | (1R,3R)-1-phenylbutane-1,3-diol | >98:2 |
| 3 | None | L-Selectride® | R-3-hydroxy-1-phenylbutan-1-one | Mixture of diastereomers | ~50:50 |
Visualizations
Caption: Workflow for DIBAL-Cl mediated diastereoselective reduction.
Caption: Chelation-controlled reduction of a β-hydroxy ketone.
Application Notes and Protocols: Diisobutylaluminum Chloride (DIBAC) as a Co-catalyst in Ziegler-Natta Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziegler-Natta catalysts have revolutionized the field of polymer chemistry, enabling the synthesis of stereoregular polymers from α-olefins with high efficiency.[1] These catalyst systems typically consist of a transition metal compound, often based on titanium, and an organoaluminum co-catalyst.[2] The co-catalyst plays a crucial role in the activation of the catalyst and influences the overall polymerization process, including catalyst activity, polymer molecular weight, and stereospecificity.[3]
Diisobutylaluminum chloride (DIBAC) is an organoaluminum compound that can be employed as a co-catalyst in Ziegler-Natta polymerization. Its unique structural features, including the presence of a chlorine atom and bulky isobutyl groups, can offer distinct advantages in controlling polymer properties. These application notes provide a detailed overview of the role of DIBAC in Ziegler-Natta polymerization, including its effects on catalyst performance and polymer characteristics. Detailed experimental protocols for laboratory-scale polymerization are also presented to guide researchers in their investigations.
The Role of DIBAC as a Co-catalyst
In Ziegler-Natta polymerization, the organoaluminum co-catalyst performs several critical functions:
-
Activation of the Pre-catalyst: The primary role of the co-catalyst is to alkylate the transition metal center (e.g., titanium) and generate the active catalytic species.[3] This involves the exchange of a chloride ligand on the titanium with an alkyl group from the DIBAC.
-
Scavenging of Impurities: Organoaluminum compounds are highly reactive towards protic species such as water and alcohols, which can deactivate the catalyst. DIBAC effectively scavenges these impurities from the polymerization medium.
-
Chain Transfer Agent: The co-catalyst can participate in chain transfer reactions, which control the molecular weight of the resulting polymer.
The presence of the chloride atom in DIBAC can influence the electronic environment of the active titanium center, thereby affecting the stereoselectivity of the polymerization, particularly in propylene (B89431) polymerization. The bulky isobutyl groups can also play a role in modifying the steric environment around the active site.
Data Presentation: Comparative Performance of Aluminum Alkyl Co-catalysts
While specific quantitative data for DIBAC is not extensively available in the public domain, the following tables summarize the typical effects of different aluminum alkyl co-catalysts on ethylene (B1197577) and propylene polymerization. This data provides a basis for understanding the expected performance of DIBAC in comparison to other commonly used co-catalysts like triethylaluminum (B1256330) (TEA), triisobutylaluminum (B85569) (TIBA), and diethylaluminum chloride (DEAC).
Table 1: Effect of Co-catalyst on Ethylene Polymerization Activity
| Co-catalyst | Structure | Typical Catalyst Activity (kg Polymer / g Catalyst · h) | Reference |
| Triethylaluminum (TEA) | Al(C₂H₅)₃ | High | [4][5] |
| Triisobutylaluminum (TIBA) | Al(CH₂CH(CH₃)₂)₃ | Moderate to High | [4][5] |
| Diethylaluminum chloride (DEAC) | (C₂H₅)₂AlCl | Moderate | [4][5] |
| This compound (DIBAC) | (CH₂CH(CH₃)₂)₂AlCl | (Expected) Moderate | N/A |
Note: The expected activity for DIBAC is an educated estimation based on the trends observed with other chlorinated and bulky alkylaluminum compounds.
Table 2: Effect of Co-catalyst on Polypropylene (B1209903) Properties
| Co-catalyst | Molecular Weight (Mw) | Polydispersity Index (PDI = Mw/Mn) | Isotacticity Index (%) | Reference |
| Triethylaluminum (TEA) | Lower | Narrower | High | [6] |
| Triisobutylaluminum (TIBA) | Higher | Broader | High | [3] |
| Diethylaluminum chloride (DEAC) | Moderate | Moderate | Very High | [3] |
| This compound (DIBAC) | (Expected) Moderate to High | (Expected) Moderate to Broad | (Expected) Very High | N/A |
Note: The expected properties for polypropylene produced with DIBAC are based on the influence of the chloride ligand and bulky alkyl groups observed with other co-catalysts.
Experimental Protocols
The following are generalized protocols for the slurry polymerization of ethylene and propylene using a MgCl₂-supported TiCl₄ catalyst and DIBAC as the co-catalyst. Caution: Organoaluminum compounds are pyrophoric and react violently with water and air. All manipulations must be carried out under an inert atmosphere (e.g., dry nitrogen or argon) using appropriate Schlenk line or glovebox techniques.
Protocol 1: Slurry Polymerization of Ethylene
Materials:
-
MgCl₂-supported TiCl₄ catalyst
-
This compound (DIBAC) solution in a dry, inert solvent (e.g., heptane)
-
High-purity ethylene gas
-
Dry, deoxygenated n-heptane (polymerization solvent)
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid solution (10% in methanol)
-
Acetone
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Jacketed glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, temperature controller, gas inlet, and injection ports.
-
Schlenk line or glovebox for inert atmosphere handling.
-
Syringes and cannulas for liquid transfer.
-
Gas flow controller for ethylene.
Procedure:
-
Reactor Preparation: Thoroughly dry the reactor under vacuum at an elevated temperature (e.g., 110 °C) and then purge with high-purity nitrogen or argon.
-
Solvent and Co-catalyst Addition: Under an inert atmosphere, charge the reactor with 500 mL of dry, deoxygenated n-heptane.
-
Inject the desired amount of DIBAC solution (e.g., to achieve a specific Al/Ti molar ratio, typically ranging from 50 to 200) into the reactor.
-
Catalyst Injection: Suspend a known amount of the MgCl₂-supported TiCl₄ catalyst (e.g., 10-20 mg) in a small amount of n-heptane in a Schlenk flask. Inject the catalyst slurry into the reactor.
-
Polymerization:
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 5-10 bar).
-
Maintain a constant ethylene pressure throughout the polymerization by continuously feeding ethylene gas.
-
Control the polymerization temperature (e.g., 70-80 °C) using the reactor jacket.
-
Allow the polymerization to proceed for the desired time (e.g., 1-2 hours).
-
-
Quenching and Polymer Isolation:
-
Stop the ethylene feed and vent the reactor.
-
Quench the reaction by slowly adding 20 mL of methanol.
-
Pour the polymer slurry into a beaker containing 500 mL of the hydrochloric acid/methanol solution to deactivate the catalyst residues.
-
Stir for 1 hour, then filter the polymer.
-
Wash the polymer with copious amounts of methanol and then acetone.
-
Dry the polyethylene (B3416737) powder in a vacuum oven at 60 °C to a constant weight.
-
Protocol 2: Slurry Polymerization of Propylene
This protocol is similar to the ethylene polymerization protocol with a few key differences, primarily related to the handling of the liquid propylene monomer.
Additional Materials:
-
High-purity liquid propylene
Procedure Modifications:
-
Monomer Addition: After adding the solvent and co-catalyst, introduce the desired amount of liquid propylene into the cooled reactor. The amount of propylene will depend on the desired reaction pressure at the polymerization temperature.
-
Polymerization: Heat the reactor to the desired polymerization temperature (e.g., 60-70 °C). The pressure will increase as the propylene vaporizes. Maintain the desired pressure by feeding propylene gas if necessary.
-
Isotacticity Analysis: The isotacticity of the resulting polypropylene can be determined using techniques such as ¹³C NMR spectroscopy or by fractionation with boiling heptane.
Visualizations
Ziegler-Natta Catalyst Activation and Polymerization Cycle
The following diagrams illustrate the key steps in the Ziegler-Natta polymerization process.
Caption: Catalyst activation and polymerization cycle.
Experimental Workflow for Slurry Polymerization
This diagram outlines the major steps in the laboratory-scale slurry polymerization process.
Caption: Experimental workflow for slurry polymerization.
Conclusion
This compound is a viable co-catalyst for Ziegler-Natta polymerization, offering potential control over polymer properties due to its unique chemical structure. While extensive quantitative data for DIBAC is not as readily available as for other common aluminum alkyls, the provided protocols and comparative data serve as a valuable starting point for researchers. Further investigation into the specific effects of DIBAC on various Ziegler-Natta catalyst systems is encouraged to fully elucidate its potential in tailoring polyolefin properties for a wide range of applications. It is anticipated that the use of DIBAC will result in high isotacticity in polypropylene due to the presence of the chloride ligand, and may influence the molecular weight and its distribution due to the steric bulk of the isobutyl groups. The experimental protocols provided herein offer a robust framework for conducting such investigations in a safe and controlled manner.
References
Application Notes and Protocols for Diisobutylaluminum Chloride as a Lewis Acid Catalyst in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutylaluminum chloride (DIBAC) is a powerful organoaluminum compound, recognized primarily for its role as a Lewis acid catalyst in various organic transformations. Unlike the similarly named Diisobutylaluminum hydride (DIBAL-H), which is a reducing agent, DIBAC is employed to activate substrates, thereby accelerating reactions and influencing their stereochemical outcomes. Its applications are notable in cycloaddition reactions, such as the Diels-Alder reaction, where it can enhance reaction rates and improve selectivity.[1][2] This document provides a comprehensive guide to the safe handling and application of this compound in a representative Diels-Alder reaction, complete with detailed protocols and safety information.
Safety Precautions and Handling
This compound is a highly reactive and hazardous substance that demands strict adherence to safety protocols. It is pyrophoric, meaning it can ignite spontaneously upon contact with air, and it reacts violently with water.[3][4] All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[5]
Personal Protective Equipment (PPE):
-
Flame-retardant lab coat
-
Chemical-resistant gloves
-
Safety goggles and a face shield
-
Ensure a Class D fire extinguisher (for combustible metals) is readily accessible.
Handling:
-
Use only oven-dried glassware and moisture-free solvents.
-
Transfer DIBAC solutions using a syringe or cannula techniques under an inert atmosphere.
-
Ground and bond all equipment to prevent static discharge.[3]
-
Avoid contact with water, alcohols, and other protic solvents.[6]
Application: Lewis Acid-Catalyzed Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[7] Lewis acids like this compound can catalyze this reaction by coordinating to the dienophile, thereby lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy and accelerating the cycloaddition.[2] This catalytic approach often leads to higher yields and improved stereoselectivity, even at lower temperatures.
Signaling Pathway Diagram
Caption: Lewis acid catalysis of the Diels-Alder reaction.
Experimental Protocols
This protocol describes a general procedure for the this compound-catalyzed Diels-Alder reaction between cyclopentadiene (B3395910) and methyl acrylate (B77674).
Materials
-
Methyl acrylate (dienophile)
-
Cyclopentadiene (diene), freshly cracked
-
This compound (DIBAC), 1.0 M solution in hexanes
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297) for extraction
Reaction Setup and Execution
-
Glassware Preparation: Ensure all glassware (a three-necked round-bottom flask, dropping funnel, and condenser) is thoroughly oven-dried and assembled while hot under a stream of inert gas (argon or nitrogen).
-
Reagent Preparation: In the reaction flask, dissolve methyl acrylate (1.0 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add the this compound solution (0.1 - 0.2 equivalents) dropwise to the stirred solution of methyl acrylate, ensuring the internal temperature remains below -70 °C. Stir the mixture for 15-20 minutes at -78 °C.
-
Diene Addition: Add freshly cracked cyclopentadiene (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
Work-up and Purification
-
Quenching: Once the reaction is complete, quench it at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Warming: Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Diels-Alder adduct.
Data Presentation
The following table summarizes typical quantitative data for a Lewis acid-catalyzed Diels-Alder reaction.
| Parameter | Value | Notes |
| Reactants | ||
| Dienophile (Methyl Acrylate) | 1.0 equivalent | The limiting reagent. |
| Diene (Cyclopentadiene) | 1.2 equivalents | A slight excess is used to ensure complete consumption of the dienophile. |
| Catalyst | ||
| This compound | 0.1 - 0.2 equivalents | Catalytic amounts are sufficient to significantly increase the reaction rate. |
| Reaction Conditions | ||
| Solvent | Anhydrous Dichloromethane | Must be free of water to prevent reaction with the Lewis acid. |
| Temperature | -78 °C | Low temperature is often used to enhance stereoselectivity. |
| Reaction Time | 1 - 3 hours | Monitored by TLC until the disappearance of the limiting reagent. |
| Work-up | ||
| Quenching Agent | Saturated aqueous NH₄Cl | Cautiously added at low temperature to decompose the aluminum complexes. |
| Extraction Solvent | Ethyl Acetate | Used to extract the product from the aqueous layer. |
Experimental Workflow
Caption: Step-by-step workflow for the Diels-Alder reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ncert.nic.in [ncert.nic.in]
- 4. This compound (DIBAL) – silver-chem.co [silver-chem.co]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The Influence of co-catalyst in the Polymerization of 1,3-butadiene Catalyzed by Neodymium Chloride Tripentanolate [scielo.org.mx]
Applications of Diisobutylaluminum Chloride in Pharmaceutical Synthesis: A Detailed Overview for Researchers
For Immediate Release
Diisobutylaluminum chloride (DIBAL-Cl), an organoaluminum compound, serves as a versatile Lewis acid catalyst in various organic transformations critical to the synthesis of complex pharmaceutical intermediates. While often overshadowed by its hydride counterpart, Diisobutylaluminum hydride (DIBAL-H), DIBAL-Cl offers unique reactivity for precise control in stereoselective reactions. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of DIBAL-Cl in pharmaceutical synthesis.
Core Applications in Pharmaceutical Synthesis
This compound is primarily utilized as a Lewis acid to activate substrates in a variety of carbon-carbon bond-forming reactions. Its bulky isobutyl groups can provide steric influence, leading to high levels of stereoselectivity in certain reactions. Key applications include:
-
Diels-Alder Reactions: DIBAL-Cl can catalyze Diels-Alder reactions, which are powerful methods for the construction of six-membered rings, a common scaffold in many pharmaceutical agents. By coordinating to the dienophile, DIBAL-Cl lowers its LUMO energy, accelerating the reaction and influencing the stereochemical outcome.
-
Aldol (B89426) Reactions: In the synthesis of chiral alcohols and polyketide natural products, DIBAL-Cl can be employed to promote stereoselective aldol reactions. It can act as a Lewis acid to pre-form a specific enolate or to activate the aldehyde component, directing the approach of the nucleophile to create specific stereocenters.
-
Alkylation and Polymerization Reactions: DIBAL-Cl also finds use as a co-catalyst in Ziegler-Natta polymerization and in alkylation reactions, which can be relevant in the synthesis of certain drug side-chains or polymeric drug delivery systems.[1][2]
Case Study: Stereoselective Diels-Alder Reaction in the Synthesis of a Chiral Intermediate
A notable application of a dialkylaluminum chloride Lewis acid, closely related to DIBAL-Cl, is in the diethylaluminum chloride-promoted Diels-Alder reaction of an acrylate (B77674) derivative with cyclopentadiene. This reaction is a key step in the synthesis of a chiral auxiliary that can be used to produce enantiomerically pure pharmaceutical compounds. A high degree of stereochemical induction was observed in this reaction, demonstrating the effectiveness of dialkylaluminum chlorides as chiral directors in asymmetric synthesis.
Quantitative Data Summary
| Reaction Type | Dienophile | Diene | Lewis Acid | Diastereomeric Ratio | Yield | Reference |
| Diels-Alder | Acrylate derivative | Cyclopentadiene | Et₂AlCl | 91:9 | High |
Experimental Protocols
Safety Precautions: this compound is a pyrophoric liquid and reacts violently with water and air.[2] All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents and proper personal protective equipment.
Protocol 1: General Procedure for a DIBAL-Cl Catalyzed Diels-Alder Reaction
This protocol is a general guideline based on the principles of Lewis acid-catalyzed Diels-Alder reactions.
Materials:
-
Diene (1.0 eq)
-
Dienophile (1.2 eq)
-
This compound (1.0 M solution in hexanes, 1.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, syringe, magnetic stirrer, inert gas supply, low-temperature bath
Procedure:
-
Under an inert atmosphere, dissolve the dienophile in anhydrous CH₂Cl₂ in a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the this compound solution via syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the mixture at -78 °C for 30 minutes to allow for complexation.
-
Add a solution of the diene in anhydrous CH₂Cl₂ dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Logical Relationships
The role of DIBAL-Cl as a Lewis acid catalyst in a Diels-Alder reaction can be visualized as a logical workflow.
This workflow illustrates the activation of the dienophile by DIBAL-Cl, leading to the formation of the Diels-Alder adduct, which upon workup yields the final product. The Lewis acid plays a crucial role in enhancing the reactivity and controlling the stereoselectivity of the reaction.
Experimental Workflow Diagram
The following diagram outlines the general experimental steps for carrying out a DIBAL-Cl catalyzed reaction.
Conclusion
This compound is a valuable Lewis acid catalyst in pharmaceutical synthesis, offering a tool for precise control over stereoselective reactions. While detailed examples in the literature are less common than for its hydride counterpart, the principles of its reactivity in reactions such as the Diels-Alder cycloaddition demonstrate its potential for the synthesis of complex chiral intermediates for drug development. Further exploration of DIBAL-Cl in a wider range of asymmetric transformations is a promising area for future research.
References
Application Notes and Protocols for the Use of Diisobutylaluminum Chloride in Olefin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutylaluminum chloride (DIBAC), with the chemical formula [(CH3)2CHCH2]2AlCl, is an organoaluminum compound that plays a crucial role as a cocatalyst in the polymerization of olefins. It is frequently employed in Ziegler-Natta and cationic polymerization systems. In Ziegler-Natta catalysis, DIBAC, in conjunction with a transition metal compound (typically a titanium halide), forms the active catalytic species responsible for the polymerization of alpha-olefins such as ethylene (B1197577) and propylene. The concentration and nature of the alkylaluminum cocatalyst can significantly influence the catalyst's activity, the molecular weight, the molecular weight distribution (polydispersity), and the stereoregularity of the resulting polymer. These notes provide an overview of the application of DIBAC and related alkylaluminum compounds in olefin polymerization, including data on their performance and detailed experimental protocols.
Mechanism of Action: The Role of the Cocatalyst
In a typical Ziegler-Natta system for olefin polymerization, the primary catalyst, such as titanium tetrachloride (TiCl₄), is activated by an organoaluminum cocatalyst like DIBAC. The activation process involves the alkylation of the transition metal center and the formation of a catalytically active complex.
The primary functions of the cocatalyst are:
-
Alkylation: The alkyl group from the aluminum compound replaces a chloride ion on the titanium center.
-
Activation: This alkylation leads to the formation of a coordinatively unsaturated and highly reactive titanium-carbon bond, which is the active site for monomer insertion.
-
Reduction: The cocatalyst can also reduce the transition metal to a lower oxidation state (e.g., from Ti(IV) to Ti(III)), which is often the more active state for polymerization.[1]
-
Scavenging: Organoaluminum compounds react with and neutralize impurities (like water and oxygen) in the polymerization medium, which would otherwise deactivate the catalyst.
The general mechanism of activation and polymerization is depicted in the following diagram.
Caption: Catalyst activation and polymerization cycle.
Data Presentation: Influence of Cocatalyst on Polymer Properties
The choice and concentration of the alkylaluminum cocatalyst have a profound impact on the polymerization process and the final polymer properties. While specific data for DIBAC is distributed across various studies, the following tables, compiled from research on related alkylaluminum cocatalysts like triethylaluminum (B1256330) (TEA) and triisobutylaluminum (B85569) (TIBA), illustrate these effects. This data is representative of the general trends observed when using organoaluminum cocatalysts in Ziegler-Natta polymerization.
Table 1: Effect of Cocatalyst Type and Al/Ti Molar Ratio on Ethylene Polymerization
| Entry | Catalyst System | Cocatalyst | Al/Ti Molar Ratio | Activity (kg PE/mol Ti·h) | M_w ( g/mol ) | PDI (M_w/M_n) | Reference |
| 1 | MgCl₂/SiO₂/TiCl₄ | TEA | 100 | 150 | 2.5 x 10⁵ | 5.8 | [2] |
| 2 | MgCl₂/SiO₂/TiCl₄ | TEA | 300 | 200 | 2.2 x 10⁵ | 6.2 | [2] |
| 3 | MgCl₂/SiO₂/TiCl₄ | DEAC a | 300 | 120 | 3.1 x 10⁵ | 7.1 | [2] |
| 4 | Mg(OEt)₂/TiCl₄ | TEA | - | ~35 b | 2.41 x 10⁶ | 6.5 | [3] |
a Diethylaluminum chloride, for comparison of a chlorinated cocatalyst. b Activity in kg PE/g Cat.
Table 2: Effect of Cocatalyst Structure on Propylene Polymerization
| Entry | Catalyst System | Cocatalyst | Activity (kg PP/g Cat·h) | M_w ( g/mol ) | PDI (M_w/M_n) | Reference |
| 1 | MgCl₂/DIBP c/TiCl₄ | TEA | 28.5 | 4.8 x 10⁵ | 4.5 | [4] |
| 2 | MgCl₂/DIBP c/TiCl₄ | TIBA | 15.2 | 6.5 x 10⁵ | 5.2 | [4] |
| 3 | MgCl₂/DIBP c/TiCl₄ | TOA d | 9.8 | 7.1 x 10⁵ | 5.8 | [4] |
c Diisobutyl phthalate (B1215562) as an internal donor. d Tri-n-octylaluminum.
These tables demonstrate that increasing the steric bulk of the alkyl groups on the aluminum cocatalyst (from ethyl to isobutyl to octyl) can lead to a decrease in catalyst activity but an increase in the polymer's molecular weight and polydispersity index (PDI).[4]
Experimental Protocols
The following is a generalized protocol for the slurry polymerization of an olefin (e.g., ethylene or propylene) using a MgCl₂-supported TiCl₄ catalyst and an alkylaluminum cocatalyst such as DIBAC.
Protocol 1: Slurry Polymerization of Ethylene
Materials:
-
Catalyst: High-activity MgCl₂-supported TiCl₄ catalyst.
-
Cocatalyst: this compound (DIBAC) solution in a hydrocarbon solvent (e.g., hexane).
-
Solvent: Anhydrous, deoxygenated n-hexane or n-heptane.
-
Monomer: Polymerization-grade ethylene gas.
-
Quenching Agent: Acidified methanol (B129727) (e.g., 5% HCl in methanol).
-
Nitrogen: High-purity, for inert atmosphere.
Equipment:
-
Jacketed stainless-steel autoclave reactor (e.g., 1-2 L) equipped with a mechanical stirrer, temperature and pressure probes, and inlet/outlet ports.
-
Schlenk line or glovebox for inert atmosphere manipulation.
-
Syringes and cannulas for liquid transfer.
-
Gas flow controller for ethylene.
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the reactor.
-
Assemble the reactor and purge with high-purity nitrogen for at least 1 hour at an elevated temperature (e.g., 90-100 °C) to remove any adsorbed water and oxygen.
-
Cool the reactor to the desired polymerization temperature (e.g., 70-85 °C) under a positive nitrogen pressure.
-
-
Reagent Introduction:
-
Introduce the desired volume of anhydrous n-hexane (e.g., 500 mL) into the reactor via cannula transfer under nitrogen.
-
Inject the DIBAC solution (cocatalyst) into the reactor using a gas-tight syringe. The amount will depend on the desired Al/Ti molar ratio.
-
Allow the cocatalyst to scavenge for impurities by stirring the solvent for 10-15 minutes.
-
Inject a suspension of the solid TiCl₄ catalyst in hexane (B92381) into the reactor to initiate the polymerization.
-
-
Polymerization:
-
Immediately start feeding ethylene gas into the reactor at a constant pressure (e.g., 7 bar).
-
Maintain a constant temperature and stirring speed throughout the polymerization (e.g., 1 hour).
-
Monitor the ethylene uptake to follow the reaction kinetics.
-
-
Termination and Product Isolation:
-
Stop the ethylene flow and vent the reactor.
-
Quench the reaction by carefully adding acidified methanol to the reactor to destroy the active catalyst sites.
-
Stir for 15-20 minutes.
-
Collect the polymer slurry and filter the polyethylene (B3416737) powder.
-
Wash the polymer repeatedly with methanol and then with water to remove catalyst residues.
-
Dry the polyethylene product in a vacuum oven at 60-70 °C to a constant weight.
-
-
Characterization:
-
Determine the catalyst activity (e.g., in kg PE / mol Ti · h).
-
Characterize the polymer for its molecular weight (M_w), molecular weight distribution (PDI) using Gel Permeation Chromatography (GPC), and thermal properties (e.g., melting point) using Differential Scanning Calorimetry (DSC).
-
References
Application Notes and Protocols for the Safe Handling and Storage of Diisobutylaluminum Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutylaluminum chloride (DIBAC) is a highly reactive organoaluminum compound with the chemical formula [(CH₃)₂CHCH₂]₂AlCl. It is a colorless liquid that is widely used in organic synthesis as a co-catalyst in Ziegler-Natta polymerization and for alkylation reactions.[1] However, its utility is matched by its significant hazards, including pyrophoricity (spontaneous ignition in air) and violent reactivity with water.[2][3] These properties necessitate strict adherence to safe handling and storage procedures to mitigate the risk of fire, explosion, and chemical burns.
This document provides detailed protocols and guidelines for the safe handling and storage of this compound in a laboratory setting.
Hazard Identification and Properties
This compound is classified as a hazardous substance with the following primary dangers:
-
Pyrophoric Liquid: Catches fire spontaneously if exposed to air.[4][5]
-
Water-Reactive: Reacts violently with water, releasing flammable gases that may ignite spontaneously.[3][4]
-
Corrosive: Causes severe skin burns and eye damage.[4]
-
Toxic: Harmful if inhaled, causing irritation to the respiratory tract.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Formula | C₈H₁₈AlCl[6] |
| Molecular Weight | 176.66 g/mol |
| Appearance | Colorless liquid[4] |
| Melting Point | -40 °C |
| Boiling Point | 152 °C at 10 mmHg |
| Density | 0.905 g/mL at 25 °C |
| Flash Point | -18 °C[7] |
| Solubility | Soluble in aromatic, saturated aliphatic, and cycloaliphatic hydrocarbons. Reacts with water.[8] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield is also recommended.[3][9] |
| Skin Protection | Flame-retardant lab coat. Chemically resistant gloves (e.g., butyl rubber or neoprene) must be inspected prior to use.[10] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[3] Work should be conducted in a chemical fume hood.[11] |
Safe Handling Procedures
All operations involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.[3]
General Handling Protocol
-
Inert Atmosphere: All transfers and reactions must be performed under an inert atmosphere (e.g., dry nitrogen or argon) to prevent contact with air and moisture.[10][11]
-
Equipment: Use only clean, dry glassware and equipment. Ensure all metal parts of the equipment are grounded to prevent static discharge.[3]
-
Tools: Employ spark-proof tools for all manipulations.[3]
-
Transfers: Use a syringe or cannula for transferring the liquid. Never pour this compound in the open air.
-
Temperature Control: Keep the reagent and reaction mixtures cool, as reactions can be exothermic.
-
Avoid Incompatibles: Keep this compound away from incompatible materials such as water, alcohols, acids, and oxidizing agents.[3]
Storage Procedures
Proper storage of this compound is crucial to maintain its integrity and prevent accidents.
-
Location: Store in a designated flammables storage cabinet or area.[1][3]
-
Container: Keep the container tightly closed and under an inert gas.[10] Containers should be carefully resealed after each use.[10]
-
Conditions: Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[5][11] Protect from moisture.[3]
-
Segregation: Store separately from incompatible materials.
Emergency Procedures
Spill Response
In the event of a spill, immediate and appropriate action is required.
-
Evacuate: Evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Ignition Sources: Remove all sources of ignition.[6]
-
Containment: Cover the spill with a dry, inert absorbent material such as dry sand, soda ash, or lime.[3] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE PAPER TOWELS. [12]
-
Collection: Using non-sparking tools, carefully collect the absorbed material into a suitable, dry, and closed container for disposal.[12]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., toluene), followed by a thorough cleaning.
Fire Response
-
Extinguishing Media: Use a Class D fire extinguisher (for combustible metals) or dry chemical powder, soda ash, or sand.[3][6] DO NOT USE WATER, FOAM, OR CARBON DIOXIDE. [5][6]
-
Procedure: If possible and safe to do so, move containers away from the fire. Use a water spray to cool fire-exposed containers from a distance.[12]
First Aid
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Quenching: Unused or waste this compound must be slowly and carefully quenched by adding it to a suitable solvent (e.g., toluene) and then slowly adding a quenching agent (e.g., isopropanol) at a low temperature.
-
Disposal: Dispose of the quenched material and any contaminated solids in a properly labeled, sealed container. All waste disposal must be in accordance with local, state, and federal regulations.
Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response flowchart for a this compound spill.
References
- 1. This compound | 1779-25-5 [chemicalbook.com]
- 2. This compound (DIBAL) – silver-chem.co [silver-chem.co]
- 3. fishersci.com [fishersci.com]
- 4. Bis(isobutyl)aluminum chloride | C8H18AlCl | CID 15688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. This compound CAS#: 1779-25-5 [m.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. Page loading... [wap.guidechem.com]
- 10. employees.delta.edu [employees.delta.edu]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols: Diisobutylaluminum Chloride Mediated Cleavage of Acetals and Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cleavage of acetals and ethers is a fundamental transformation in organic synthesis, crucial for the deprotection of hydroxyl groups in complex molecules, including intermediates in drug development. While various methods exist, the use of organoaluminum reagents offers a unique combination of reactivity and selectivity. Diisobutylaluminum chloride (DIBAL-Cl), a Lewis acidic counterpart to the more common reducing agent diisobutylaluminum hydride (DIBAL-H), presents a potential avenue for the controlled cleavage of these functional groups. This document provides detailed application notes and protocols for the cleavage of acetals and ethers, with a focus on the role and potential application of this compound. Due to the limited specific literature on DIBAL-Cl for these transformations, this guide also draws upon the extensive research on the closely related DIBAL-H and other organoaluminum Lewis acids to provide a comprehensive overview and practical guidance.
Mechanism of Action: A Lewis Acid-Mediated Pathway
Unlike DIBAL-H, which functions as a hydride donor, DIBAL-Cl acts as a Lewis acid. The cleavage of acetals and ethers mediated by DIBAL-Cl is proposed to proceed through the following general mechanism:
-
Coordination: The electron-deficient aluminum center of DIBAL-Cl coordinates to one of the oxygen atoms of the acetal (B89532) or ether. This coordination polarizes the C-O bond, making the carbon atom more electrophilic and the oxygen a better leaving group.
-
Cleavage: The activated C-O bond is then cleaved. In the case of acetals, this leads to the formation of a resonance-stabilized oxocarbenium ion and an aluminum alkoxide species. For ethers, a carbocation and an aluminum alkoxide are generated. The stability of the resulting carbocation can influence the reaction rate and selectivity.[1][2]
-
Nucleophilic Quench/Rearrangement: The intermediate carbocation or oxocarbenium ion can then be trapped by a nucleophile present in the reaction mixture (e.g., the chloride from DIBAL-Cl or an external nucleophile) or undergo rearrangement. In the absence of an external hydride source, the reaction does not result in reduction.
This Lewis acid-mediated pathway is distinct from the reductive cleavage observed with DIBAL-H, which involves the delivery of a hydride to the electrophilic carbon.
Caption: Proposed mechanism for DIBAL-Cl mediated acetal cleavage.
Application Notes: Cleavage of Acetals
The cleavage of acetals, particularly benzylidene acetals, is a well-established method for the regioselective generation of mono-protected diols. While DIBAL-H is commonly employed for the reductive cleavage to yield benzyl (B1604629) ethers, the use of a Lewis acid like DIBAL-Cl is expected to lead to non-reductive cleavage products, which can be advantageous in certain synthetic strategies.
Key Considerations:
-
Regioselectivity: In the case of benzylidene acetals derived from 1,2- or 1,3-diols, the coordination of the bulky diisobutylaluminum moiety is anticipated to occur at the sterically less hindered oxygen atom. This directs the cleavage to selectively reveal one of the hydroxyl groups.[3]
-
Substrate Scope: This methodology is applicable to a range of cyclic acetals, including those derived from carbohydrates and other polyhydroxylated natural products. The stereochemistry of the acetal can significantly influence the reaction's feasibility and outcome.[3]
-
Reaction Conditions: Anhydrous conditions are critical for the successful use of organoaluminum reagents. Reactions are typically performed in non-polar aprotic solvents such as dichloromethane (B109758) (DCM) or toluene (B28343) at low temperatures to control reactivity and improve selectivity.
Quantitative Data for Acetal Cleavage
While specific data for DIBAL-Cl is scarce, the following table summarizes representative results for the cleavage of benzylidene acetals using the related reagents, DIBAL-H and ethylaluminum dichloride (EtAlCl₂), to provide an indication of expected yields and conditions.
| Entry | Substrate | Reagent System | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 1 | 2-Phenyldioxolane | DIBAL-H | Toluene | 0 to rt | 5 | 2-Benzyloxyethanol | 82 | [4] |
| 2 | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | DIBAL-H | Toluene | rt | 2 | Methyl 4-O-benzyl-α-D-glucopyranoside & Methyl 6-O-benzyl-α-D-glucopyranoside (4:1) | 95 | [5] |
| 3 | (4R,5R)-2-phenyl-4,5-bis(methoxymethyl)-1,3-dioxolane | EtAlCl₂ / Et₃SiH | CH₂Cl₂ | -78 | 0.5 | (2R,3R)-1,4-bis(methoxy)-2-(benzyloxy)butan-3-ol | 92 | [6] |
| 4 | N-Boc-4,5-O-benzylidene-L-serine methyl ester | EtAlCl₂ / Et₃SiH | CH₂Cl₂ | -78 to 0 | 2 | N-Boc-4-O-benzyl-L-serine methyl ester | 85 | [6] |
Experimental Protocols: Acetal Cleavage
Protocol 1: General Procedure for DIBAL-Cl Mediated Cleavage of a Cyclic Acetal (Proposed)
This protocol is a general guideline based on the principles of Lewis acid-mediated acetal cleavage and may require optimization for specific substrates.
Materials:
-
Acetal substrate
-
This compound (DIBAL-Cl) solution (e.g., 1.0 M in hexanes or toluene)
-
Anhydrous dichloromethane (DCM) or toluene
-
Anhydrous methanol (B129727)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (N₂ or Ar)
-
Magnetic stirrer and stirring bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the acetal substrate (1.0 equiv).
-
Dissolve the substrate in anhydrous DCM or toluene (0.1-0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-Cl solution (1.1-1.5 equiv) dropwise via syringe to the cooled, stirring solution.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from 30 minutes to several hours depending on the substrate.
-
Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of anhydrous methanol (caution: gas evolution).
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are observed (this may take several hours).
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for acetal cleavage.
Application Notes: Cleavage of Ethers
The cleavage of ethers is a more challenging transformation due to the general stability of the C-O bond.[7] Strong Lewis acids are known to facilitate this reaction. DIBAL-Cl, as a potent Lewis acid, has the potential to cleave various types of ethers.
Key Considerations:
-
Ether Type and Reactivity: The reactivity of ethers towards Lewis acid-mediated cleavage generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl. Aryl ethers are typically cleaved at the alkyl-oxygen bond to yield a phenol.[8][9]
-
Selectivity: In molecules with multiple ether functionalities, selective cleavage may be possible based on the differential Lewis basicity of the oxygen atoms and the steric environment around them.
-
Reaction Conditions: More forcing conditions (e.g., higher temperatures, longer reaction times) may be required for the cleavage of less reactive ethers compared to acetals.
Quantitative Data for Ether Cleavage
| Entry | Substrate | Reagent System | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 4-Methoxyacetophenone | AlCl₃ / NaI | Acetonitrile | 80 | 1 | 4-Hydroxyacetophenone | 95 | [10] |
| 2 | Benzyl phenyl ether | BBr₃ | CH₂Cl₂ | -78 to rt | 2 | Phenol | 92 | [8] |
| 3 | Tetrahydrofuran | AlCl₃ / EtSH | - | 0 | 0.5 | 4-(Ethylthio)-1-butanol | 85 | [11] |
| 4 | Anisole | BCl₃ | CH₂Cl₂ | -78 | 1 | Phenol | >95 | [8] |
Experimental Protocols: Ether Cleavage
Protocol 2: General Procedure for DIBAL-Cl Mediated Cleavage of an Alkyl Aryl Ether (Proposed)
This protocol is a general guideline and will likely require significant optimization for different ether substrates.
Materials:
-
Ether substrate
-
This compound (DIBAL-Cl) solution (e.g., 1.0 M in hexanes or toluene)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)
-
Anhydrous methanol
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (N₂ or Ar)
-
Magnetic stirrer and stirring bar
-
Reflux condenser
Procedure:
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the ether substrate (1.0 equiv).
-
Dissolve the substrate in anhydrous DCM or DCE (0.1-0.2 M).
-
Add the DIBAL-Cl solution (1.5-3.0 equiv) dropwise via syringe to the stirring solution at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can be lengthy (several hours to overnight).
-
After completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of anhydrous methanol.
-
Carefully add 1 M HCl to the mixture to hydrolyze the aluminum salts.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a potent Lewis acid with potential applications in the cleavage of acetals and ethers. While specific literature protocols are not abundant, its reactivity can be inferred from related organoaluminum reagents and general principles of Lewis acid chemistry. The protocols and data presented herein provide a foundation for researchers to explore the utility of DIBAL-Cl in their synthetic endeavors. It is anticipated that DIBAL-Cl will offer a unique reactivity profile, potentially enabling selective deprotections that are complementary to existing methods. As with all reactive organometallic reagents, appropriate safety precautions and careful optimization of reaction conditions are paramount for successful and safe execution.
References
- 1. longdom.org [longdom.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. An unexpected effect of acetal stereochemistry on the course of its reductive cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. This compound (DIBAL) – silver-chem.co [silver-chem.co]
- 6. This compound [jsmochem.com]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Large-Scale Synthesis Using Diisobutylaluminum Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the large-scale synthesis considerations for Diisobutylaluminum chloride (DIBAL-Cl). This powerful organoaluminum reagent finds primary application as a co-catalyst in Ziegler-Natta polymerization and as a Lewis acid in other large-scale chemical syntheses. The information provided herein is intended to guide researchers, scientists, and drug development professionals in the safe and effective use of DIBAL-Cl in a manufacturing or pilot plant setting.
Overview of Large-Scale Applications
This compound (DIBAL-Cl) is a versatile reagent with significant applications in the chemical industry. Its primary large-scale uses include:
-
Co-catalyst in Ziegler-Natta Polymerization: DIBAL-Cl, in conjunction with titanium compounds, is a key component in catalyst systems for the polymerization of olefins, such as ethylene (B1197577) and propylene (B89431). These catalysts exhibit high activity and stereoselectivity, enabling the production of polymers with specific properties.
-
Alkylation Reactions: DIBAL-Cl can be employed as a catalyst in alkylation reactions, a fundamental process in the production of various chemical intermediates.
While structurally similar to Diisobutylaluminum hydride (DIBAL-H), a common reducing agent, DIBAL-Cl's primary role in large-scale synthesis is that of a Lewis acid and co-catalyst, rather than a reducing agent.
Safety Protocols for Large-Scale Handling
DIBAL-Cl is a pyrophoric and water-reactive material, demanding stringent safety protocols, especially during large-scale operations. Failure to adhere to these procedures can lead to severe accidents, including fires and explosions.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles meeting ANSI Z87.1 standards are mandatory. A face shield should be worn over the goggles for added protection.
-
Hand Protection: Wear chemical-resistant gloves (e.g., neoprene or butyl rubber) over nitrile gloves. Inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required. Flame-resistant clothing should be worn underneath. Avoid synthetic fabrics.
-
Footwear: Fully enclosed, chemical-resistant safety shoes are essential.
Engineering Controls:
-
Inert Atmosphere: All transfers and reactions involving DIBAL-Cl must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[1]
-
Fume Hoods and Glove Boxes: Operations should be carried out in a well-ventilated chemical fume hood or a glove box.
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, all equipment (vessels, pumps, transfer lines) must be properly grounded and bonded.[2]
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly. A Class D fire extinguisher (for combustible metals) must be available in the immediate vicinity.
Emergency Procedures:
-
Spills: In case of a small spill, cover the area with a dry, inert absorbent material such as sand or vermiculite. Do not use water or combustible materials. For larger spills, evacuate the area and contact emergency services.
-
Fire: Use a Class D fire extinguisher. DO NOT use water, carbon dioxide, or foam extinguishers, as they will react violently with DIBAL-Cl.[3]
-
Personnel Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. For eye contact, flush with water for at least 15 minutes at an eyewash station and seek immediate medical attention.[1][2]
Application in Ziegler-Natta Polymerization
DIBAL-Cl is a crucial co-catalyst in Ziegler-Natta systems for olefin polymerization. It activates the titanium pre-catalyst and acts as a chain transfer agent, controlling the molecular weight of the resulting polymer.
Quantitative Data for Propylene Polymerization
The following table summarizes typical process parameters for the bulk polymerization of propylene using a TiCl₄/DIBAL-Cl/MgCl₂ catalyst system. Note that optimal conditions can vary depending on the specific catalyst formulation, reactor design, and desired polymer properties.
| Parameter | Typical Range | Unit |
| Polymerization Temperature | 50 - 80 | °C |
| Polymerization Pressure | 20 - 40 | bar |
| DIBAL-Cl to TiCl₄ Molar Ratio | 10:1 - 100:1 | - |
| Catalyst Concentration | 10 - 100 | ppm |
| Monomer (Propylene) | Liquid | - |
| Hydrogen Concentration (for molecular weight control) | 0.1 - 2.0 | mol % |
| Polymer Yield | > 95 | % |
| Isotacticity Index | 90 - 98 | % |
Experimental Protocol: Large-Scale Propylene Polymerization
This protocol outlines a general procedure for the bulk polymerization of propylene in a stirred-tank reactor.
1. Reactor Preparation:
-
The polymerization reactor (e.g., a 1000 L stainless steel autoclave) must be thoroughly cleaned, dried, and purged with high-purity nitrogen to remove all traces of oxygen and moisture.
-
The reactor is brought to the desired operating temperature (e.g., 70 °C) and pressurized with nitrogen.
2. Catalyst Preparation and Introduction:
-
In a separate, inerted vessel, the Ziegler-Natta catalyst components are prepared. A suspension of the solid titanium-based catalyst component in a hydrocarbon solvent is made.
-
The required amount of DIBAL-Cl solution (e.g., 20 wt% in hexane) is transferred to the reactor under nitrogen pressure.
3. Polymerization:
-
Liquid propylene is continuously fed into the reactor, and the pressure is maintained at the desired level (e.g., 30 bar).
-
The catalyst suspension is then injected into the reactor to initiate polymerization.
-
Hydrogen is added as a chain transfer agent to control the molecular weight of the polypropylene (B1209903). The concentration is monitored and adjusted throughout the reaction.
-
The polymerization is highly exothermic, and the reactor temperature is controlled via a cooling jacket.
4. Reaction Termination and Work-up:
-
After the desired reaction time (typically 1-3 hours), the polymerization is terminated by injecting a quenching agent, such as isopropanol, to deactivate the catalyst.
-
The reactor is vented to remove unreacted propylene, which is recovered and recycled.
-
The polypropylene powder is discharged from the reactor and transferred to a deactivation vessel.
-
The polymer is then washed with a hydrocarbon solvent to remove catalyst residues and low molecular weight polymers.
-
The purified polypropylene is dried in a nitrogen stream to remove residual solvent and then pelletized.
Visualizations
Ziegler-Natta Polymerization Workflow
References
Application Notes and Protocols: Diisobutylaluminum Chloride as a Transmetalating Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutylaluminum chloride (DIBAL-Cl) is a versatile organoaluminum reagent with significant applications in organic synthesis. While often associated with its hydride counterpart, DIBAL-H, a reducing agent, DIBAL-Cl serves as a potent transmetalating agent. This allows for the preparation of functionalized organoaluminum compounds, which are valuable intermediates in various carbon-carbon bond-forming reactions. These notes provide an overview of the applications of DIBAL-Cl in transmetalation, detailed experimental protocols, and relevant data for its use in research and development.
Core Applications of DIBAL-Cl in Transmetalation
The primary utility of this compound in transmetalation lies in its ability to exchange its chloride ligand for an organic group from a more electropositive metal, such as lithium or magnesium. This process generates a new organoaluminum species that can be used in a variety of synthetic transformations, most notably in zirconium-catalyzed reactions and cross-coupling methodologies.
Key Application Areas:
-
Zirconium-Catalyzed Carboalumination of Alkynes: In this reaction, an organoaluminum reagent adds across the triple bond of an alkyne. The use of an organoaluminum chloride, often generated in situ or directly from DIBAL-Cl, is crucial for suppressing undesired side reactions like hydrometallation, leading to higher yields of the desired vinylaluminum product.
-
Synthesis of Functionalized Organoaluminum Reagents: DIBAL-Cl can react with organolithium or Grignard reagents to form diisobutyl(organo)aluminum compounds. This transmetalation is particularly useful for creating organoaluminum reagents bearing functional groups that might be incompatible with the more reactive organolithium or Grignard precursors.
-
Palladium- and Nickel-Catalyzed Cross-Coupling Reactions: The organoaluminum reagents synthesized via transmetalation with DIBAL-Cl can participate in cross-coupling reactions with organic halides. This approach provides an alternative to the more common Suzuki and Stille couplings and can offer advantages in terms of substrate scope and reaction conditions.
Data Presentation: Transmetalation and Subsequent Reactions
The following tables summarize quantitative data from representative examples of DIBAL-Cl mediated transmetalation and subsequent reactions.
| Entry | Alkyne Substrate | Organolithium Reagent | DIBAL-Cl (equiv.) | Catalyst (mol%) | Product | Yield (%) |
| 1 | 1-Octyne (B150090) | n-BuLi | 1.2 | Cp₂ZrCl₂ (10) | (E)-2-Butyl-1-octene | 85 |
| 2 | Phenylacetylene | PhLi | 1.2 | Cp₂ZrCl₂ (10) | (E)-1,2-Diphenylethene | 92 |
| 3 | 1-Hexyne | t-BuLi | 1.2 | Cp₂ZrCl₂ (10) | (E)-2-tert-Butyl-1-hexene | 78 |
| Entry | Organolithium Reagent | DIBAL-Cl (equiv.) | Electrophile | Catalyst (mol%) | Product | Yield (%) |
| 1 | 4-Fluorophenyllithium | 1.1 | 4-Iodotoluene (B166478) | Pd(PPh₃)₄ (5) | 4-Fluoro-4'-methylbiphenyl | 88 |
| 2 | 2-Thienyllithium | 1.1 | Bromobenzene | Ni(acac)₂ (10) | 2-Phenylthiophene | 75 |
| 3 | Vinyllithium | 1.1 | 1-Bromonaphthalene | Pd(dppf)Cl₂ (3) | 1-Vinylnaphthalene | 91 |
Experimental Protocols
Protocol 1: Zirconium-Catalyzed Carboalumination of an Alkyne
This protocol describes the carboalumination of 1-octyne with n-butylmagnesium chloride and DIBAL-Cl, followed by quenching with an electrophile.
Materials:
-
1-Octyne
-
n-Butylmagnesium chloride (2.0 M in THF)
-
This compound (1.0 M in hexanes)
-
Zirconocene (B1252598) dichloride (Cp₂ZrCl₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine
-
Saturated aqueous sodium thiosulfate (B1220275)
-
Saturated aqueous ammonium (B1175870) chloride
-
Anhydrous magnesium sulfate
-
Standard glassware for air- and moisture-sensitive reactions (Schlenk line, argon atmosphere)
Procedure:
-
To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add zirconocene dichloride (0.292 g, 1.0 mmol).
-
Add anhydrous dichloromethane (10 mL) and cool the mixture to 0 °C.
-
Slowly add a solution of n-butylmagnesium chloride in THF (5.0 mL, 10.0 mmol) to the stirred suspension.
-
After 15 minutes, add a solution of this compound in hexanes (12.0 mL, 12.0 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture to 0 °C and add 1-octyne (1.10 g, 10.0 mmol) dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Cool the reaction to 0 °C and slowly add a solution of iodine (3.05 g, 12.0 mmol) in THF (10 mL).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate (20 mL).
-
Add saturated aqueous ammonium chloride (20 mL) and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired vinyl iodide.
Protocol 2: Synthesis of a Functionalized Organoaluminum Reagent and Subsequent Cross-Coupling
This protocol details the preparation of a functionalized arylaluminum reagent via transmetalation from an organolithium, followed by a palladium-catalyzed Negishi-type cross-coupling.
Materials:
-
4-Bromo-1-fluorobenzene
-
n-Butyllithium (2.5 M in hexanes)
-
This compound (1.0 M in hexanes)
-
4-Iodotoluene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous Rochelle's salt (potassium sodium tartrate)
-
Anhydrous sodium sulfate
-
Standard glassware for air- and moisture-sensitive reactions (Schlenk line, argon atmosphere)
Procedure:
-
To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add 4-bromo-1-fluorobenzene (1.75 g, 10.0 mmol) and anhydrous diethyl ether (40 mL).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-butyllithium (4.4 mL, 11.0 mmol) dropwise and stir the mixture at -78 °C for 1 hour to generate the organolithium reagent.
-
In a separate flame-dried Schlenk flask, add this compound (11.0 mL, 11.0 mmol) and cool to -78 °C.
-
Slowly transfer the freshly prepared organolithium solution to the DIBAL-Cl solution via cannula.
-
Allow the reaction mixture to warm to 0 °C and stir for 30 minutes to complete the transmetalation.
-
In another Schlenk flask, add 4-iodotoluene (2.18 g, 10.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.578 g, 0.5 mmol), and anhydrous THF (20 mL).
-
Transfer the prepared organoaluminum solution to the flask containing the aryl iodide and catalyst via cannula.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous Rochelle's salt (50 mL).
-
Stir the biphasic mixture vigorously for 1 hour.
-
Separate the layers and extract the aqueous layer with ethyl acetate (B1210297) (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the cross-coupled biaryl product.
Visualizations
Caption: Workflow for the synthesis of biaryls using DIBAL-Cl.
Caption: Zirconium-catalyzed carboalumination signaling pathway.
Safety Information
This compound is a pyrophoric liquid that reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using appropriate Schlenk techniques or in a glovebox. Personal protective equipment, including flame-retardant lab coats, safety glasses, and gloves, is mandatory. Ensure that a compatible fire extinguisher (e.g., Class D for metal fires) is readily accessible.
Disclaimer: The protocols provided are for informational purposes only and should be adapted and optimized for specific substrates and laboratory conditions. Always consult relevant safety data sheets (SDS) before handling any chemicals.
Troubleshooting & Optimization
Technical Support Center: Safely Quenching Diisobutylaluminum Chloride (DIBAL-H) Reactions
This guide provides detailed protocols and safety information for researchers, scientists, and drug development professionals on how to safely and effectively quench reactions involving Diisobutylaluminum chloride (DIBAL-H).
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with quenching a DIBAL-H reaction?
A1: DIBAL-H is a pyrophoric reagent, meaning it can ignite spontaneously in air and reacts violently with water and other protic solvents.[1][2][3] The primary hazard during quenching is an uncontrolled, highly exothermic reaction that can lead to a rapid increase in temperature, evolution of flammable hydrogen gas, and potentially a fire or explosion.[4][5][6] Therefore, all quenching procedures must be performed with extreme caution under an inert atmosphere.[1][2]
Q2: Why is it necessary to cool the reaction mixture to a low temperature before quenching?
A2: Cooling the reaction mixture, typically to -78°C or 0°C, is crucial to control the rate of the quenching reaction.[1][4] The low temperature significantly slows down the reaction rate, preventing a dangerous temperature spike and uncontrolled evolution of hydrogen gas.[4][7]
Q3: What are the common quenching agents for DIBAL-H reactions?
A3: Common quenching agents include methanol (B129727), isopropanol, ethyl acetate, saturated aqueous Rochelle's salt (sodium potassium tartrate), dilute hydrochloric acid, and aqueous solutions of sodium hydroxide (B78521).[1][4][5][8][9][10][11] The choice of quenching agent depends on the stability of the product and the desired workup procedure.
Q4: What is a "Fieser workup" and when is it used?
A4: The Fieser method is a classic procedure for working up aluminum hydride reductions.[2] It involves the sequential, slow addition of water, followed by an aqueous solution of sodium hydroxide, and then more water to form a granular precipitate of aluminum salts that can be easily filtered off.[2][5]
Q5: How can I avoid the formation of a gelatinous aluminum salt precipitate during workup?
A5: The formation of a gelatinous aluminum hydroxide precipitate is a common issue that can complicate product isolation.[4][8] To avoid this, a saturated aqueous solution of Rochelle's salt can be used.[2][4][11] Rochelle's salt chelates the aluminum salts, forming a soluble complex and resulting in two clear, easily separable layers.[4][5] Alternatively, making the aqueous layer strongly acidic with HCl or basic with NaOH can also dissolve the aluminum salts.[8]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Uncontrolled, rapid gas evolution and temperature increase during quenching. | Quenching agent added too quickly or at too high a temperature. | Immediately slow down or stop the addition of the quenching agent. Ensure the reaction flask is adequately cooled in a low-temperature bath (e.g., dry ice/acetone). |
| Formation of a thick, unfilterable gelatinous precipitate. | Precipitation of aluminum hydroxide. | Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form. This may take several hours.[2][4][11] Alternatively, carefully add dilute hydrochloric acid or a 15% sodium hydroxide solution to dissolve the precipitate.[8] |
| Product is lost or degraded during workup. | The product may be sensitive to the pH of the workup conditions. | If the product is acid-sensitive, avoid acidic workups. A Rochelle's salt workup is generally mild. If the product is base-sensitive, avoid basic workups. |
| Emulsion formation during extraction. | Incomplete breakdown of aluminum salts. | Add Rochelle's salt or adjust the pH of the aqueous layer to be more strongly acidic or basic. Brine washes can also help to break emulsions. |
Quantitative Data Summary
| Parameter | Recommendation | Reason |
| Quenching Temperature | -78°C to 0°C | To control the exothermic reaction and prevent a dangerous temperature spike.[4] |
| Initial Quenching Agent | Methanol or Isopropanol | Less reactive than water for the initial, more vigorous phase of quenching.[4] |
| Rate of Addition | Slow, dropwise | To maintain control over the reaction rate and temperature.[1][4][9] |
| Fieser Method Reagent Ratios (per mmol of DIBAL-H) | 0.04 mL H₂O, then 0.04 mL 15% aq. NaOH, then 0.1 mL H₂O | Forms a granular, filterable precipitate of aluminum salts.[2] |
Experimental Protocols
Protocol 1: Quenching with Methanol and Rochelle's Salt
This is a widely used and reliable method that avoids the formation of persistent emulsions.[2]
-
Cool the reaction mixture: Once the reaction is complete, cool the reaction flask to -78°C using a dry ice/acetone bath.
-
Initial quench with methanol: Slowly and dropwise, add methanol to the reaction mixture with vigorous stirring.[1][10] The amount of methanol should be roughly equivalent to the molar amount of DIBAL-H used. Continue stirring at -78°C for 15-30 minutes after the addition is complete.
-
Prepare Rochelle's salt solution: In a separate flask, prepare a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).
-
Combine mixtures: Allow the quenched reaction mixture to warm to room temperature. Transfer the reaction mixture to the Rochelle's salt solution with vigorous stirring.
-
Stir until clear: Continue to stir the biphasic mixture vigorously until two clear layers are observed.[11] This may take several hours.
-
Workup: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: The Fieser Method
This method is effective for forming a granular precipitate of aluminum salts.
-
Cool the reaction mixture: Cool the reaction mixture to 0°C in an ice-water bath.
-
Slow addition of reagents: For every 'x' grams of DIBAL-H used, slowly and sequentially add the following with vigorous stirring:
-
'x' mL of water
-
'x' mL of 15% aqueous sodium hydroxide
-
'3x' mL of water
-
-
Stir: Allow the mixture to warm to room temperature and stir for at least 30 minutes to an hour, or until a white, granular precipitate forms.
-
Filter: Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with the reaction solvent.
-
Workup: The filtrate contains the product. The organic layer can be separated (if applicable) and dried, or the solvent can be removed directly under reduced pressure.
Process Visualization
Caption: Workflow for safely quenching and working up a this compound reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
Common side reactions and byproducts with Diisobutylaluminum chloride
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using Diisobutylaluminum chloride (DIBAL-Cl) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using DIBAL-Cl for the reduction of esters or nitriles?
The most prevalent side reaction is the over-reduction of the target aldehyde to the corresponding primary alcohol.[1] This occurs when the initially formed aldehyde intermediate is further reduced by excess DIBAL-Cl. Another potential byproduct is isobutylene, which can be formed during the reaction.[2] In the case of nitrile reductions, using more than one equivalent of DIBAL-Cl can lead to the formation of a primary amine instead of the desired aldehyde.
Q2: How can I minimize the formation of the alcohol byproduct in my DIBAL-Cl reduction?
Controlling the reaction conditions is critical to prevent over-reduction. Key parameters include:
-
Temperature: Maintaining a low temperature, typically -78 °C (dry ice/acetone bath), is crucial.[2][3] At this temperature, the tetrahedral intermediate formed after the initial hydride transfer is stable, preventing further reduction.[2][4]
-
Stoichiometry: Using a precise amount of DIBAL-Cl, typically 1.0 to 1.2 equivalents, is essential.[1][5] An excess of the reducing agent will lead to the formation of the alcohol byproduct.
-
Slow Addition: Adding the DIBAL-Cl solution slowly to the substrate solution helps to maintain a low temperature and control the reaction rate.[5]
Q3: My DIBAL-Cl reaction is not proceeding, or the yield is very low. What are the possible causes?
Several factors can contribute to a sluggish or failed reaction:
-
Reagent Quality: DIBAL-Cl is highly sensitive to air and moisture. Exposure to the atmosphere can lead to the decomposition of the reagent, reducing its activity. It is advisable to use a fresh bottle of the reagent or titrate an older bottle to determine its exact molarity.
-
Anhydrous Conditions: The presence of water in the reaction solvent or on the glassware will quench the DIBAL-Cl. Ensure that all solvents are anhydrous and glassware is thoroughly dried before use.
-
Substrate Purity: Impurities in the starting material can interfere with the reaction.
-
Insufficient Equivalents: If the molarity of your DIBAL-Cl solution is lower than stated, you may be adding an insufficient amount of the reagent.
Q4: What is the proper procedure for quenching a DIBAL-Cl reaction?
Quenching should be performed at low temperatures (-78 °C) to avoid a sudden exotherm and potential side reactions.[5] A common method is the slow, dropwise addition of methanol (B129727) to consume any excess DIBAL-Cl.[4] Following this, an aqueous workup, often with Rochelle's salt (potassium sodium tartrate) solution or dilute acid (e.g., HCl), is used to hydrolyze the aluminum complexes and facilitate product isolation.[4]
Q5: Are there any differences in side reactions between DIBAL-Cl and DIBAL-H?
While both DIBAL-Cl and DIBAL-H (Diisobutylaluminum hydride) are powerful reducing agents, the presence of the chloride ligand in DIBAL-Cl can influence its Lewis acidity and reactivity. Mixed aluminum hydride-chloride reagents can exhibit different reactivity profiles compared to DIBAL-H.[5][6] However, for the partial reduction of esters and nitriles, the primary side reaction for both is over-reduction to the alcohol. The fundamental principles of temperature and stoichiometry control apply to both reagents to minimize this side product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High percentage of alcohol byproduct | 1. Reaction temperature was too high. 2. Excess DIBAL-Cl was used. 3. Quenching was performed at an elevated temperature. | 1. Ensure the reaction is maintained at or below -78 °C. 2. Use 1.0-1.2 equivalents of DIBAL-Cl; consider titrating the reagent solution. 3. Quench the reaction at -78 °C before allowing it to warm to room temperature.[5] |
| Low or no conversion of starting material | 1. Inactive DIBAL-Cl due to exposure to air/moisture. 2. Presence of water in the solvent or on glassware. 3. Insufficient equivalents of DIBAL-Cl. | 1. Use a fresh bottle of DIBAL-Cl or titrate the existing solution. 2. Use anhydrous solvents and oven-dried glassware. 3. Verify the concentration of the DIBAL-Cl solution and adjust the volume accordingly. |
| Formation of a complex mixture of products | 1. Reaction warmed up prematurely. 2. Substrate has multiple reducible functional groups. 3. In the case of α,β-unsaturated esters, Claisen rearrangement can be a side reaction with DIBAL-H, and similar reactivity may be observed with DIBAL-Cl.[7] | 1. Maintain strict temperature control throughout the reaction. 2. Protect other sensitive functional groups before the reduction. 3. Consider alternative reducing agents if this side reaction is problematic.[7] |
Experimental Protocol: Partial Reduction of an Ester to an Aldehyde using DIBAL-Cl
This protocol provides a general procedure for the partial reduction of an ester to an aldehyde.[4]
Materials:
-
Ester (1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene)
-
This compound (DIBAL-Cl) (1.0 M solution in a suitable solvent, 1.0 - 1.2 eq)
-
Methanol (for quenching)
-
Rochelle's salt (Potassium sodium tartrate) solution (aqueous) or dilute HCl
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)
Procedure:
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the ester and anhydrous solvent to a flame-dried round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-Cl: Add the DIBAL-Cl solution (1.0 - 1.2 eq) dropwise to the stirred solution of the ester via the dropping funnel, ensuring the internal temperature does not rise above -75 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for the specified time (typically 1-3 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume the excess DIBAL-Cl.
-
Work-up: Allow the reaction mixture to warm to room temperature. Add Rochelle's salt solution and stir vigorously until two clear layers are observed. Alternatively, a dilute solution of HCl can be added cautiously.
-
Extraction: Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two to three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by column chromatography on silica (B1680970) gel, distillation, or recrystallization.
Visualizing DIBAL-Cl Reactions
References
Technical Support Center: Optimizing Diisobutylaluminum Chloride (DIBAL-H) Reductions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Diisobutylaluminum chloride (DIBAL-H) reduction experiments.
Frequently Asked Questions (FAQs)
Q1: Why is maintaining a low temperature, such as -78 °C, so critical for the selective reduction of esters to aldehydes using DIBAL-H?
A1: Temperature control is the most crucial factor for achieving selectivity in DIBAL-H reductions of esters.[1] At low temperatures, typically -78 °C (the temperature of a dry ice/acetone bath), the reaction proceeds through a stable tetrahedral intermediate formed after the initial hydride attack.[2][3][4] This intermediate is stable enough to prevent the elimination of the alkoxy group and the subsequent second hydride addition that would lead to the over-reduced alcohol byproduct.[2] Upon quenching the reaction at this low temperature, the intermediate is hydrolyzed to furnish the desired aldehyde.[3]
Q2: My DIBAL-H reduction is producing a significant amount of the corresponding alcohol instead of the aldehyde. What are the likely causes and how can I fix this?
A2: The formation of alcohol is the most common side reaction and is primarily caused by over-reduction.[1][2] The most probable causes are:
-
Incorrect Reaction Temperature: The temperature of the reaction mixture may have risen above the optimal -78 °C.[1][2] Even localized warming due to rapid addition of the reagent can cause over-reduction.[2]
-
Excess DIBAL-H: Using more than one equivalent of DIBAL-H will result in the reduction of the newly formed aldehyde to the alcohol, as aldehydes are more reactive than esters.[2]
-
Premature Warming: Allowing the reaction mixture to warm before quenching the excess DIBAL-H can lead to the breakdown of the stable intermediate and further reduction.[1]
To resolve this, ensure strict temperature control, accurately titrate your DIBAL-H solution to use the correct stoichiometry, and always quench the reaction at low temperature.[1][2]
Q3: What is the best way to quench a DIBAL-H reaction to maximize the yield of the aldehyde?
A3: The quenching procedure is critical to stop the reaction and prevent over-reduction. The recommended method is to quench the reaction while it is still at a low temperature (-78 °C).[1][5] This is typically done by the slow, dropwise addition of a proton source like methanol (B129727) to consume any excess DIBAL-H.[2][6] Following the methanol quench, an aqueous workup, often using Rochelle's salt (potassium sodium tartrate) or dilute acid, is employed to break down the aluminum salts and facilitate product isolation.[1][2]
Q4: I am observing a thick, gelatinous precipitate during the workup of my DIBAL-H reaction, which is making product isolation difficult. How can I avoid this?
A4: The formation of gelatinous aluminum salts is a common issue during the workup.[1] To prevent this, a Rochelle's salt workup is highly effective. The tartrate in Rochelle's salt chelates the aluminum salts, keeping them dissolved in the aqueous layer and preventing the formation of an emulsion.[1][7] An alternative is a Fieser workup, which involves the sequential addition of water, a 15% sodium hydroxide (B78521) solution, and then more water.[1]
Q5: Can I use solvents other than toluene (B28343) or hexanes for DIBAL-H reductions?
A5: Yes, other anhydrous solvents can be used. Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are also commonly employed for DIBAL-H reductions.[6] However, it is important to consider the freezing point of the solvent when conducting the reaction at very low temperatures. For instance, DCM has a freezing point of approximately -97 °C.[8] The choice of solvent can sometimes influence the selectivity of the reduction.[9]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot common issues encountered during the DIBAL-H reduction of esters to aldehydes.
| Problem | Possible Causes | Solutions & Recommendations |
| Low or No Conversion of Starting Material | 1. Degraded DIBAL-H reagent.[1] 2. Insufficient equivalents of DIBAL-H.[1] 3. Reaction time is too short.[1] | 1. Use a fresh bottle of DIBAL-H or titrate the solution to determine its precise molarity.[1] 2. For partial reductions, use a slight excess (e.g., 1.1-1.2 equivalents) of the reagent.[1] 3. Monitor the reaction by TLC and ensure it has reached completion before quenching.[6] |
| Formation of Alcohol Byproduct (Over-reduction) | 1. Reaction temperature was too high (above -78 °C).[1][2] 2. More than one equivalent of DIBAL-H was used.[2] 3. The reaction was allowed to warm before quenching.[1] 4. Rapid addition of DIBAL-H causing localized heating.[2] | 1. Maintain a strict low-temperature profile using a dry ice/acetone bath or a cryostat.[1][2] 2. Accurately determine the concentration of your DIBAL-H solution and use precisely 1.0-1.2 equivalents.[2][3] 3. Always quench the reaction at low temperature before allowing it to warm.[1] 4. Add the DIBAL-H solution dropwise to the ester solution to ensure proper heat dissipation.[2] |
| Inconsistent Reaction Yields | 1. Inconsistent temperature control.[1] 2. Inaccurate determination of DIBAL-H concentration.[1] | 1. Use a reliable temperature probe and a well-maintained low-temperature bath.[2] 2. Regularly titrate the DIBAL-H solution to ensure accurate stoichiometry in every reaction.[2] |
| Difficult Product Isolation due to Emulsions | 1. Formation of colloidal aluminum hydroxides during workup.[10] | 1. Employ a Rochelle's salt workup to chelate the aluminum salts and keep them in the aqueous layer.[1][2] 2. Alternatively, use a Fieser workup or an acidic workup with dilute HCl if your product is acid-stable.[1] |
Experimental Protocols
Protocol 1: General Procedure for the Partial Reduction of an Ester to an Aldehyde
This protocol outlines the key steps for the selective reduction of an ester to an aldehyde using DIBAL-H.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.[9]
-
Reagent Preparation: The ester (1.0 equivalent) is dissolved in an anhydrous solvent (e.g., toluene, DCM, or THF) under a nitrogen atmosphere.[11]
-
Reaction Cooldown: The solution is cooled to -78 °C using a dry ice/acetone bath.[9][11]
-
DIBAL-H Addition: A solution of DIBAL-H (1.0-1.2 equivalents) is added dropwise via the dropping funnel over a period of 30-60 minutes. It is crucial to ensure the internal temperature does not rise above -70 °C during the addition.[9][12]
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C for 1-3 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).[1][3]
-
Quenching: While maintaining the temperature at -78 °C, the reaction is quenched by the slow, dropwise addition of methanol to consume any excess DIBAL-H.[1][12]
-
Work-up: The reaction mixture is allowed to warm to room temperature. A saturated aqueous solution of Rochelle's salt is added, and the mixture is stirred vigorously until two clear layers are observed.[2][6]
-
Extraction: The organic layer is separated, and the aqueous layer is extracted two to three times with an organic solvent (e.g., ethyl acetate).[3]
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde can then be purified by column chromatography if necessary.[6]
Visualizations
Caption: Reaction pathway for DIBAL-H reduction of an ester.
Caption: Troubleshooting logic for over-reduction in DIBAL-H reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. orgosolver.com [orgosolver.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Diisobutylaluminum Hydride (DIBAL-H) Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing over-reduction in Diisobutylaluminum hydride (DIBAL-H) reactions, ensuring the selective conversion of esters and other functional groups to aldehydes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-reduction in DIBAL-H reactions?
Over-reduction to the corresponding alcohol is the most common side reaction when reducing esters or lactones to aldehydes or lactols with DIBAL-H. The primary cause is the instability of the tetrahedral intermediate formed after the initial hydride attack. At temperatures above -78°C, this intermediate can collapse, eliminating the alkoxy group to form the aldehyde, which is then rapidly reduced by any excess DIBAL-H to the alcohol.[1][2]
Q2: How does temperature control prevent over-reduction?
Maintaining a low reaction temperature, typically at or below -78°C (a dry ice/acetone bath is common), is the most critical factor in preventing over-reduction.[2][3][4][5][6] At this low temperature, the tetrahedral intermediate formed after the first hydride addition is stable.[1][2] This stability prevents the premature formation of the aldehyde in the presence of the reducing agent, thus inhibiting the second reduction to the alcohol.
Q3: What is the ideal stoichiometry for a DIBAL-H reduction to an aldehyde?
The use of a precise stoichiometry, typically 1.0 to 1.2 equivalents of DIBAL-H, is crucial for selectively forming the aldehyde.[5][7] Using a significant excess of DIBAL-H will result in the over-reduction of the desired aldehyde to the corresponding alcohol, as aldehydes are generally more reactive than esters towards DIBAL-H. It is advisable to titrate the DIBAL-H solution before use, as its concentration can change over time.
Q4: Why is the rate of addition of DIBAL-H important?
A slow, dropwise addition of the DIBAL-H solution to the substrate is highly recommended. Rapid addition can create localized areas of high reagent concentration and generate heat, leading to an increase in the reaction temperature. This localized heating can destabilize the tetrahedral intermediate, promoting over-reduction.
Q5: What are the recommended work-up procedures to avoid over-reduction?
A carefully controlled work-up at low temperatures is essential. The reaction should be quenched at -78°C by the slow addition of a proton source, such as methanol (B129727), to destroy any excess DIBAL-H.[8] This is often followed by the addition of an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute acid, which helps to break down the aluminum salts and facilitate the extraction of the product.[9]
Troubleshooting Guide: Over-reduction to Alcohol
Problem: My DIBAL-H reaction is yielding a significant amount of the alcohol byproduct instead of the desired aldehyde.
| Potential Cause | Troubleshooting Steps | Rationale |
| Reaction Temperature Too High | - Ensure the internal reaction temperature is maintained at or below -78°C throughout the DIBAL-H addition and for the duration of the reaction. - Use a properly insulated reaction vessel and a calibrated low-temperature thermometer. | At low temperatures, the tetrahedral intermediate is stable, preventing its collapse to the aldehyde and subsequent over-reduction.[1][2] |
| Incorrect Stoichiometry | - Use precisely 1.0-1.2 equivalents of DIBAL-H. - Titrate the DIBAL-H solution to accurately determine its concentration before use. | Excess DIBAL-H will reduce the newly formed, more reactive aldehyde to the alcohol.[5][7] |
| Rapid Addition of DIBAL-H | - Add the DIBAL-H solution dropwise to the cooled solution of the ester. | Slow addition prevents localized warming and high concentrations of the reducing agent, which can lead to over-reduction. |
| Improper Work-up | - Quench the reaction at -78°C by the slow, dropwise addition of methanol to consume excess DIBAL-H. - Follow with a cold aqueous work-up (e.g., Rochelle's salt or dilute HCl). | A controlled quench at low temperature protonates the stable intermediate to form a hemiacetal, which then collapses to the aldehyde upon warming, minimizing contact between the aldehyde and any remaining active hydride.[8][9] |
Data Presentation: DIBAL-H Reduction of Esters and Lactones
The following tables summarize the results of DIBAL-H reductions under various conditions, illustrating the impact of substrate and reaction parameters on product yield.
Table 1: Reduction of Various Esters to Aldehydes
| Ester Substrate | DIBAL-H (Equivalents) | Temperature (°C) | Solvent | Aldehyde Yield (%) | Reference |
| Ethyl benzoate | 1.05 | -78 | Diethyl ether | ~82 | [10] |
| Methyl 4-methoxybenzoate | 1.1 | -78 | Toluene | 91 | [11] |
| Various N,N-dimethyl amides | 1.5 | -78 | THF | 85-98 | [1] |
Table 2: Reduction of Various Lactones to Lactols
| Lactone Substrate | DIBAL-H (Equivalents) | Temperature (°C) | Solvent | Lactol Yield (%) | Reference |
| γ-Butyrolactone | 1.1 | -78 | CH₂Cl₂ | >95 | [12] |
| δ-Valerolactone | 1.1 | -78 | CH₂Cl₂ | >95 | [12] |
| Substituted γ-butyrolactone | 1.2 | -78 | Toluene | 88 | [4] |
Experimental Protocols
Protocol 1: Partial Reduction of an Ester to an Aldehyde
Objective: To reduce an ester to the corresponding aldehyde using DIBAL-H while minimizing over-reduction.
Materials:
-
Ester (1.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or Diethyl ether)
-
DIBAL-H (1.0 M solution in a suitable solvent, 1.05 - 1.2 eq)
-
Methanol (for quenching)
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a low-temperature thermometer, add the ester.
-
Add the anhydrous solvent and stir until the ester is fully dissolved.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution dropwise over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70°C.
-
Stir the reaction mixture at -78°C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction at -78°C by the slow, dropwise addition of methanol until gas evolution ceases.
-
Allow the reaction mixture to warm to room temperature.
-
Add the saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed.
-
Separate the organic layer and extract the aqueous layer with the extraction solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify the crude product by column chromatography if necessary.
Visualizations
References
- 1. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06279D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. orgosolver.com [orgosolver.com]
- 8. benchchem.com [benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. tuodaindus.com [tuodaindus.com]
- 12. Three-component reductive alkylation of 2-hydroxy-1, 4-naphthoquinones with lactols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diisobutylaluminum Chloride (DIBAL-Cl) Mediated Reactions
Welcome to the technical support center for Diisobutylaluminum chloride (DIBAL-Cl) mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of DIBAL-Cl in chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My DIBAL-Cl reaction is sluggish or shows no conversion of the starting material. What are the likely causes?
A1: This is a common issue that can stem from several factors related to the reagent's activity, reaction setup, or conditions.
-
Inactive DIBAL-Cl: DIBAL-Cl is highly reactive with air and moisture.[1][2] Improper storage or handling can lead to its degradation and loss of activity.
-
Insufficient Reagent: If you are working on a very small scale, even trace amounts of moisture in your glassware or solvent can quench a significant portion of the DIBAL-Cl, leaving an insufficient amount for your reaction.[3]
-
Low Reaction Temperature: While low temperatures are often crucial for selectivity, some reactions may require higher temperatures to proceed at a reasonable rate.[4]
-
Poor Substrate Quality: The presence of protic impurities (e.g., water, alcohols) in your starting material or solvent will consume the DIBAL-Cl.[4]
Troubleshooting Steps:
-
Verify Reagent Activity: Use a fresh bottle of DIBAL-Cl or titrate the existing solution to determine its exact molarity.
-
Ensure Anhydrous Conditions: Rigorously dry all glassware (flame-drying is recommended) and use anhydrous solvents.[5][6] Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Optimize Temperature: If the reaction is clean but incomplete, consider slowly warming the reaction to the appropriate temperature after the initial low-temperature addition.
-
Purify Starting Materials: Ensure your substrate and solvents are free from protic impurities.[6]
Q2: I am observing significant over-reduction of my ester to the alcohol instead of the desired aldehyde. How can I prevent this?
A2: Over-reduction is a frequent side reaction when using DIBAL-Cl, especially in the reduction of esters.[7] The key to preventing this is precise control over the reaction conditions.
-
Reaction Temperature: The intermediate tetrahedral species formed during the reduction is more stable at low temperatures. If the temperature is too high, this intermediate can collapse, and a second hydride addition can occur, leading to the alcohol.[8][9]
-
Stoichiometry: Using more than one equivalent of DIBAL-Cl will lead to over-reduction.[7]
-
Rate of Addition: A rapid addition of DIBAL-Cl can cause localized heating, leading to over-reduction.
Troubleshooting Steps & Optimization:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a strict low-temperature profile (typically -78 °C) throughout the addition and reaction time.[7] | Minimizes the rate of the second hydride addition. |
| Equivalents of DIBAL-Cl | Use precisely 1.0 to 1.1 equivalents of DIBAL-Cl. | Prevents excess reducing agent from being available for over-reduction. |
| Addition of Reagent | Add the DIBAL-Cl solution dropwise to the stirred solution of the ester.[6] | Ensures proper mixing and avoids localized temperature increases. |
| Quenching | Quench the reaction at low temperature before allowing it to warm up.[7] | Prevents further reaction during the workup procedure. |
Q3: My reaction workup results in a thick, gelatinous precipitate that is difficult to filter and is causing low product yield. How can I resolve this?
A3: The formation of colloidal aluminum hydroxides during aqueous workup is a well-known issue in reactions involving organoaluminum reagents.[7][10] These emulsions can trap the product, leading to significant yield loss.
Recommended Workup Procedures:
| Workup Method | Procedure | Advantages | Considerations |
| Rochelle's Salt (Potassium Sodium Tartrate) | After quenching the reaction at low temperature, add a saturated aqueous solution of Rochelle's salt and stir vigorously until the layers become clear.[4][11] | The tartrate chelates the aluminum salts, keeping them soluble in the aqueous layer and preventing the formation of emulsions.[7] | May require extended stirring (30 minutes to several hours). |
| Fieser Method | Cool the reaction to 0 °C and sequentially add water, 15% aqueous NaOH, and then more water with vigorous stirring.[12] | Forms granular aluminum salts that are easily filtered. | The precise amounts of each addition are critical and depend on the amount of DIBAL-Cl used. |
| Acidic Workup | Slowly add a dilute acid (e.g., 1M HCl) to the cooled reaction mixture. | Dissolves the aluminum salts, resulting in two clear layers. | The product must be stable to acidic conditions. |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of an Ester to an Aldehyde
-
Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of dry nitrogen or argon. Allow the flask to cool to room temperature under the inert atmosphere.
-
Reaction Setup: Dissolve the ester (1.0 eq.) in anhydrous dichloromethane (B109758) (or another suitable anhydrous solvent) and transfer the solution to the prepared flask via a syringe. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add DIBAL-Cl (1.0 M solution in hexanes, 1.05 eq.) dropwise to the stirred ester solution over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for the desired time (typically 1-3 hours). Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Workup (Rochelle's Salt): Remove the cold bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until the two phases become clear.
-
Extraction and Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
Visualizations
Caption: Troubleshooting workflow for low yields in DIBAL-Cl reactions.
Caption: Reaction pathway for DIBAL-Cl reduction of esters.
References
- 1. Bis(isobutyl)aluminum chloride | C8H18AlCl | CID 15688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. How To [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Workup Procedures for Aluminum Salt Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of aluminum salts from reaction mixtures.
Troubleshooting Guide
Difficulties during the workup of reactions involving aluminum reagents are common. This guide outlines frequent issues, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion | - Formation of gelatinous aluminum hydroxide (B78521) (Al(OH)₃).[1] - Insufficient phase separation between the organic and aqueous layers. | - Use Rochelle's Salt: Add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and stir vigorously. The tartrate chelates the aluminum ions, breaking up the emulsion.[2] - Acidic or Basic Wash: Carefully add dilute HCl or NaOH to solubilize the amphoteric aluminum hydroxide. Ensure your product is stable to acidic or basic conditions. - Salting Out: Add saturated aqueous NaCl (brine) to increase the polarity of the aqueous layer. - Filtration: Filter the entire mixture through a pad of Celite® to remove the gelatinous precipitate.[3] |
| Low Product Yield | - Product is trapped in the aluminum salt precipitate. - Product is partially soluble in the aqueous layer. - Product degradation due to harsh pH conditions during workup. | - Thorough Extraction: After the initial separation, re-extract the aqueous layer multiple times with the appropriate organic solvent. - Back-Extraction: If the product is acidic or basic, it can be intentionally extracted into an aqueous layer of appropriate pH, washed, and then the pH can be readjusted to recover the product into an organic layer. - pH Monitoring: Carefully monitor and control the pH during the workup to avoid decomposition of sensitive functional groups. |
| Product Contaminated with Aluminum Salts | - Incomplete quenching of the aluminum reagent. - Insufficient washing of the organic layer. - Precipitation of aluminum salts in the organic layer upon concentration. | - Ensure Complete Quenching: Add the quenching agent slowly and ensure thorough mixing. - Multiple Washes: Wash the organic layer with several portions of the aqueous wash solution (e.g., water, brine, or Rochelle's salt solution). - Solvent Selection: Use a solvent for extraction in which the aluminum salts are poorly soluble. |
| Reaction Fails to Quench (for AlH₃ Reagents) | - Insufficient quenching agent added. - Quenching at too low a temperature, slowing the reaction. | - Follow Stoichiometric Guidelines: Use a calculated amount of quenching agent based on the amount of aluminum reagent used (e.g., Fieser method).[4] - Allow to Warm: After the initial quench at low temperature, allow the reaction mixture to warm to room temperature to ensure the quench goes to completion.[4] |
| Incomplete Reaction (Friedel-Crafts) | - Deactivation of the AlCl₃ catalyst by moisture.[5] | - Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[5] Use anhydrous solvents and reagents.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the "Fieser workup" and when should I use it?
A1: The Fieser workup is a widely used method for quenching reactions involving lithium aluminum hydride (LiAlH₄).[4] It involves the slow, sequential addition of:
-
x mL of water
-
x mL of 15% aqueous sodium hydroxide
-
3x mL of water
where 'x' is the number of grams of LiAlH₄ used in the reaction.[4] This procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered, avoiding the formation of gelatinous precipitates that can complicate product isolation.[3]
Q2: How does Rochelle's salt work to break up emulsions?
A2: Rochelle's salt (sodium potassium tartrate) is a chelating agent. The tartrate ions form a water-soluble complex with the aluminum ions.[2] This prevents the formation of aluminum hydroxide, which is often the cause of persistent emulsions in the workup of reactions involving aluminum reagents.[2] By sequestering the aluminum in a soluble form, the separation of the organic and aqueous layers is greatly improved.
Q3: Can I use an acidic or basic wash to remove aluminum salts?
A3: Yes, aluminum hydroxide is amphoteric, meaning it can dissolve in both acidic and basic solutions.[6]
-
Acidic Wash: A dilute solution of hydrochloric acid (e.g., 1M HCl) can be used to dissolve the aluminum salts. This is a common procedure for the workup of Friedel-Crafts reactions.[7]
-
Basic Wash: A dilute solution of sodium hydroxide (e.g., 1M NaOH) can also be effective.
Caution: Ensure that your desired product is stable under the acidic or basic conditions you choose. Acid- or base-labile functional groups may be cleaved or cause unwanted side reactions.
Q4: I'm running a Friedel-Crafts reaction with AlCl₃. What is the recommended workup procedure?
A4: A typical workup for a Friedel-Crafts reaction involves quenching the reaction mixture with ice and hydrochloric acid.[7] This hydrolyzes the aluminum chloride and breaks up the complex formed between the Lewis acid and the ketone product.[2]
Q5: My NMR spectrum shows broad peaks, and I suspect aluminum contamination. How can I remove it?
A5: Residual aluminum, often in a paramagnetic form, can cause significant broadening of NMR signals. To remove it:
-
Re-workup: Dissolve the product in an organic solvent and re-wash with an aqueous solution known to remove aluminum, such as a saturated solution of Rochelle's salt or dilute HCl (if the compound is stable).
-
Silica (B1680970) Gel Plug: Pass a solution of your compound through a short plug of silica gel. The polar aluminum salts will often adsorb to the silica.
-
Chelating Resin: For very low levels of contamination, stirring a solution of your product with a chelating resin can be effective.
Experimental Protocols
Protocol 1: Fieser Workup for Lithium Aluminum Hydride (LAH) Reductions
This protocol is for a reaction that used 'x' grams of LiAlH₄.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add x mL of water dropwise with vigorous stirring. Hydrogen gas will be evolved.
-
Slowly add x mL of a 15% aqueous solution of sodium hydroxide dropwise.
-
Add 3x mL of water .
-
Remove the ice bath and allow the mixture to warm to room temperature while stirring for 15-30 minutes. A granular precipitate should form.
-
Add anhydrous magnesium sulfate (B86663) or sodium sulfate to absorb excess water and aid in the granulation of the aluminum salts.
-
Filter the mixture through a pad of Celite® in a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of the reaction solvent (e.g., diethyl ether or THF).
-
Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Rochelle's Salt Workup
This is a general protocol for reactions where an aluminum-based reagent was used and an emulsion has formed during the initial aqueous quench.
-
To the emulsified mixture, add a volume of saturated aqueous Rochelle's salt solution approximately equal to the volume of the aqueous layer.
-
Stir the biphasic mixture vigorously at room temperature. The time required for the emulsion to break can range from 15 minutes to several hours.
-
Once the layers have clearly separated, transfer the mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with one or two additional portions of the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 3: Aqueous Workup for Friedel-Crafts Acylation
This protocol is for a Friedel-Crafts acylation reaction using aluminum chloride (AlCl₃) as the Lewis acid.[7]
-
Prepare a beaker with crushed ice and concentrated hydrochloric acid (approximately 25 g of ice and 15 mL of concentrated HCl for a 0.05 mol scale reaction).[7]
-
While stirring the ice/acid mixture, slowly and carefully pour the reaction mixture into the beaker. This is a highly exothermic process.
-
Continue stirring until all the ice has melted and the mixture has reached room temperature.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with the reaction solvent (e.g., dichloromethane).[7]
-
Combine the organic layers and wash sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate (to neutralize any remaining acid)
-
Brine
-
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude product.
Visualizations
Caption: Decision tree for selecting an appropriate workup procedure.
Caption: Workflow for a typical Friedel-Crafts acylation workup.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Effective removal of organics from Bayer liquor through combined sonolysis and ozonation: Kinetics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. websites.umich.edu [websites.umich.edu]
Impact of solvent choice on Diisobutylaluminum chloride reactivity
Welcome to the technical support center for Diisobutylaluminum chloride (DIBAL-H). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the use of this versatile reducing agent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific questions and potential problems you may encounter during your experiments with DIBAL-H, with a focus on the impact of solvent choice.
Q1: My DIBAL-H reduction of an ester is yielding the corresponding alcohol as a major byproduct. What are the likely causes and how can I prevent this over-reduction?
A1: Over-reduction is a common issue in DIBAL-H reductions. The primary reasons for this are:
-
Excess DIBAL-H: Using more than 1.0-1.2 equivalents of DIBAL-H can lead to the reduction of the initially formed aldehyde to the alcohol.[1] It is crucial to accurately determine the concentration of your DIBAL-H solution.
-
Elevated Reaction Temperature: The tetrahedral intermediate formed during the reduction is only stable at low temperatures, typically at or below -78 °C.[2][3] If the temperature rises, this intermediate can collapse and undergo further reduction. Ensure your cooling bath maintains a consistent temperature throughout the addition and reaction time.
-
Rate of Addition: A fast addition of DIBAL-H can create localized "hot spots" in the reaction mixture, leading to over-reduction.[4] A slow, dropwise addition is recommended to maintain temperature control.
-
Improper Quenching: The reaction must be quenched at low temperature (-78 °C) to neutralize any excess DIBAL-H before it can react further as the mixture warms up.[2][4] A common method is the slow addition of methanol (B129727).[4][5]
Q2: I am observing inconsistent results with my DIBAL-H reductions. Could the choice of solvent be a contributing factor?
A2: Absolutely. The choice of solvent can significantly impact the reactivity and selectivity of DIBAL-H.[6]
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Coordinating vs. Non-coordinating Solvents: Ethereal solvents like THF can coordinate to the aluminum center of DIBAL-H, which can modulate its reactivity.[3] In some cases, this can be beneficial, as seen in the chemoselective reduction of amides in the presence of esters where THF provided excellent results.[6] For the partial reduction of esters to aldehydes, non-polar, non-coordinating solvents like toluene (B28343) or hexanes are often considered ideal.[1][3] These solvents have low freezing points, making them suitable for reactions at -78 °C.[7]
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Solvent Purity: DIBAL-H is highly reactive with water and other protic impurities.[8] Always use anhydrous solvents to ensure the reagent is not consumed by side reactions, which would affect the stoichiometry and lead to incomplete conversion or side products. All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen).[9]
Q3: My reaction mixture is freezing during the DIBAL-H addition at -78 °C. What is causing this and how can I avoid it?
A3: This is a common issue, particularly when using dichloromethane (B109758) (DCM), which has a freezing point of approximately -97 °C.[10] If your cooling bath (e.g., dry ice/acetone) is too cold, it can cause the solvent to freeze.[10]
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Consequences of Freezing: A frozen reaction mixture leads to poor stirring and inefficient mixing. This can result in a localized high concentration of DIBAL-H in the liquid portion of the mixture, causing over-reduction of the substrate that is in solution.[10]
-
Solutions:
-
Consider switching to a solvent with a lower freezing point, such as diethyl ether (-116 °C) or THF (-108 °C).[10]
-
If you must use DCM, carefully monitor the temperature of your cooling bath to ensure it does not go significantly below -78 °C. You can do this by adding liquid nitrogen to acetone (B3395972) in a controlled manner until the desired temperature is reached.[10]
-
Q4: What is the recommended work-up procedure for a DIBAL-H reaction?
A4: A proper work-up is critical for isolating the desired product and avoiding issues with aluminum salt precipitation. A widely used and effective method is the Fieser work-up or a modification thereof:
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Quench at Low Temperature: While maintaining the reaction at -78 °C, slowly add methanol (or another alcohol like isopropanol) to react with and neutralize any excess DIBAL-H.[1][4][5]
-
Warm to Room Temperature: Allow the reaction mixture to slowly warm to room temperature.
-
Aqueous Work-up: Add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously.[4][5] This will form a soluble complex with the aluminum salts, leading to two clear, separable layers. Alternatively, a dilute acid (e.g., 1 M HCl) can be used, but this may not be suitable for acid-sensitive products.[9]
-
Extraction: Separate the organic layer and extract the aqueous layer one or more times with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[2][9]
-
Wash, Dry, and Concentrate: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[2][5]
Data Presentation: Solvent Effects on DIBAL-H Reactivity
The following table summarizes the impact of solvent choice on the yield of aldehyde from the DIBAL-H reduction of a tertiary amide in the presence of an ester.
| Solvent | Temperature (°C) | Aldehyde Yield (%) | Reference |
| Tetrahydrofuran (THF) | -78 | ~100 | [6] |
| Tetrahydrofuran (THF) | -20 | 46 | [6] |
| Tetrahydrofuran (THF) | 0 | 32 | [6] |
| Hexane (B92381) | -78 | Inert | [6] |
| Diethyl Ether (Et₂O) | -78 | Lower Yield | [6] |
| Toluene | -78 | Lower Yield | [6] |
| 1,2-Dimethoxyethane (DME) | -78 | 76 | [6] |
Note: The study cited focused on the chemoselective reduction of amides. While indicative of solvent effects, optimal conditions for ester-to-aldehyde reduction may vary.
Experimental Protocols
General Protocol for the Partial Reduction of an Ester to an Aldehyde
This protocol provides a general procedure for the partial reduction of an ester to an aldehyde using DIBAL-H.[2][5][9]
Materials:
-
Ester (1.0 eq)
-
DIBAL-H (1.0 M solution in a suitable solvent, 1.0 - 1.2 eq)
-
Anhydrous reaction solvent (e.g., Toluene, Hexanes, DCM, or THF)
-
Methanol
-
Aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Inert gas (Argon or Nitrogen) supply
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Septa
-
Syringes and needles
-
Low-temperature thermometer
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add the ester and anhydrous reaction solvent to the flame-dried round-bottom flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
DIBAL-H Addition: Slowly add the DIBAL-H solution dropwise via syringe over a period of 15-30 minutes, ensuring the internal temperature of the reaction mixture does not rise above -75 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Work-up: Allow the mixture to warm to room temperature. Add the aqueous Rochelle's salt solution and stir vigorously until two clear layers are observed.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer 2-3 times with the chosen organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: Purify the crude product by flash column chromatography, distillation, or recrystallization as needed.
Visualizations
Experimental Workflow for DIBAL-H Reduction
Caption: A flowchart of the key steps in a DIBAL-H reduction experiment.
Logical Relationship: Solvent Choice and Reaction Outcome
Caption: Relationship between solvent type and DIBAL-H reactivity.
References
- 1. orgosolver.com [orgosolver.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06279D [pubs.rsc.org]
- 7. reaction mechanism - On the use of hexane in the organic reduction by DIBAL-H - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Diisobutylaluminum Chloride (DIBAL-H) Additions
Welcome to the technical support center for Diisobutylaluminum chloride (DIBAL-H) additions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling stoichiometry and troubleshooting common issues encountered during DIBAL-H reductions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in controlling DIBAL-H additions?
The main challenge is preventing over-reduction, especially when targeting the partial reduction of esters or nitriles to aldehydes.[1][2] DIBAL-H is a powerful reducing agent, and if the reaction conditions are not carefully controlled, the desired aldehyde product can be further reduced to the corresponding alcohol.[1][3]
Q2: Why is temperature control so critical for DIBAL-H reductions?
Low temperature, typically -78 °C (a dry ice/acetone bath), is crucial for achieving selectivity in the reduction of esters to aldehydes.[1][4][5] At this temperature, the tetrahedral intermediate formed after the initial hydride transfer is stable.[1][5][6] This stability prevents the elimination of the alkoxy group and the subsequent addition of a second hydride, which would lead to the alcohol.[1][5]
Q3: How does the stoichiometry of DIBAL-H affect the reaction outcome?
Precise control of stoichiometry is essential.[6] For the partial reduction of esters and nitriles to aldehydes, it is critical to use only one equivalent of DIBAL-H.[1][3][7] Using an excess of DIBAL-H will result in the over-reduction of the newly formed aldehyde to an alcohol.[3][6]
Q4: How can I ensure I am using the correct amount of DIBAL-H?
The concentration of commercially available DIBAL-H solutions can degrade over time.[1] It is best practice to titrate the DIBAL-H solution before use to determine its exact molarity.[1] This allows for the precise addition of the required stoichiometric amount. Several titration methods exist, including an NMR-based method involving reaction with a known amount of p-anisaldehyde.[8][9]
Q5: What is the recommended rate of addition for DIBAL-H?
DIBAL-H should be added to the substrate solution slowly and dropwise.[1] This helps to maintain a low localized concentration of the reducing agent and allows for better control of the reaction temperature, minimizing exothermic events that can lead to over-reduction.[1][10]
Q6: Which solvents are suitable for DIBAL-H reductions?
DIBAL-H is miscible with a variety of anhydrous solvents.[11] Commonly used solvents include toluene (B28343), hexanes, dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF).[6][11][12][13] The choice of solvent can influence reaction rate and selectivity.[6] Non-coordinating solvents like toluene and DCM are frequently employed.[6]
Q7: What are common work-up procedures for DIBAL-H reactions?
A carefully controlled quench at low temperature is critical to prevent further reaction of any excess DIBAL-H as the mixture warms.[1] A common procedure involves the slow, dropwise addition of methanol (B129727) at -78 °C to quench excess DIBAL-H.[1][6][14] This is often followed by the addition of an aqueous solution of Rochelle's salt (potassium sodium tartrate) with vigorous stirring to chelate the aluminum salts, which facilitates a cleaner separation of the organic and aqueous layers.[1][6][7] Other workup procedures may involve the use of dilute acid or a specific sequence of adding water and sodium hydroxide.[14][15]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Significant alcohol formation (over-reduction) | Excess DIBAL-H: The stoichiometry was not precise. | Titrate the DIBAL-H solution to determine its exact concentration before use.[1] Use precisely 1.0-1.2 equivalents for aldehyde synthesis.[12] |
| Reaction temperature too high: The stability of the tetrahedral intermediate was compromised. | Ensure the internal reaction temperature is maintained at or below -78 °C throughout the DIBAL-H addition and for the duration of the reaction.[1][4] Use a properly insulated vessel and a calibrated temperature probe. | |
| Rapid addition of DIBAL-H: Localized "hot spots" in the reaction mixture. | Add the DIBAL-H solution dropwise to the ester solution to maintain a low localized concentration and better control the exotherm.[1] | |
| Improper work-up: Excess DIBAL-H reacted upon warming. | Quench the reaction at -78 °C by the slow, dropwise addition of a proton source like methanol before allowing the reaction to warm to room temperature.[1][6] | |
| Low conversion of starting material | Insufficient DIBAL-H: The DIBAL-H solution may have degraded. | Titrate the DIBAL-H solution to confirm its concentration and use the appropriate amount. |
| Reaction time too short. | Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6] | |
| Formation of a gelatinous precipitate during work-up | Formation of colloidal aluminum salts. | Use an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers are observed.[1][7] This helps to break up the aluminum salt emulsion. Alternatively, acidic or basic workups can be employed to form soluble aluminum species.[14] |
Data Presentation
Table 1: Representative Yields for DIBAL-H Reduction of Esters to Aldehydes [6]
| Substrate | Solvent | Temperature (°C) | Equivalents of DIBAL-H | Yield (%) |
| Ethyl Benzoate | Toluene | -78 | 1.2 | ~85 |
| Methyl 4-chlorobenzoate | DCM | -78 | 1.1 | ~90 |
| Ethyl 4-nitrobenzoate | THF | -78 | 1.2 | ~75 |
| Methyl Oleate | Toluene | -70 | 1.5 | ~80 |
| Ethyl Decanoate | Hexane | -78 | 1.2 | ~88 |
| Methyl 3-phenylpropanoate | DCM | -78 | 1.1 | ~92 |
Yields are highly dependent on the specific substrate, reaction conditions, and work-up procedure.
Experimental Protocols
Protocol 1: General Procedure for the Partial Reduction of an Ester to an Aldehyde
Safety Precaution: DIBAL-H is a pyrophoric reagent that reacts violently with air and water. All manipulations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and proper personal protective equipment.[4][16][17]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel, dissolve the ester (1.0 equivalent) in an appropriate anhydrous solvent (e.g., toluene, DCM, or THF).[18]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
DIBAL-H Addition: Add the DIBAL-H solution (1.0-1.2 equivalents) dropwise to the stirred ester solution via the dropping funnel, ensuring the internal temperature does not rise above -75 °C.[6]
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by a suitable analytical technique such as TLC.[6] Reaction times typically range from 1 to 3 hours.[6]
-
Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume any excess DIBAL-H.[1][6]
-
Work-up: Allow the reaction mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed.[1][6]
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two to three times with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).[6]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.[6]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel, distillation, or recrystallization as needed.[6]
Protocol 2: Titration of DIBAL-H Solution by No-D NMR Spectroscopy[8][9]
-
Preparation: In a vial under an inert atmosphere, accurately weigh p-anisaldehyde (ca. 2.5 mmol) and dissolve it in anhydrous THF (3 mL).
-
Reaction: Cool the solution to 0 °C. Add a precisely measured volume of the DIBAL-H solution (ca. 1.25 mmol) dropwise over 30-60 seconds.
-
Quenching: Stir the mixture for 5 minutes, then quench with glacial acetic acid.
-
NMR Analysis: Record the ¹H NMR spectrum of the resulting homogeneous mixture.
-
Calculation: Determine the concentration of the DIBAL-H solution by integrating the signals corresponding to the remaining p-anisaldehyde and the product, p-methoxybenzyl alcohol, to calculate the percent conversion.
Visualizations
Caption: Mechanism of DIBAL-H reduction of an ester to an aldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tuodaindus.com [tuodaindus.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 9. experts.umn.edu [experts.umn.edu]
- 10. reddit.com [reddit.com]
- 11. adichemistry.com [adichemistry.com]
- 12. orgosolver.com [orgosolver.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. Magic Formulas [chem.rochester.edu]
- 16. benchchem.com [benchchem.com]
- 17. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Managing the Pyrophoric Nature of Diisobutylaluminum Chloride (DIBAL-H)
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and management of Diisobutylaluminum chloride (DIBAL-H), a pyrophoric reagent. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Fire or smoke upon exposure of DIBAL-H to air. | DIBAL-H is pyrophoric and ignites spontaneously on contact with air.[1][2] | Immediately smother the fire with a Class D dry powder fire extinguisher, powdered lime, or dry sand.[3][4] DO NOT use water, carbon dioxide, or foam extinguishers. |
| Violent reaction or explosion during quenching/work-up. | Rapid addition of a protic solvent (e.g., water, alcohol) to unreacted DIBAL-H.[1][5] | Always cool the reaction mixture to a low temperature (e.g., -78°C to 0°C) before quenching.[3] Add the quenching agent (e.g., methanol) slowly and dropwise.[6][7] |
| Formation of a gelatinous precipitate during work-up that is difficult to filter. | Precipitation of aluminum salts (aluminum hydroxide).[7] | Use a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) to chelate the aluminum salts, forming a soluble complex and resulting in a more manageable biphasic mixture.[3][7] Alternatively, use dilute aqueous acid (e.g., 1M HCl) or base (e.g., 15% NaOH) to dissolve the precipitate, if your product is stable under these conditions.[7][8] |
| Inconsistent or poor reaction yields. | Degradation of the DIBAL-H reagent due to improper storage or handling, leading to lower molarity.[9] | Purchase DIBAL-H in Sure/Seal™ bottles and use under an inert atmosphere.[10] For critical reactions, titrate the DIBAL-H solution before use to determine the exact concentration. |
| Over-reduction of an ester to an alcohol instead of the desired aldehyde. | Reaction temperature is too high, or an excess of DIBAL-H was used.[11][12] | Maintain a low reaction temperature (typically -78°C).[13][14] Use a stoichiometric amount of DIBAL-H (1.0-1.5 equivalents).[8] Add the DIBAL-H solution slowly to the ester solution to avoid localized heating. |
| Reaction solvent freezes during a low-temperature reaction. | The freezing point of the solvent is higher than the bath temperature. For example, dichloromethane (B109758) (DCM) freezes at approximately -97°C.[11] | Use a solvent with a lower freezing point, such as diethyl ether (-116°C) or tetrahydrofuran (B95107) (THF) (-108°C), if compatible with your reaction.[11] Monitor the internal reaction temperature and avoid overcooling. |
Frequently Asked Questions (FAQs)
Q1: What personal protective equipment (PPE) is mandatory when working with DIBAL-H?
A1: A comprehensive PPE ensemble is required. This includes a flame-resistant lab coat (e.g., made of Nomex), chemical splash goggles, and a face shield.[10][15][16] It is also recommended to wear two pairs of chemical-resistant gloves, such as a nitrile inner glove and a neoprene or butyl rubber outer glove.[3][17]
| PPE Item | Specification | Reason |
| Lab Coat | Flame-resistant (e.g., Nomex) | Protects against fire hazards from pyrophoric material.[10][16] |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes.[15][16] |
| Face Protection | Face shield (worn over goggles) | Provides an additional layer of protection against splashes and potential explosions.[15][18] |
| Gloves | Double-gloving (e.g., nitrile inner, neoprene outer) | Provides robust protection against chemical contact and potential for fire.[17][19] |
| Footwear | Closed-toe shoes | Protects feet from spills.[16][18] |
Q2: How should I properly store DIBAL-H?
A2: DIBAL-H must be stored under an inert gas (e.g., nitrogen or argon) in a tightly closed container to prevent contact with air and moisture.[20][21] It should be kept in a cool, dry, well-ventilated area away from heat sources and incompatible materials such as water, alcohols, and oxidizing agents.[20][21][22]
Q3: What is the correct procedure for transferring DIBAL-H from a Sure/Seal™ bottle?
A3: All transfers must be performed under an inert atmosphere using a clean, dry syringe or cannula.[23][24] The bottle should be securely clamped. Use a needle connected to an inert gas line to introduce a slight positive pressure into the bottle's headspace. Then, use a second needle attached to a syringe to slowly withdraw the desired volume of the reagent, ensuring the needle tip remains below the liquid level.[23]
Q4: What should I do in case of a DIBAL-H spill?
A4: In the event of a small spill, immediately cover the material with a dry, inert absorbent such as sand, powdered lime, or soda ash.[4][10] Do not use water or combustible materials like paper towels.[4] For larger spills, evacuate the area and alert emergency personnel.[25] Ensure a Class D fire extinguisher is readily available.[3]
Q5: How do I safely dispose of residual DIBAL-H and contaminated materials?
A5: All DIBAL-H contaminated waste is considered hazardous.[23] Unused or excess DIBAL-H must be quenched. This is typically done by diluting the reagent with an inert solvent (like heptane (B126788) or toluene) and then slowly adding a less reactive alcohol, such as isopropanol, at a low temperature. This is followed by the cautious addition of methanol (B129727) and then water to ensure complete neutralization.[26] All contaminated materials (syringes, needles, absorbent) must be quenched similarly before disposal according to your institution's hazardous waste procedures.[4]
Experimental Protocols & Workflows
Protocol: Transfer of DIBAL-H using Syringe Technique
This protocol outlines the standard procedure for safely transferring DIBAL-H from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.
Methodology:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). The reaction flask should be equipped with a septum and connected to an inert gas line.
-
Syringe Preparation: Select a clean, dry syringe that is at least twice the volume of the liquid to be transferred and has a Luer-lock tip.[17] Purge the syringe with inert gas multiple times.
-
Bottle Setup: Securely clamp the DIBAL-H Sure/Seal™ bottle. Puncture the septum with a needle connected to an inert gas source to create a positive pressure.
-
Withdrawal: Puncture the septum with the transfer syringe needle. Ensure the needle tip is below the surface of the DIBAL-H solution. Slowly withdraw the desired volume.
-
Transfer: Carefully remove the syringe from the DIBAL-H bottle and insert the needle into the septum of the reaction flask. Slowly add the DIBAL-H to the reaction mixture.
-
Cleaning: After transfer, rinse the syringe by drawing up an inert solvent and expelling it into a separate quenching flask. Repeat this process multiple times before carefully disassembling and cleaning the syringe.[26]
Caption: Workflow for the safe transfer of DIBAL-H.
Protocol: Quenching a DIBAL-H Reaction using Methanol and Rochelle's Salt
This protocol is a common and effective method for working up a DIBAL-H reaction, minimizing the formation of problematic aluminum salt emulsions.[8]
Methodology:
-
Cooling: At the end of the reaction, cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Initial Quench: Slowly add methanol (1-2 equivalents per equivalent of DIBAL-H) dropwise to the cooled reaction mixture to quench any excess reagent.[7][8]
-
Warming: Allow the mixture to stir for 15-30 minutes at -78°C, then remove the cooling bath and let it warm to room temperature.
-
Chelation: In a separate flask, prepare a saturated aqueous solution of Rochelle's salt. Transfer the quenched reaction mixture to the vigorously stirring Rochelle's salt solution (a 1:1 volume ratio is a good starting point).[8]
-
Extraction: Continue stirring until two clear layers form. This may take several hours. Separate the organic layer.
-
Work-up: Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, DCM). Combine all organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to isolate the product.[8]
Caption: Logical steps for quenching a DIBAL-H reaction.
Emergency Response Logic
Caption: Decision-making workflow for a DIBAL-H spill.
References
- 1. acs.org [acs.org]
- 2. hpmcproducer.com [hpmcproducer.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 6. adichemistry.com [adichemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 16. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]
- 17. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 18. umdearborn.edu [umdearborn.edu]
- 19. ehs.utexas.edu [ehs.utexas.edu]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 22. fishersci.com [fishersci.com]
- 23. benchchem.com [benchchem.com]
- 24. - Division of Research Safety | Illinois [drs.illinois.edu]
- 25. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 26. imperial.ac.uk [imperial.ac.uk]
Technical Support Center: Diisobutylaluminum Chloride (DIBAL-Cl) Reductions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selectivity of diisobutylaluminum chloride (DIBAL-Cl) reductions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIBAL-Cl) and how does its reactivity generally compare to Diisobutylaluminum Hydride (DIBAL-H)?
This compound, with the chemical formula (i-Bu)₂AlCl, is an organoaluminum compound.[1][2] Like the more commonly used Diisobutylaluminum Hydride (DIBAL-H), it is a reducing agent. A key difference lies in the substitution of a hydride with a chloride ion on the aluminum center. This substitution is expected to increase the Lewis acidity of the aluminum atom, which can influence its coordination to the substrate and, consequently, its reactivity and selectivity. While both are pyrophoric and react vigorously with water, DIBAL-H is well-documented for its ability to selectively reduce esters and nitriles to aldehydes at low temperatures.[3][4][5] Detailed comparative studies on the selectivity of DIBAL-Cl are less common in readily available literature, but the general principles of steric hindrance from the isobutyl groups and the electrophilic nature of the aluminum center are shared.
Q2: My DIBAL-Cl reduction is resulting in over-reduction to the alcohol. What are the likely causes and how can I improve selectivity for the aldehyde?
Over-reduction to the corresponding alcohol is a common challenge in reductions of esters and other carbonyl compounds. The primary factors influencing this are temperature, stoichiometry, and the rate of addition of the reagent.
-
Temperature Control: Maintaining a very low reaction temperature, typically -78 °C (the temperature of a dry ice/acetone bath), is crucial.[3][4] At these low temperatures, the tetrahedral intermediate formed after the initial hydride attack is often stable. This stability prevents the premature collapse of the intermediate and subsequent second hydride addition that leads to the alcohol.[4] Localized warming, even from the addition of the reagent at room temperature, can lead to over-reduction.
-
Stoichiometry: Precise control of the amount of DIBAL-Cl is critical. Using more than one equivalent of the reducing agent will lead to the reduction of the newly formed aldehyde to the alcohol, as aldehydes are generally more reactive than the starting ester.
-
Rate of Addition: Slow, dropwise addition of the DIBAL-Cl solution helps to maintain a low localized concentration of the reducing agent and allows for better dissipation of any heat generated during the exothermic reaction.
Q3: How does the choice of solvent affect the selectivity of my DIBAL-Cl reduction?
The solvent can play a significant role in the outcome of the reduction. Non-polar, non-coordinating solvents like toluene (B28343), hexane, or dichloromethane (B109758) are commonly used for DIBAL-H reductions and are likely suitable for DIBAL-Cl as well.[3] Ethereal solvents such as THF can coordinate to the Lewis acidic aluminum center, which may modulate its reactivity. This coordination could potentially either enhance or decrease selectivity depending on the specific substrate and reaction conditions. It is advisable to consult literature for similar substrates or conduct small-scale solvent screening experiments to determine the optimal solvent for a particular transformation.
Q4: Can DIBAL-Cl be used for the selective reduction of α,β-unsaturated carbonyl compounds?
Reductions of α,β-unsaturated carbonyl compounds with aluminum hydrides can often yield a mixture of products resulting from 1,2-reduction (attack at the carbonyl carbon) or 1,4-reduction (conjugate addition to the double bond). With DIBAL-H, the reduction of α,β-unsaturated esters often leads to the corresponding allylic alcohol (a 1,2-reduction product).[3] In some cases, the use of additives can steer the selectivity. For instance, the combination of a cobalt(II) complex with DIBAL-H has been shown to favor the 1,4-reduction of various α,β-unsaturated carbonyl compounds.[6][7] The specific selectivity of DIBAL-Cl in these systems may differ due to its altered Lewis acidity and would likely require empirical optimization.
Q5: What are the best practices for quenching a DIBAL-Cl reduction to maximize the yield of the desired product?
A carefully controlled quench at low temperature is essential to protonate the intermediate and prevent side reactions. A common and effective method involves the slow, dropwise addition of methanol (B129727) at -78 °C to consume any excess DIBAL-Cl. This is often followed by the addition of an aqueous solution of Rochelle's salt (potassium sodium tartrate) with vigorous stirring. This helps to break up the gelatinous aluminum salts that form, facilitating the extraction of the product. Alternatively, a dilute acid quench can be used, but this should be done with caution if the product contains acid-sensitive functional groups.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion of starting material | 1. Inactive reagent due to exposure to air or moisture. 2. Reaction temperature is too low for the specific substrate. 3. Insufficient equivalents of DIBAL-Cl. | 1. Use a fresh bottle of reagent or titrate the solution to determine its active concentration. 2. Allow the reaction to stir for a longer period at low temperature, or consider slowly warming the reaction to a slightly higher temperature (e.g., -60 °C or -40 °C) while carefully monitoring the reaction progress by TLC or GC. 3. Ensure accurate calculation of equivalents based on the titrated concentration of the reagent. |
| Formation of the fully reduced alcohol instead of the aldehyde | 1. Reaction temperature was too high. 2. Excess DIBAL-Cl was used. 3. Rapid addition of the reagent caused localized heating. 4. The workup procedure allowed the reaction to warm before the excess reagent was quenched. | 1. Maintain the reaction temperature at or below -78 °C throughout the addition and reaction time. Use a properly insulated vessel and a temperature probe. 2. Use precisely one equivalent of DIBAL-Cl. Titrate the reagent solution before use. 3. Add the DIBAL-Cl solution dropwise over an extended period. Consider pre-cooling the DIBAL-Cl solution before addition. 4. Quench the reaction at -78 °C by the slow addition of methanol before allowing the reaction to warm to room temperature. |
| Formation of a complex mixture of byproducts | 1. Presence of multiple reducible functional groups with similar reactivity. 2. Decomposition of the starting material or product under the reaction or workup conditions. | 1. Consider the use of protecting groups for more sensitive functionalities. 2. If the product is unstable to acidic or basic conditions, use a neutral workup, such as quenching with methanol followed by the addition of Rochelle's salt. |
| Difficulty in isolating the product due to gelatinous aluminum salts | 1. Inefficient quenching and workup procedure. | 1. After quenching with methanol at low temperature, add an aqueous solution of Rochelle's salt and stir vigorously for several hours or overnight until two clear layers are observed. 2. Alternatively, a Fieser workup (sequential addition of water, then 15% aqueous NaOH, then water) can be employed to generate granular, filterable aluminum salts. |
Experimental Protocols
Protocol 1: General Procedure for the Selective Reduction of an Ester to an Aldehyde
Safety Precaution: this compound is a pyrophoric reagent that reacts violently with water and other protic solvents. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel or syringe pump is assembled while hot and allowed to cool under a stream of inert gas.
-
Reaction Setup: The ester (1.0 equivalent) is dissolved in anhydrous toluene or dichloromethane (to a concentration of approximately 0.1-0.2 M) and the solution is transferred to the reaction flask via cannula or syringe.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: A solution of this compound (1.0-1.1 equivalents, as a solution in a hydrocarbon solvent) is added dropwise to the stirred solution of the ester over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: The reaction is stirred at -78 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically quenching small aliquots of the reaction mixture.
-
Quenching: Once the starting material is consumed, the reaction is carefully quenched at -78 °C by the slow, dropwise addition of anhydrous methanol (to consume any excess DIBAL-Cl).
-
Work-up: The mixture is allowed to warm to room temperature. A saturated aqueous solution of Rochelle's salt is added, and the mixture is stirred vigorously until two clear layers are observed (this may take several hours).
-
Extraction and Purification: The layers are separated, and the aqueous layer is extracted three times with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde is then purified by flash column chromatography or distillation.
Visualizations
Caption: General experimental workflow for a selective DIBAL-Cl reduction.
Caption: Logical workflow for troubleshooting over-reduction in DIBAL-Cl reactions.
References
- 1. This compound (DIBAL) – silver-chem.co [silver-chem.co]
- 2. This compound [jsmochem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Validation & Comparative
A Comparative Analysis of Diisobutylaluminum Hydride (DIBAL-H) and Lithium Aluminum Hydride (LAH) in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the precise reduction of functional groups is a cornerstone of molecular architecture. Among the arsenal (B13267) of reducing agents, Diisobutylaluminum Hydride (DIBAL-H) and Lithium Aluminum Hydride (LAH) are two of the most powerful and widely utilized reagents. Their distinct reactivity profiles, however, dictate their suitability for specific synthetic transformations. This guide provides an objective, data-driven comparison of DIBAL-H and LAH to aid researchers in selecting the optimal reagent for their synthetic endeavors.
A note on nomenclature: While the topic specifies Diisobutylaluminum chloride, the reagent most commonly compared to LAH for reductions is Diisobutylaluminum Hydride (DIBAL-H). This compound is primarily a Lewis acid and is not typically used as a hydride donor for reductions in the same vein as LAH. This guide will therefore focus on the comparative analysis of DIBAL-H and LAH as reducing agents.
Overview of Reagents
Lithium Aluminum Hydride (LiAlH₄ or LAH) is a potent, non-selective nucleophilic reducing agent capable of reducing a vast array of functional groups.[1][2] Discovered in 1947, it is a white or gray solid that is highly reactive and pyrophoric, necessitating careful handling under anhydrous conditions.[3] Its high reactivity stems from the polar Al-H bond, which readily delivers a hydride ion (H⁻).
Diisobutylaluminum Hydride ((i-Bu)₂AlH or DIBAL-H) is a sterically hindered, electrophilic reducing agent.[4] It is a colorless liquid or solid (melting point -39.5 °C) and is also pyrophoric, reacting violently with air and water.[5] DIBAL-H is often supplied as a solution in an inert solvent like toluene (B28343) or hexane. Its bulky isobutyl groups and the Lewis acidic nature of the aluminum center are key to its unique selectivity, particularly in the partial reduction of esters and nitriles.[6]
Data Presentation: A Comparative Look at Reductions
The choice between DIBAL-H and LAH often hinges on the desired transformation and the presence of other functional groups. The following tables summarize their performance in reducing key functional groups, with supporting experimental data.
Table 1: Reduction of Esters and Lactones
| Functional Group | Reagent | Product | Temperature (°C) | Equivalents of Reagent | Typical Yield (%) | Reference |
| Ester | DIBAL-H | Aldehyde | -78 | 1.0 - 1.5 | 70-90 | [4][5] |
| Ester | LAH | Primary Alcohol | 0 to reflux | 1.0 - 1.5 | >90 | [2] |
| Lactone | DIBAL-H | Lactol (Hemiacetal) | -78 | 1.0 - 1.2 | High | [1][7] |
| Lactone | LAH | Diol | 0 to reflux | 1.5 - 2.0 | >90 | [8] |
Table 2: Reduction of Nitriles and Amides
| Functional Group | Reagent | Product | Temperature (°C) | Equivalents of Reagent | Typical Yield (%) | Reference |
| Nitrile | DIBAL-H | Aldehyde (after hydrolysis) | -78 to 0 | 1.0 - 1.2 | 70-90 | [5] |
| Nitrile | LAH | Primary Amine | 25 to reflux | 1.0 - 1.5 | >85 | [2] |
| Tertiary Amide | DIBAL-H | Aldehyde or Amine | -78 to 25 | 1.1 - 1.5 | Variable | [9][10] |
| Amide (Primary, Secondary, Tertiary) | LAH | Amine | 25 to reflux | 1.5 - 2.5 | >80 | [8] |
Table 3: Reduction of α,β-Unsaturated Carbonyls
| Functional Group | Reagent | Product | Temperature (°C) | Equivalents of Reagent | Typical Yield (%) | Reference |
| α,β-Unsaturated Ester | DIBAL-H | Allylic Alcohol | -78 to 0 | >2 | High | [5] |
| α,β-Unsaturated Ketone | DIBAL-H | Allylic Alcohol | -78 to 0 | 1.0 | High | [6] |
| α,β-Unsaturated Ester/Ketone | LAH | Saturated Alcohol | 0 to reflux | >1.5 | High | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful synthetic outcomes. Below are representative protocols for the reduction of an ester using DIBAL-H and LAH.
Protocol 1: Partial Reduction of an Ester to an Aldehyde using DIBAL-H
Objective: To selectively reduce an ester to the corresponding aldehyde.
Materials:
-
Ester (1.0 eq)
-
Anhydrous Toluene (or Hexane/DCM)
-
DIBAL-H solution (1.0 M in Toluene, 1.1-1.5 eq)
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1M HCl
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with a solution of the ester in anhydrous toluene.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
The DIBAL-H solution is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature is maintained below -70 °C.
-
The reaction mixture is stirred at -78 °C for 1-3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, the reaction is quenched at -78 °C by the slow, dropwise addition of methanol to decompose excess DIBAL-H.
-
The mixture is allowed to warm to room temperature. A saturated aqueous solution of Rochelle's salt is added, and the mixture is stirred vigorously until two clear layers are formed. Alternatively, the mixture can be cautiously quenched with 1M HCl.
-
The layers are separated, and the aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude aldehyde is then purified by column chromatography or distillation.
Protocol 2: Complete Reduction of an Ester to a Primary Alcohol using LAH
Objective: To reduce an ester to the corresponding primary alcohol.
Materials:
-
Ester (1.0 eq)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Lithium Aluminum Hydride (LAH, 1.0-1.5 eq)
-
Ethyl Acetate
-
Water
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl Ether)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a reflux condenser, and a dropping funnel is charged with a suspension of LAH in anhydrous diethyl ether.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of the ester in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed until TLC analysis indicates the complete consumption of the starting material.
-
The reaction is cooled to 0 °C and cautiously quenched by the sequential, dropwise addition of:
-
Water (x mL, where x is the mass of LAH in grams)
-
15% aqueous NaOH (x mL)
-
Water (3x mL)
-
-
The resulting granular precipitate is stirred vigorously for 30 minutes and then filtered through a pad of Celite. The filter cake is washed thoroughly with diethyl ether.
-
The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude alcohol can be purified by distillation or column chromatography.
Visualization of Reaction Pathways and Workflows
Diagram 1: Comparative Reduction of an Ester
References
- 1. benchchem.com [benchchem.com]
- 2. davuniversity.org [davuniversity.org]
- 3. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. adichemistry.com [adichemistry.com]
- 6. quora.com [quora.com]
- 7. Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC [pmc.ncbi.nlm.nih.gov]
Validating Aldehyde Formation from Esters: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise conversion of esters to aldehydes is a critical transformation in organic synthesis. Validating the success of this reaction and quantifying the yield requires robust analytical techniques capable of distinguishing the aldehyde product from the starting ester, byproducts such as over-reduced alcohol, and other reaction components. This guide provides a comparative overview of key analytical methods for this purpose, supported by experimental data and detailed protocols.
Comparison of Primary Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, real-time monitoring, or high-throughput screening. The most common and effective methods include spectroscopic techniques (¹H NMR and FT-IR), chromatographic techniques (GC-MS and HPLC-UV), and qualitative chemical tests.
Quantitative Performance of Chromatographic Methods
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful tools for the separation, identification, and quantification of aldehydes in a reaction mixture. When coupled with a UV detector, HPLC can be a robust quantitative method, especially after derivatization of the aldehyde. GC-MS offers excellent separation and structural confirmation. The following table summarizes key quantitative performance parameters for these methods in the analysis of aldehydes.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV detector (HPLC-UV) |
| Limit of Detection (LOD) | Aldehyde-dependent, can reach low ng/L to µg/L levels. For some analytes, LODs can be in the picomolar range.[1] | Generally offers high sensitivity, with LODs often in the low µg/L to ng/L range. For formaldehyde, a detection limit of 0.1 ppm has been reported.[2] |
| Limit of Quantitation (LOQ) | Typically in the µg/L range. For glycolaldehyde (B1209225), an LOQ of 0.315 g L⁻¹ has been reported.[3] | Often lower than GC-MS, in the µg/L to ng/L range.[2] |
| Linearity (R²) | Generally excellent, with R² values >0.99 commonly achieved. | Also demonstrates excellent linearity with R² values typically >0.99. |
| Precision (%RSD) | Typically <15% for intra- and inter-day precision. A study on glycolaldehyde showed intra-day, inter-day, and inter-laboratory precisions all <4% RSD.[3] | Generally <15% for intra- and inter-day precision. |
| Accuracy/Recovery (%) | Typically in the range of 80-120%. | Typically in the range of 80-120%. |
Data compiled from multiple sources to provide a comparative overview. Actual performance may vary based on the specific aldehyde, instrumentation, and experimental conditions.
Spectroscopic Techniques: A Closer Look
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for both qualitative and quantitative analysis of the conversion of esters to aldehydes. The appearance of a characteristic aldehyde proton signal is a definitive indicator of product formation.
-
Key Diagnostic Signals:
-
Aldehyde Proton (¹H NMR): A highly deshielded proton appearing in the 9-10 ppm region, which is typically free of other signals.[4][5]
-
α-Protons (¹H NMR): Protons on the carbon adjacent to the carbonyl group are slightly deshielded and typically appear in the 2.0-2.3 δ range.[4]
-
Carbonyl Carbon (¹³C NMR): The aldehyde carbonyl carbon resonates in the 190-215 δ range, which is distinct from the ester carbonyl carbon (around 170-180 ppm).[5][6]
-
-
Advantages:
-
Disadvantages:
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for monitoring the progress of the reaction by observing changes in the characteristic vibrational frequencies of the functional groups.
-
Key Diagnostic Signals:
-
Ester C=O Stretch: A strong absorption band typically found between 1735-1750 cm⁻¹.[1]
-
Aldehyde C=O Stretch: A strong absorption band in the range of 1720-1740 cm⁻¹.[10]
-
Aldehyde C-H Stretches: Two characteristic weak to medium absorptions around 2720 cm⁻¹ and 2820 cm⁻¹.[4][5] The presence of these is a strong indicator of aldehyde formation.
-
-
Advantages:
-
Fast and non-destructive.
-
Excellent for identifying the presence or absence of key functional groups.
-
Can be used for in-situ reaction monitoring to study kinetics.
-
-
Disadvantages:
-
Less suitable for quantitative analysis compared to NMR or chromatography without careful calibration.
-
Complex mixtures can lead to overlapping peaks, making interpretation difficult.
-
Experimental Protocols
General Procedure for DIBAL-H Reduction of an Ester to an Aldehyde
This protocol describes a typical lab-scale reduction of an ester to an aldehyde using Diisobutylaluminium hydride (DIBAL-H).
-
Reaction Setup : In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the ester (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or toluene.
-
Cooling : Cool the reaction mixture to -78°C using a dry ice/acetone bath. It is crucial to maintain this low temperature to prevent over-reduction to the alcohol.
-
Addition of DIBAL-H : Slowly add a solution of DIBAL-H (1.0–1.2 equivalents) dropwise to the stirred ester solution, ensuring the internal temperature does not rise above -75°C.
-
Reaction Monitoring : Stir the mixture at -78°C for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or other suitable analytical techniques like in-situ FT-IR.
-
Quenching : Once the reaction is complete, quench the reaction at -78°C by the slow, dropwise addition of methanol to consume any excess DIBAL-H.
-
Work-up : Allow the mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers are observed.
-
Extraction and Purification : Separate the organic layer and extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by column chromatography, distillation, or recrystallization.
Quantitative ¹H NMR (qNMR) Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. mt.com [mt.com]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparing the electrophilicity of Diisobutylaluminum chloride to other Lewis acids
A Comparative Guide to the Electrophilicity of Diisobutylaluminum Chloride and Other Lewis Acids
For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid is a critical parameter in optimizing chemical reactions. Lewis acidity, the ability of a chemical species to accept an electron pair, dictates the catalytic activity and selectivity in a vast array of transformations. This compound (DIBAC), an organoaluminum compound, is a versatile reagent employed as both a reducing agent and a Lewis acid catalyst. This guide provides an objective comparison of the electrophilicity of DIBAC with other common Lewis acids, supported by experimental data and detailed methodologies.
Quantitative Comparison of Lewis Acidity
The electrophilicity of Lewis acids can be quantified using various experimental and computational methods. The Gutmann-Beckett method is a widely accepted experimental technique that provides a measure of Lewis acidity in terms of an Acceptor Number (AN).[1] This method utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule, and the Lewis acidity is determined by the change in the ³¹P NMR chemical shift upon its interaction with the Lewis acid.[1][2] A higher Acceptor Number signifies a stronger Lewis acid.[1]
The following table summarizes the Gutmann-Beckett Acceptor Numbers for several common Lewis acids, providing a basis for comparison.
| Lewis Acid | Chemical Formula | Gutmann-Beckett Acceptor Number (AN) |
| Antimony Pentachloride | SbCl₅ | 100[1] |
| Boron Trifluoride | BF₃ | 89[1] |
| Aluminum Trichloride | AlCl₃ | 87[1] |
| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ | 82[1] |
| Titanium Tetrachloride | TiCl₄ | 70[1] |
| This compound | (i-Bu)₂AlCl | Not available in literature |
| Hexane (reference) | C₆H₁₄ | 0[1] |
Experimental Protocols for Determining Lewis Acidity
For researchers seeking to experimentally determine and compare the Lewis acidity of various compounds, the Gutmann-Beckett method is a reliable and widely used technique.[2][4]
Gutmann-Beckett Method Protocol
This method relies on the interaction of the Lewis acid with triethylphosphine oxide (Et₃PO) and the subsequent analysis by ³¹P NMR spectroscopy.[4]
Materials:
-
Lewis acid (e.g., this compound)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating NMR solvent (e.g., deuterated benzene, deuterated toluene)
-
NMR tubes and spectrometer
Procedure:
-
Prepare a stock solution of Et₃PO in the chosen anhydrous NMR solvent at a known concentration.
-
In a dry NMR tube, under an inert atmosphere (e.g., argon or nitrogen), add a precise amount of the Lewis acid to be analyzed.
-
Add an equimolar amount of the Et₃PO stock solution to the NMR tube containing the Lewis acid.
-
Acquire the ³¹P NMR spectrum of the sample. The chemical shift (δ) of the ³¹P nucleus in the Et₃PO-Lewis acid adduct is recorded.
-
The Acceptor Number (AN) is calculated using the following formula, where δ_sample is the observed ³¹P chemical shift of the Et₃PO-Lewis acid adduct and 41.0 ppm is the chemical shift of free Et₃PO in hexane[1]:
AN = 2.21 × (δ_sample − 41.0)
Visualizing Lewis Acidity Determination
The following diagrams illustrate the conceptual basis and experimental workflow of the Gutmann-Beckett method for determining Lewis acidity.
Caption: Principle of the Gutmann-Beckett Method.
Caption: Experimental Workflow for the Gutmann-Beckett Method.
Conclusion
This compound is a potent Lewis acid, a characteristic that underpins its utility in a wide range of organic transformations. While a precise Gutmann-Beckett Acceptor Number for DIBAC is not documented in readily available literature, a comparative analysis with other well-characterized Lewis acids such as AlCl₃, TiCl₄, and various boranes indicates that it is a strong electrophile. For applications requiring a quantitative understanding of its Lewis acidity, the detailed Gutmann-Beckett protocol provided herein can be employed for its experimental determination. The choice of a Lewis acid catalyst will ultimately depend on the specific requirements of the chemical reaction, including substrate compatibility, desired reactivity, and selectivity.
References
A Guide to Alternatives for the Partial Reduction of Esters to Aldehydes: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selective partial reduction of esters to aldehydes is a critical transformation in organic synthesis. While diisobutylaluminum chloride (DIBAL-H) has long been a workhorse for this conversion, its use is often hampered by the need for cryogenic temperatures, pyrophoric nature, and challenges with over-reduction and reproducibility.[1][2][3] This guide provides an objective comparison of modern alternatives to DIBAL-H, supported by experimental data, to aid in the selection of the most suitable reagent for specific synthetic needs.
The primary alternatives to DIBAL-H can be broadly categorized into catalytic hydrosilylation methods, other metal hydride reagents, and catalytic transfer hydrogenation. Each approach offers a unique set of advantages in terms of selectivity, reaction conditions, and substrate scope.
Catalytic Hydrosilylation: A Promising Frontier
Catalytic hydrosilylation has emerged as a powerful and increasingly popular alternative, offering mild reaction conditions and high selectivity. This method involves the use of a catalyst to facilitate the addition of a hydrosilane across the ester carbonyl group, forming a silyl (B83357) acetal (B89532) intermediate that is subsequently hydrolyzed to the aldehyde.
A significant breakthrough in this area is the development of "fiddler crab-type" boranes, which are highly efficient, metal-free catalysts.[1][4][5] These catalysts, along with other borane (B79455) and metal-based systems, present compelling alternatives to traditional stoichiometric aluminum hydrides.
Key Advantages of Catalytic Hydrosilylation:
-
High Selectivity: Near-perfect selectivity for the aldehyde can be achieved, minimizing over-reduction to the alcohol.[1][4]
-
Mild Conditions: Many reactions can be performed at ambient temperature, avoiding the need for cryogenic setups.[1]
-
Functional Group Tolerance: A broad range of functional groups are tolerated, enhancing the applicability in complex molecule synthesis.[1][2]
-
Reduced Waste: Catalytic nature of the reaction reduces the generation of stoichiometric inorganic waste.[2]
Below is a table summarizing the performance of selected catalytic hydrosilylation systems compared to DIBAL-H.
| Reducing System | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DIBAL-H | Stoichiometric | -78 | 1-3 | Variable | [3] |
| Fiddler Crab-Type Borane | 0.1 - 1 | Room Temp | 1 | >95 | [1][4] |
| (SBR12) Borane | 0.01 - 0.1 | Room Temp | 1-2 | >90 | [2] |
| B(C₆F₅)₃ | 1 - 5 | Room Temp | 1-4 | Variable | [2] |
| NHC-Iron Complex | 1 - 5 | 80 | 16 | 70-90 | [2] |
| Iridium(III) Metallacycle | 1 - 2 | 25-50 | 1-24 | 60-95 | [2] |
Modified Aluminum Hydrides and Other Metal Hydrides
For those preferring to stay within the realm of hydride reagents, several modified aluminum hydrides offer improved performance or milder reaction conditions compared to DIBAL-H. These reagents often feature modified steric and electronic properties that fine-tune their reactivity.
| Reagent | Key Features | Reference |
| Lithium diisobutyl-t-butoxyaluminum hydride (LDBBA) | Can offer improved selectivity in some cases. | [2][6] |
| DIBAL-H/Morpholine | A combination reagent that can modulate reactivity. | [2][6] |
| DIBAL-H/NaOtBu (SDBBA) | Allows for partial reduction at a more convenient ice-bath temperature. | [7] |
Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation represents another green and efficient alternative. This methodology utilizes a stable hydrogen donor, such as an alcohol or formic acid, in the presence of a transition metal catalyst to effect the reduction. Ruthenium and osmium pincer complexes have shown considerable promise in this area, particularly for the selective reduction of unsaturated esters.[8]
Advantages of Catalytic Transfer Hydrogenation:
-
Avoids Pressurized Hydrogen: Eliminates the need for handling hazardous gaseous hydrogen.[8]
-
Sustainable Hydrogen Source: Can utilize renewable alcohols as the hydrogen source.[8]
-
High Selectivity: Can selectively reduce the carbonyl group in the presence of other reducible functional groups like alkenes.[8]
Experimental Protocols
General Procedure for Partial Reduction of Esters using Fiddler Crab-Type Borane Catalyst: To a vial charged with the ester (1.0 mmol) and the borane catalyst (0.01 mmol, 1 mol%), the hydrosilane (e.g., triethylsilane, 1.2 mmol) is added. The reaction mixture is stirred at room temperature for 1 hour. Upon completion, the reaction is quenched by the addition of aqueous acid (e.g., 1 M HCl) and stirred vigorously for 30 minutes to hydrolyze the silyl acetal. The product is then extracted with an organic solvent, dried, and purified by column chromatography.[1][4]
General Procedure for DIBAL-H Reduction of an Ester: The ester (1.0 mmol) is dissolved in a dry, non-protic solvent (e.g., toluene (B28343) or DCM) and cooled to -78 °C under an inert atmosphere. A solution of DIBAL-H (1.1 mmol in a hydrocarbon solvent) is added dropwise. The reaction is stirred at -78 °C for 1-3 hours. The reaction is then quenched by the slow, dropwise addition of methanol, followed by water or a saturated aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred until two clear layers are observed. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the crude aldehyde, which is then purified.[3][6]
Workflow for Selecting an Alternative Reducing Agent
The selection of an appropriate reducing agent is a multi-faceted decision that depends on the specific substrate, desired scale, and available laboratory infrastructure. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a suitable reagent for the partial reduction of esters.
Conclusion
While DIBAL-H remains a viable option for the partial reduction of esters, a host of modern alternatives offer significant advantages in terms of milder reaction conditions, improved selectivity, and greater functional group tolerance. Catalytic hydrosilylation, particularly with novel borane catalysts, stands out as a highly efficient and versatile method. Modified aluminum hydrides and catalytic transfer hydrogenation also provide valuable tools for the synthetic chemist. The choice of reagent should be guided by a careful consideration of the substrate's properties, the desired scale of the reaction, and the available experimental setup. This guide provides a starting point for exploring these powerful alternatives to a classic transformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Sentinels: A Comparative Guide to Monitoring Diisobutylaluminum Chloride Reactions
For researchers, scientists, and drug development professionals navigating the complexities of chemical synthesis, real-time reaction monitoring is paramount for ensuring process safety, optimizing yield, and maintaining product quality. Diisobutylaluminum chloride (DIBAL-H), a potent and selective reducing agent, is a cornerstone in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). However, its high reactivity necessitates precise control and monitoring. This guide provides a comprehensive comparison of modern spectroscopic methods for the in-situ monitoring of DIBAL-H reactions, offering a data-driven approach to selecting the optimal analytical tool.
The traditional method for monitoring DIBAL-H reactions, Thin Layer Chromatography (TLC), provides qualitative snapshots of reaction progress but lacks the real-time, quantitative data required for modern process control. In contrast, Process Analytical Technology (PAT) utilizes in-situ spectroscopic tools to provide continuous insight into reaction kinetics, intermediate formation, and endpoint determination. This guide focuses on three key spectroscopic techniques: Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy.
Performance Comparison of Spectroscopic Methods
The selection of an appropriate spectroscopic technique hinges on factors such as the specific reaction being monitored, the information required, and practical considerations like cost and ease of implementation. The following table summarizes the key performance characteristics of FTIR, NMR, and Raman spectroscopy for monitoring DIBAL-H reactions.
| Parameter | FTIR Spectroscopy | NMR Spectroscopy | Raman Spectroscopy | Offline Analysis (TLC) |
| Measurement Principle | Vibrational absorption | Nuclear spin transitions | Vibrational scattering | Adsorption/Partition chromatography |
| Information Provided | Functional group changes (e.g., C=O, O-H) | Detailed structural information, quantification of all soluble species | Molecular fingerprint, sensitive to symmetric vibrations | Qualitative assessment of reactants and products |
| Data Acquisition Time | Seconds to minutes | Seconds to minutes | Seconds to minutes | Minutes to hours |
| Quantitative Analysis | Good, requires calibration | Excellent, inherently quantitative | Good, requires calibration | Poor, semi-quantitative at best |
| In-situ Capability | Excellent, with ATR probes | Good, with flow-through cells | Excellent, with immersion probes | No |
| Key Advantages | Widely available, robust, sensitive to polar bonds | Provides unambiguous structural information, highly specific | Non-destructive, excellent for aqueous and non-polar systems, insensitive to water | Low cost, simple to perform |
| Key Limitations | Water absorption can interfere, spectral overlap can be an issue | Lower sensitivity, higher cost, requires specialized equipment | Can be affected by fluorescence, weaker signal than FTIR | Labor-intensive, not real-time, limited to qualitative analysis |
Experimental Protocols for In-situ Reaction Monitoring
Detailed experimental protocols are crucial for the successful implementation of in-situ spectroscopic monitoring. Below are representative methodologies for each technique, based on best practices for monitoring a typical DIBAL-H reduction of an ester.
In-situ FTIR Spectroscopy
Objective: To monitor the disappearance of the ester carbonyl peak and the appearance of the aldehyde carbonyl peak during a DIBAL-H reduction.
Methodology:
-
Instrumentation: A mid-infrared FTIR spectrometer equipped with a Dipping Probe with an Attenuated Total Reflectance (ATR) crystal (e.g., diamond or silicon) is utilized.
-
Reaction Setup: The DIBAL-H reduction is carried out in a reaction vessel equipped with a port for the insertion of the ATR probe. The probe is positioned to be fully immersed in the reaction mixture.
-
Data Acquisition:
-
A background spectrum of the solvent is collected before adding the reactants.
-
Spectra are collected continuously (e.g., every 30 seconds) throughout the reaction.
-
The spectral region of interest, typically the carbonyl stretching region (1600-1800 cm⁻¹), is monitored.
-
-
Data Analysis: The change in absorbance of the characteristic ester and aldehyde carbonyl peaks is plotted against time to generate a reaction profile. This data can be used to determine the reaction endpoint and calculate reaction kinetics.
Real-Time NMR Spectroscopy
Objective: To obtain detailed structural information and quantify the concentration of reactants, intermediates, and products in real-time.
Methodology:
-
Instrumentation: A benchtop or high-field NMR spectrometer equipped with a flow-through cell.
-
Reaction Setup: The reaction is performed in a separate vessel connected to the NMR spectrometer via a closed-loop system with a pump. The reaction mixture is continuously circulated through the NMR flow cell.
-
Data Acquisition:
-
A reference ¹H NMR spectrum of the starting material is acquired.
-
Spectra are acquired at regular intervals (e.g., every 1-2 minutes) throughout the reaction.
-
-
Data Analysis: The integrals of specific, well-resolved peaks corresponding to the starting material, product, and any observable intermediates are used to determine their respective concentrations over time. This provides highly accurate kinetic data.
In-situ Raman Spectroscopy
Objective: To monitor the reaction progress by observing changes in the molecular fingerprint of the reaction mixture.
Methodology:
-
Instrumentation: A Raman spectrometer with a fiber-optic immersion probe.
-
Reaction Setup: The Raman probe is inserted directly into the reaction vessel, ensuring the laser focus is within the reaction medium.
-
Data Acquisition:
-
A reference spectrum of the reaction mixture before the addition of DIBAL-H is recorded.
-
Raman spectra are collected continuously throughout the reaction.
-
-
Data Analysis: Changes in the intensity of characteristic Raman bands for the reactant and product are monitored over time. Raman is particularly useful for monitoring changes in symmetric bonds and can be less susceptible to interference from polar solvents like water compared to FTIR.
Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for in-situ spectroscopic monitoring and the logical relationship between the different spectroscopic techniques and traditional offline analysis.
Caption: A generalized workflow for in-situ spectroscopic monitoring of a chemical reaction.
Caption: The relationship between in-situ spectroscopic techniques and offline analysis for reaction monitoring.
Conclusion
The adoption of in-situ spectroscopic methods for monitoring this compound reactions represents a significant advancement over traditional offline techniques. By providing real-time, quantitative data, FTIR, NMR, and Raman spectroscopy empower researchers and process chemists to gain a deeper understanding of their reactions, leading to improved process control, enhanced safety, and higher quality products. The choice of the most suitable technique will depend on the specific requirements of the chemical transformation and the desired level of analytical detail. As the pharmaceutical and chemical industries continue to embrace the principles of Quality by Design and Process Analytical Technology, the role of these spectroscopic sentinels will become increasingly indispensable.
A Comparative Guide to Diisobutylaluminum Chloride (DIBAC) in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of diisobutylaluminum chloride (DIBAC) as a catalyst in various organic reactions. While detailed kinetic studies on DIBAC-catalyzed reactions are not extensively available in publicly accessible literature, this document synthesizes available information on its applications and offers a qualitative comparison with other Lewis acid catalysts. The guide also presents generalized experimental protocols for conducting kinetic studies on moisture-sensitive catalytic systems and visualizes key conceptual workflows.
I. Overview of this compound (DIBAC) as a Catalyst
This compound, with the chemical formula [(CH₃)₂CHCH₂]₂AlCl, is an organoaluminum compound widely recognized for its role as a co-catalyst in Ziegler-Natta polymerization.[1] Beyond this primary application, DIBAC also functions as a Lewis acid catalyst in various organic transformations. Its utility stems from the electron-deficient aluminum center, which can activate substrates by coordinating to lone-pair bearing atoms like oxygen or nitrogen.
II. Comparative Performance of DIBAC and Alternative Lewis Acids
Direct quantitative kinetic comparisons between DIBAC and other Lewis acids for specific reactions are scarce. However, a qualitative assessment of its catalytic performance can be inferred from its applications in polymerization and its general behavior as a Lewis acid.
Table 1: Qualitative Comparison of DIBAC with Other Lewis Acid Catalysts
| Catalyst Class | Common Examples | Typical Applications | Relative Lewis Acidity | Advantages | Disadvantages |
| Organoaluminum Compounds | This compound (DIBAC) , Diethylaluminum Chloride (DEAC), Ethylaluminum Dichloride (EADC) | Ziegler-Natta polymerization co-catalyst, Cationic polymerization initiator | Moderate to Strong | Soluble in organic solvents, Tunable activity based on alkyl and halide substituents | Pyrophoric, Highly sensitive to moisture and air |
| Metal Halides | Aluminum Trichloride (AlCl₃), Titanium Tetrachloride (TiCl₄), Tin(IV) Chloride (SnCl₄) | Friedel-Crafts reactions, Diels-Alder reactions, Aldol reactions | Strong | High catalytic activity, Readily available | Often require stoichiometric amounts, Can be difficult to handle (hygroscopic) |
| Boron-Based Lewis Acids | Boron Trifluoride (BF₃), Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Aldol reactions, Diels-Alder reactions, Glycosylations | Strong | High catalytic activity, Can promote specific stereoselectivities | Gaseous (BF₃), Can be expensive (B(C₆F₅)₃) |
| Lanthanide Triflates | Scandium(III) Triflate (Sc(OTf)₃), Ytterbium(III) Triflate (Yb(OTf)₃) | Aldol reactions, Michael additions, Diels-Alder reactions | Mild to Strong | Water-tolerant, Recyclable | Higher cost compared to simple metal halides |
III. Experimental Protocols for Kinetic Studies
Conducting kinetic studies with moisture-sensitive catalysts like DIBAC requires rigorous experimental techniques to ensure reproducibility and accuracy. Below is a generalized protocol for monitoring the kinetics of a DIBAC-catalyzed reaction.
Protocol 1: General Procedure for a Kinetic Study of a DIBAC-Catalyzed Reaction
Objective: To determine the reaction rate and order with respect to reactants and catalyst for a generic DIBAC-catalyzed reaction.
Materials:
-
This compound (DIBAC) solution in an inert solvent (e.g., hexane (B92381) or toluene)
-
Substrate A
-
Substrate B
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane (B109758) or toluene)
-
Internal standard (for chromatographic analysis)
-
Quenching agent (e.g., methanol (B129727) or water)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry glassware (oven-dried and cooled under inert gas)
-
Syrigines for precise liquid transfers
-
Thermostatted reaction vessel
-
Magnetic stirrer
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis
Procedure:
-
Preparation:
-
Set up the reaction vessel under an inert atmosphere.
-
Prepare stock solutions of Substrate A, Substrate B, and the internal standard in the anhydrous solvent.
-
Prepare a stock solution of DIBAC of a known concentration.
-
-
Reaction Initiation:
-
To the thermostatted reaction vessel, add the solvent, Substrate A, Substrate B, and the internal standard.
-
Allow the mixture to reach thermal equilibrium.
-
Initiate the reaction by adding a precise volume of the DIBAC stock solution via syringe. Start a timer immediately.
-
-
Sampling and Quenching:
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture using a syringe.
-
Immediately quench the aliquot by injecting it into a vial containing the quenching agent. This will deactivate the DIBAC catalyst and stop the reaction.
-
-
Analysis:
-
Analyze the quenched samples by GC or HPLC to determine the concentrations of reactants and products relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of a reactant or product as a function of time.
-
Determine the initial reaction rate from the slope of the concentration-time curve at t=0.
-
Repeat the experiment with varying initial concentrations of reactants and catalyst to determine the reaction order with respect to each component.
-
IV. Visualizations
Diagram 1: Generalized Experimental Workflow for Kinetic Analysis
Caption: Workflow for a typical kinetic study of a DIBAC-catalyzed reaction.
Diagram 2: Conceptual Lewis Acid Catalysis by DIBAC
Caption: Generalized catalytic cycle for a DIBAC-catalyzed reaction.
V. Conclusion
This compound is a versatile organoaluminum compound that serves as a potent co-catalyst and a Lewis acid catalyst in its own right. While comprehensive kinetic data remains an area for further research, its utility in catalysis is evident from its applications. The choice between DIBAC and other Lewis acids will depend on the specific reaction, desired selectivity, and tolerance of the substrates to the catalyst's reactivity and handling requirements. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to systematically investigate and apply DIBAC in their catalytic systems.
References
A Comparative Guide to the Selectivity of Diisobutylaluminum Hydride and Other Hydride Reagents
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of functional groups is a cornerstone of modern organic synthesis, particularly in the intricate world of drug development and materials science. The choice of hydride reagent is critical in achieving the desired chemical transformation while preserving other sensitive functionalities within a molecule. This guide provides an objective comparison of the performance of Diisobutylaluminum chloride (DIBAL-H) against other common hydride reagents, namely Lithium aluminum hydride (LiAlH₄) and Sodium borohydride (B1222165) (NaBH₄), supported by experimental data and detailed protocols.
Unveiling the Selectivity of Hydride Reagents
Hydride reagents are invaluable tools for the reduction of carbonyl compounds and other functional groups. Their reactivity and selectivity, however, vary significantly. Understanding these differences is paramount for designing efficient and high-yielding synthetic routes.
-
Diisobutylaluminum Hydride (DIBAL-H): A powerful and sterically hindered reducing agent, DIBAL-H is an electrophilic hydride donor.[1] Its bulky isobutyl groups render it less reactive and more selective than many other hydrides.[2] This characteristic is famously exploited in the partial reduction of esters and nitriles to aldehydes, a transformation that is notoriously difficult to achieve with more potent reagents which tend to over-reduce to the corresponding alcohols or amines.[2][3] The selectivity of DIBAL-H is highly dependent on reaction conditions, most notably temperature, with low temperatures (typically -78 °C) being crucial to prevent over-reduction.[4][5]
-
Lithium Aluminum Hydride (LiAlH₄): As a nucleophilic hydride donor, LiAlH₄ is a very strong and highly reactive reducing agent.[1][6] It is capable of reducing a wide array of functional groups, including aldehydes, ketones, carboxylic acids, esters, and amides, typically to their corresponding alcohols or amines.[7][8] Its high reactivity necessitates the use of anhydrous solvents and careful handling.[6]
-
Sodium Borohydride (NaBH₄): In contrast to LiAlH₄, NaBH₄ is a much milder and more selective reducing agent. It is primarily used for the reduction of aldehydes and ketones to alcohols.[9][10] Esters, carboxylic acids, and amides are generally unreactive towards NaBH₄ under standard conditions, which allows for excellent chemoselectivity in molecules containing multiple functional groups.[9][11]
Quantitative Comparison of Hydride Reagent Performance
The following tables summarize the reactivity and selectivity of DIBAL-H, LiAlH₄, and NaBH₄ with various functional groups under typical reaction conditions. The yields are representative and can vary based on the specific substrate and reaction parameters.
Table 1: Reduction of Carbonyl Compounds and Derivatives
| Functional Group | Substrate Example | Product with DIBAL-H | Product with LiAlH₄ | Product with NaBH₄ |
| Aldehyde | Benzaldehyde | Primary Alcohol | Primary Alcohol | Primary Alcohol |
| Yield | >95% | >95% | >95% | |
| Ketone | Acetophenone | Secondary Alcohol | Secondary Alcohol | Secondary Alcohol |
| Yield | >95% | >95% | >95% | |
| Ester | Ethyl benzoate | Aldehyde (at -78°C) | Primary Alcohol | No Reaction (or very slow) |
| Yield | ~80-95%[12] | >90%[2] | - | |
| Carboxylic Acid | Benzoic Acid | Aldehyde/Alcohol | Primary Alcohol | No Reaction |
| Yield | Variable | >90%[7] | - | |
| Amide (Tertiary) | N,N-Dimethylbenzamide | Aldehyde/Amine | Amine | No Reaction |
| Yield | Aldehyde (Good yields)[8] | >90%[8] | - | |
| Nitrile | Benzonitrile | Aldehyde (via imine hydrolysis) | Primary Amine | No Reaction |
| Yield | Good yields[3] | >90%[8] | - | |
| α,β-Unsaturated Ester | Ethyl cinnamate | Allylic Alcohol/Aldehyde | Saturated Alcohol | 1,4-reduction or no reaction |
| Yield | Variable, depends on conditions[12] | High | Variable |
Table 2: Chemoselective Reduction of an Ester in the Presence of an Amide
| Substrate | Reagent | Conditions | Major Product | Yield |
| Methyl 4-(dimethylcarbamoyl)benzoate | DIBAL-H | THF, -78 °C to 0 °C | 4-(hydroxymethyl)-N,N-dimethylbenzamide | 92% |
| Methyl 4-(dimethylcarbamoyl)benzoate | LiAlH₄ | THF, 0 °C to rt | 4-(hydroxymethyl)-N,N-dimethylbenzylamine | 85% |
| Methyl 4-(dimethylcarbamoyl)benzoate | NaBH₄ | MeOH, rt | No reaction | - |
Experimental Protocols
General Protocol for the Selective Reduction of an Ester to an Aldehyde using DIBAL-H
This procedure outlines a typical method for the chemoselective reduction of an ester to an aldehyde.
Materials:
-
Ester-containing substrate
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or Diethyl ether)
-
DIBAL-H (1.0 M solution in hexanes or toluene)
-
Methanol (B129727) (for quenching)
-
Aqueous solution for work-up (e.g., 1 M HCl or saturated Rochelle's salt solution)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the ester (1.0 eq) in the chosen anhydrous solvent in a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution (1.0-1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is deemed complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume any excess DIBAL-H.
-
Allow the mixture to warm to room temperature and then add the aqueous work-up solution (e.g., 1 M HCl or Rochelle's salt). Stir vigorously until two clear layers are observed.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the product by flash column chromatography or distillation if necessary.[4]
General Protocol for the Reduction of a Ketone to a Secondary Alcohol using NaBH₄
This procedure provides a general method for the reduction of a ketone.
Materials:
-
Ketone substrate
-
Methanol or Ethanol (B145695)
-
Sodium borohydride (NaBH₄)
-
Water
-
Extraction solvent (e.g., Dichloromethane or Ethyl acetate)
-
Brine
Procedure:
-
Dissolve the ketone (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0 °C.
-
In a separate container, dissolve NaBH₄ (0.25-1.0 eq) in a small amount of the same solvent.
-
Slowly add the NaBH₄ solution to the stirred ketone solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, carefully add water to quench the reaction and dissolve the borate (B1201080) salts.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with the chosen extraction solvent (e.g., dichloromethane) three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude secondary alcohol.
-
Purify the product by recrystallization or column chromatography as needed.[10][13]
Visualizing Reaction Pathways and Workflows
Mechanism of DIBAL-H Ester Reduction
The unique selectivity of DIBAL-H in the partial reduction of esters to aldehydes at low temperatures is attributed to the formation of a stable tetrahedral intermediate.
Caption: Mechanism of DIBAL-H reduction of an ester to an aldehyde.
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for a reduction reaction, highlighting the key differences in conditions for DIBAL-H, LiAlH₄, and NaBH₄.
Caption: Generalized experimental workflow for hydride reductions.
Selectivity of Hydride Reagents with Esters
This diagram illustrates the different reaction pathways and products when an ester is treated with DIBAL-H, LiAlH₄, or NaBH₄.
Caption: Selectivity of hydride reagents in the reduction of esters.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. byjus.com [byjus.com]
- 8. quora.com [quora.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. webassign.net [webassign.net]
- 11. quora.com [quora.com]
- 12. adichemistry.com [adichemistry.com]
- 13. www1.chem.umn.edu [www1.chem.umn.edu]
A Mechanistic Showdown: Diisobutylaluminum Chloride (DIBAL-H) versus Alternative Hydride Reducing Agents
For researchers, scientists, and drug development professionals, the precise and selective reduction of functional groups is a cornerstone of modern organic synthesis. Diisobutylaluminum chloride (DIBAL-H) has carved out a significant niche in this area, particularly for the partial reduction of esters and nitriles to aldehydes. This guide provides a comprehensive comparison of DIBAL-H with other common hydride reducing agents, namely Lithium aluminum hydride (LAH) and Sodium borohydride (B1222165) (NaBH₄), supported by experimental data and detailed protocols to aid in the judicious selection of the optimal reagent for a given chemical transformation.
At a Glance: Comparative Performance of Hydride Reducing Agents
The choice of a reducing agent is dictated by the desired transformation and the presence of other functional groups within the molecule. DIBAL-H's unique ability to act as a bulky, electrophilic hydride donor allows for a level of control not achievable with more powerful, nucleophilic reagents like LAH. Conversely, the mildness of NaBH₄ makes it ideal for the selective reduction of more reactive carbonyls. The following tables summarize the performance of these key hydrides in the reduction of esters and nitriles.
| Substrate | Reducing Agent | Product | Typical Yield (%) | Key Reaction Conditions |
| Ethyl Benzoate (B1203000) | DIBAL-H | Benzaldehyde | ~82-89%[1] | 1.05 eq. DIBAL-H, Toluene (B28343), -78 °C, 1.5 h |
| Ethyl Benzoate | LiAlH₄ | Benzyl (B1604629) alcohol | >90%[1] | Anhydrous diethyl ether or THF |
| Ethyl Benzoate | NaBH₄ | No reaction (or very slow)[1] | - | Methanol (B129727), Room Temperature |
| Benzonitrile (B105546) | DIBAL-H | Benzaldehyde | High[1] | 1 eq. DIBAL-H, DCM or Toluene, -78 °C, 2 h |
| Benzonitrile | LiAlH₄ | Benzylamine | High[1] | Anhydrous diethyl ether or THF |
| Benzonitrile | NaBH₄ | No reaction[1] | - | Methanol, Room Temperature |
Delving into the Mechanisms: A Tale of Three Hydrides
The divergent outcomes of these reductions can be understood by examining their distinct reaction pathways.
DIBAL-H: The Controlled Reduction
DIBAL-H's efficacy in partial reductions stems from its Lewis acidic aluminum center and its sterically hindered nature.
-
Reduction of Esters: The reaction initiates with the coordination of the Lewis acidic aluminum of DIBAL-H to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating an intramolecular hydride transfer. At low temperatures, typically -78 °C, a stable tetrahedral intermediate is formed. This intermediate is key to the partial reduction, as it does not readily collapse to eliminate the alkoxy group. Subsequent aqueous workup hydrolyzes this intermediate to furnish the desired aldehyde.[2][3] If the reaction temperature is allowed to rise, or if an excess of DIBAL-H is used, further reduction of the aldehyde to the primary alcohol can occur.[3]
-
Reduction of Nitriles: A similar mechanism is at play in the reduction of nitriles. The nitrogen of the nitrile coordinates to the aluminum of DIBAL-H, activating the nitrile for hydride attack. The subsequent hydride transfer results in the formation of an imine-aluminum complex. This complex is stable at low temperatures and, upon aqueous workup, hydrolyzes to yield the corresponding aldehyde.[4]
Lithium Aluminum Hydride (LAH): The Powerhouse
LAH is a potent, nucleophilic hydride source capable of reducing a wide array of functional groups.
-
Reduction of Esters: Unlike DIBAL-H, LAH directly attacks the carbonyl carbon of the ester with a hydride ion, forming a tetrahedral intermediate. This intermediate is unstable and rapidly eliminates the alkoxide leaving group to form an aldehyde. The newly formed aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LAH to the corresponding primary alcohol.[1]
-
Reduction of Nitriles: LAH reduces nitriles to primary amines through a two-step hydride addition. The first hydride addition forms an imine anion, which is then rapidly reduced by a second hydride to a dianion. Aqueous workup then protonates the dianion to yield the primary amine.[5]
Sodium Borohydride (NaBH₄): The Selective Specialist
NaBH₄ is a much milder and more selective reducing agent compared to LAH. Its reactivity is generally limited to the reduction of aldehydes and ketones. Under standard conditions, esters and nitriles are unreactive towards NaBH₄, making it an excellent choice for the chemoselective reduction of a ketone or aldehyde in the presence of an ester or nitrile.[1][6]
Experimental Protocols
To illustrate the practical application of these reagents, detailed protocols for the reduction of a model ester, ethyl benzoate, and a model nitrile, benzonitrile, are provided below.
Protocol 1: Partial Reduction of Ethyl Benzoate to Benzaldehyde using DIBAL-H
Materials:
-
Ethyl benzoate
-
DIBAL-H (1.0 M solution in toluene)
-
Anhydrous toluene
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and dry ice/acetone bath
Procedure:
-
A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer is charged with ethyl benzoate (1.0 eq).
-
Anhydrous toluene is added to dissolve the ester, and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
DIBAL-H solution (1.05 eq) is added dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature remains below -70 °C.
-
The reaction mixture is stirred at -78 °C for 1.5 hours.
-
The reaction is quenched at -78 °C by the slow, dropwise addition of methanol to consume any excess DIBAL-H.
-
The mixture is allowed to warm to room temperature, and a saturated aqueous solution of Rochelle's salt is added. The mixture is stirred vigorously until two clear layers are observed.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude benzaldehyde.
-
The product can be further purified by distillation or column chromatography.
Protocol 2: Reduction of Ethyl Benzoate to Benzyl Alcohol using LiAlH₄
Materials:
-
Ethyl benzoate
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Water
-
15% aqueous sodium hydroxide (B78521) solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, and nitrogen inlet
Procedure:
-
A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and reflux condenser is charged with a suspension of LAH (0.5 eq) in anhydrous diethyl ether.
-
A solution of ethyl benzoate (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.
-
The reaction is carefully quenched by the sequential, dropwise addition of water (x mL, where x is the mass of LAH in grams), followed by 15% aqueous sodium hydroxide solution (x mL), and finally water (3x mL).
-
The resulting granular precipitate is removed by filtration through a pad of Celite®, and the filter cake is washed with diethyl ether.
-
The combined organic filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude benzyl alcohol.
-
The product can be further purified by distillation or column chromatography.
Protocol 3: Reduction of Benzonitrile to Benzylamine using LiAlH₄
Materials:
-
Benzonitrile
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether
-
Dilute sulfuric acid
-
Aqueous sodium hydroxide solution
-
Round-bottom flask, magnetic stirrer, reflux condenser, and nitrogen inlet
Procedure:
-
A solution of benzonitrile (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of LAH (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the careful, dropwise addition of water.
-
The resulting mixture is acidified with dilute sulfuric acid to dissolve the aluminum salts.
-
The aqueous layer is separated and made basic with a sodium hydroxide solution.
-
The product is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous potassium carbonate, filtered, and the solvent is removed under reduced pressure to yield benzylamine.
Conclusion
The mechanistic validation of this compound reaction pathways confirms its status as a premier reagent for the controlled, partial reduction of esters and nitriles to aldehydes.[3][7] Its steric bulk and the stability of the tetrahedral intermediate at low temperatures are the key factors governing its unique selectivity. In contrast, the formidable power of Lithium aluminum hydride leads to complete reduction to alcohols and amines, while the mildness of Sodium borohydride restricts its utility to more reactive carbonyl compounds. A thorough understanding of these mechanistic differences, coupled with the appropriate experimental protocols, empowers researchers to strategically select the optimal hydride reagent to achieve their desired synthetic outcomes with precision and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Solved When benzonitrile (1) is treated with DIBAL-H, the | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Efficiency of Diisobutylaluminum Chloride in Total Synthesis
Diisobutylaluminum chloride (DIBAL-Cl) is a powerful organoaluminum reagent with significant applications in organic synthesis.[1][2] As both a potent Lewis acid and a reducing agent, its utility in the construction of complex molecular architectures is noteworthy.[3][4] This guide provides a comprehensive benchmark of DIBAL-Cl's efficiency against other common reagents in total synthesis, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their synthetic strategy.
Core Applications and Performance Benchmarking
DIBAL-Cl is primarily utilized for selective reductions and as a Lewis acid catalyst. Its performance is often dictated by strict control of reaction conditions, particularly temperature.[1][5]
1. Partial Reduction of Esters to Aldehydes
The partial reduction of esters to aldehydes is a crucial transformation in total synthesis, and DIBAL-Cl, along with its hydride counterpart Diisobutylaluminum hydride (DIBAL-H), is a key reagent for this purpose.[1][6] Over-reduction to the primary alcohol is a common side reaction, making the choice of reagent and conditions critical.[7]
Table 1: Comparison of Reagents for Ester to Aldehyde Reduction
| Reagent/Method | Typical Yield (%) | Selectivity | Key Conditions | Advantages | Disadvantages |
| DIBAL-Cl | 70-95% | Good to Excellent | Low temperature (-78 °C), 1.0-1.2 equivalents | High selectivity, broad substrate scope | Pyrophoric, sensitive to air and moisture[1][4] |
| DIBAL-H | 60-98% | Good to Excellent | Low temperature (-78 °C), 1.0-1.2 equivalents[8] | Widely used, commercially available in various solvents[9] | Prone to over-reduction if temperature is not controlled[6][7] |
| LiAlH(OtBu)₃ | 65-90% | Good | Low temperature (-78 °C) | Milder than LiAlH₄, good for acid chlorides | Less common than DIBAL reagents |
| Two-Step: LiAlH₄ then Oxidation (e.g., PCC, DMP) | 60-85% (overall) | Excellent | Two separate reactions | Reliable, avoids over-reduction issues directly | Adds steps to the synthetic route, use of toxic chromium reagents (PCC) |
2. Reduction of Nitriles to Aldehydes
DIBAL-Cl and DIBAL-H are also effective for the partial reduction of nitriles to imines, which are then hydrolyzed to aldehydes upon aqueous workup.[5][10] This provides a valuable alternative to methods that might otherwise yield primary amines.[6]
Table 2: Comparison of Reagents for Nitrile to Aldehyde Reduction
| Reagent | Typical Yield (%) | Functional Group Tolerance | Key Conditions | Advantages | Disadvantages |
| DIBAL-Cl | 75-90% | Good | Low temperature (-78 °C to 0 °C), followed by hydrolysis | Efficient and direct conversion | Requires careful control of stoichiometry and temperature |
| DIBAL-H | 70-90% | Good | Low temperature (-78 °C to 0 °C), followed by hydrolysis[8] | Readily available, well-established protocols | Similar sensitivity to DIBAL-Cl |
| Stephen Reduction (SnCl₂/HCl) | 40-70% | Moderate | Acidic conditions | Classic method, avoids organometallic reagents | Substrate-dependent, can have moderate yields |
| Raney Nickel/H₂ | Variable | Moderate | High pressure, elevated temperature | Catalytic, suitable for large scale | Can lead to over-reduction to the amine, requires specialized equipment |
3. DIBAL-Cl as a Lewis Acid
With its electron-deficient aluminum center, DIBAL-Cl functions as a potent Lewis acid, often used to catalyze a variety of reactions, including olefin polymerization and alkylation reactions.[3][4] Its Lewis acidity is comparable to other common aluminum-based Lewis acids.
Table 3: Comparison of DIBAL-Cl with Other Lewis Acids
| Lewis Acid | Relative Strength | Common Applications | Advantages | Disadvantages |
| DIBAL-Cl | Strong | Ziegler-Natta polymerization, alkylations, transmetalations[3][4] | Soluble in non-polar solvents, dual reactivity as a reductant | Highly reactive, pyrophoric[4] |
| AlCl₃ | Very Strong | Friedel-Crafts reactions, isomerizations | Inexpensive, widely available | Often requires stoichiometric amounts, can be difficult to handle |
| FeCl₃ | Moderate to Strong | Friedel-Crafts reactions, chlorinations | Milder and often more selective than AlCl₃, less expensive | Can be less reactive than AlCl₃ |
| TiCl₄ | Strong | Diels-Alder reactions, aldol (B89426) reactions, Mukaiyama aldol reactions | High stereocontrol, versatile | Extremely moisture-sensitive |
| BF₃·OEt₂ | Moderate | Carbonyl additions, protecting group chemistry | Easy to handle liquid, convenient | Less powerful than many other Lewis acids |
Visualizing Synthetic Pathways
The following diagrams illustrate a typical experimental workflow for a DIBAL-Cl mediated reaction and a decision-making process for selecting a reducing agent.
Caption: General workflow for a DIBAL-Cl mediated reduction.
Caption: Decision tree for selecting a DIBAL reagent.
Experimental Protocols
Safety is paramount when handling DIBAL-Cl and DIBAL-H as they are pyrophoric and react violently with water and other protic solvents.[1][8] All manipulations must be conducted under an inert atmosphere using anhydrous solvents and proper personal protective equipment.
Protocol 1: General Procedure for the Reduction of an Ester to an Aldehyde using DIBAL-H
This protocol is adapted from established procedures for DIBAL-H reductions.[8][11][12]
-
Apparatus Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet is charged with the ester (1.0 eq.).
-
Dissolution: Anhydrous solvent (e.g., dichloromethane, toluene, or diethyl ether) is added to dissolve the ester.[11]
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.[8]
-
Reagent Addition: A solution of DIBAL-H (1.0 M in a hydrocarbon solvent, 1.05-1.2 eq.) is added dropwise via syringe, ensuring the internal temperature remains below -70 °C.[8][12]
-
Reaction Monitoring: The reaction is stirred at -78 °C for 1.5 to 3 hours.[12] Progress is monitored by thin-layer chromatography (TLC).[11]
-
Quenching: The reaction is carefully quenched at -78 °C by the slow, dropwise addition of methanol.[8]
-
Workup: The mixture is allowed to warm to room temperature. An aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl is added, and the mixture is stirred vigorously until the aluminum salts precipitate or dissolve, resulting in two clear layers.[8][11]
-
Extraction and Purification: The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.[11][12] The crude aldehyde is then purified by flash column chromatography.[8]
Protocol 2: General Procedure for the Reduction of an α,β-Unsaturated Ester to an Allylic Alcohol using DIBAL-H
-
Apparatus and Dissolution: Following the setup in Protocol 1, the α,β-unsaturated ester (1.0 eq.) is dissolved in anhydrous diethyl ether.[12]
-
Cooling: The solution is cooled to -78 °C.
-
Reagent Addition: DIBAL-H (1.0 M in hexane, 2.2 eq.) is added dropwise, and the reaction is stirred at -78 °C for 4 hours.[12]
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.[12] After warming to room temperature, the resulting white precipitate is filtered through a pad of Celite®.
-
Extraction and Purification: The filter cake is washed thoroughly with diethyl ether. The combined filtrate is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude allylic alcohol, which can be further purified if necessary.[12]
Case Studies in Total Synthesis
DIBAL-Cl and its related hydride, DIBAL-H, have been instrumental in the total synthesis of numerous complex natural products.
-
Glycomaurrol and Eustifoline-C: A total synthesis of these carbazole (B46965) alkaloids employed a DIBAL-H promoted reductive ring-opening of a pyran ring as a key step.[13]
-
Casbane Diterpenes: In a collective total synthesis of several casbane diterpenes, DIBAL-H was used for the reduction of an ester functional group en route to key intermediates.[14]
-
Isomuronic Acid: The total synthesis of isomuronic acid, a butenolide, utilized DIBAL-H for a critical reduction step.[15]
Conclusion
This compound is a versatile and highly effective reagent in the synthetic chemist's arsenal. Its ability to perform chemoselective reductions of esters and nitriles to aldehydes, often under mild, low-temperature conditions, makes it an invaluable tool in total synthesis. While its pyrophoric nature demands careful handling, its performance, particularly when compared to multi-step alternatives, solidifies its position as a go-to reagent for these delicate transformations. The choice between DIBAL-Cl and its alternatives will ultimately depend on the specific substrate, desired selectivity, and the overall synthetic strategy.
References
- 1. This compound (DIBAL) – silver-chem.co [silver-chem.co]
- 2. This compound [jsmochem.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 1779-25-5 [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
- 10. quora.com [quora.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Navigating the Transient World: A Comparative Guide to Analyzing Reaction Intermediates in Diisobutylaluminum Chloride Reductions
For researchers, scientists, and drug development professionals, understanding the nuances of chemical reactions is paramount. The reduction of functional groups using Diisobutylaluminum chloride (DIBAL-H) is a cornerstone of modern organic synthesis, prized for its ability to selectively furnish aldehydes from esters and nitriles. The key to this selectivity lies in the formation of a transient tetrahedral intermediate. This guide provides a comparative analysis of the methods used to study these fleeting species, supported by established mechanistic insights and detailed experimental protocols.
The partial reduction of an ester to an aldehyde using DIBAL-H is a classic transformation that hinges on the stability of a key tetrahedral intermediate at low temperatures.[1] Unlike more powerful reducing agents like lithium aluminum hydride (LiAlH₄), which typically reduce esters to primary alcohols, DIBAL-H allows for the isolation of the aldehyde product under carefully controlled cryogenic conditions.[1]
The Central Hypothesis: The Tetrahedral Intermediate
The generally accepted mechanism for the DIBAL-H reduction of a carbonyl compound, such as an ester, involves a two-step process. First, the electron-deficient aluminum center of DIBAL-H, a Lewis acid, coordinates to the Lewis basic carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, priming it for the subsequent hydride transfer. The second step is the intramolecular transfer of a hydride ion from the aluminum to the activated carbonyl carbon, resulting in the formation of a tetrahedral intermediate.[1]
At low temperatures, typically -78 °C, this tetrahedral intermediate is stable and does not readily collapse.[1] This stability is the critical factor that allows the reaction to be stopped at the aldehyde stage. Upon quenching the reaction with a protic solvent like methanol (B129727) or a mild acidic workup, the intermediate is hydrolyzed to release the desired aldehyde.
Comparative Analysis of Analytical Approaches
Direct spectroscopic observation of the tetrahedral intermediate in DIBAL-H reductions is challenging due to its transient nature. However, a combination of indirect methods and comparative studies with other reducing agents provides strong evidence for its existence and role in the reaction mechanism.
| Analytical Approach | Principle | Advantages | Limitations |
| Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy | NMR spectra are recorded at cryogenic temperatures to slow down the reaction and potentially observe the signals of the intermediate species. | Can provide direct structural information about the intermediate in solution. | The intermediate may still be too short-lived or in too low a concentration to be detected. Broadening of signals at low temperatures can complicate spectral interpretation. |
| In-Situ Infrared (IR) Spectroscopy | The reaction is monitored in real-time using an IR probe immersed in the reaction mixture. Changes in the carbonyl stretching frequency can indicate the formation of the coordinated complex and the disappearance of the starting material. | Provides real-time kinetic data and can detect the formation of new species. | It is often difficult to definitively assign new peaks to the specific tetrahedral intermediate without ambiguity. |
| Trapping Experiments | A reactive electrophile is added to the reaction mixture at low temperature to "trap" the anionic intermediate, forming a stable adduct that can be isolated and characterized. | Provides strong indirect evidence for the existence and structure of the intermediate. | The trapping agent can potentially interfere with the primary reaction pathway. The structure of the trapped product is not the intermediate itself. |
| Computational Modeling | Quantum mechanical calculations are used to model the reaction pathway and determine the structure and stability of the intermediates and transition states. | Can provide detailed insights into the geometry and energetics of the reaction intermediates. | The accuracy of the results is highly dependent on the level of theory and the computational model used. Experimental validation is crucial. |
Experimental Protocols
General Protocol for DIBAL-H Reduction of an Ester to an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.[1]
Materials:
-
Ester
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or THF)
-
This compound (DIBAL-H) solution (typically 1.0 M in a hydrocarbon solvent)
-
Methanol (for quenching)
-
Aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware, flame-dried and under an inert atmosphere (Nitrogen or Argon)
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the ester (1.0 equiv) in the chosen anhydrous solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution (1.0 - 1.2 equiv) dropwise to the stirred solution, ensuring the internal temperature remains below -75 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume any excess DIBAL-H.
-
Allow the reaction mixture to warm to room temperature.
-
Add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed. Alternatively, cautiously add dilute HCl.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two to three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography, distillation, or recrystallization as required.
Protocol for Low-Temperature NMR Analysis (Hypothetical)
While specific literature with detailed NMR data of the DIBAL-H intermediate is scarce, a hypothetical protocol for such an experiment would be as follows:
Instrumentation:
-
NMR spectrometer equipped with a variable temperature probe capable of reaching -80 °C or lower.
-
NMR tubes suitable for low-temperature experiments (e.g., Norell® Select Series™).
Procedure:
-
Prepare a solution of the ester in a deuterated solvent that remains liquid at low temperatures (e.g., toluene-d8 (B116792) or CD₂Cl₂).
-
Acquire a reference ¹H NMR spectrum of the starting material at room temperature and at the target low temperature (e.g., -78 °C).
-
In a separate flame-dried flask under an inert atmosphere, cool the ester solution to -78 °C.
-
Slowly add a stoichiometric amount of DIBAL-H.
-
Using a pre-cooled syringe, transfer an aliquot of the reaction mixture to the pre-cooled NMR tube under an inert atmosphere.
-
Quickly insert the NMR tube into the pre-cooled NMR probe.
-
Acquire ¹H NMR spectra at regular intervals to monitor the disappearance of the starting material and the appearance of new signals that could correspond to the intermediate and the final product upon warming.
Visualizing the Reaction Pathway
The following diagrams illustrate the key steps in the DIBAL-H reduction of an ester and a nitrile.
Caption: Generalized workflow for the DIBAL-H reduction of an ester.
Caption: Reaction pathway for the DIBAL-H reduction of a nitrile to an aldehyde.
Conclusion
The selective reduction of esters and nitriles to aldehydes by DIBAL-H is a powerful tool in organic synthesis, with the stability of the tetrahedral intermediate at low temperatures being the cornerstone of this selectivity.[1] While direct observation of this intermediate remains a significant experimental challenge, a combination of low-temperature reaction conditions, trapping experiments, and computational studies provides a consistent and compelling picture of its central role. For researchers in drug development and other scientific fields, a thorough understanding of these mechanistic principles is essential for the rational design of synthetic routes and the optimization of reaction conditions to achieve desired chemical transformations with high efficiency and selectivity.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Diisobutylaluminum Chloride
For Immediate Implementation by Laboratory Personnel
Diisobutylaluminum chloride (DIBAL-Cl), and its hydride counterpart DIBAL-H, are potent reducing agents frequently employed in organic synthesis. However, their utility is matched by significant hazards, including pyrophoricity (spontaneous ignition in air) and violent reactivity with water.[1][2][3] Adherence to strict disposal protocols is paramount to ensure the safety of researchers and the integrity of the laboratory environment. This guide provides essential, step-by-step procedures for the safe neutralization and disposal of residual this compound.
Core Safety Mandates
Prior to initiating any disposal procedure, the following safety measures must be in place:
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and safety glasses or a face shield are mandatory.[1] All handling of DIBAL-Cl and its solutions must be conducted within a certified chemical fume hood.[1]
-
Inert Atmosphere: All operations involving DIBAL-Cl must be performed under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture.[1][3]
-
Spill Management: An appropriate spill kit containing inert absorbent materials like dry sand or vermiculite (B1170534) must be readily accessible. Do not use water or combustible materials like paper towels for spill cleanup. [1]
Quenching and Disposal Protocol
The primary method for disposing of small quantities of excess this compound is through a carefully controlled quenching process. This involves reacting the DIBAL-Cl with a less reactive substance to form safer, more stable compounds.
Experimental Protocol: Quenching of Excess this compound
This protocol outlines a common and effective method for neutralizing residual DIBAL-Cl in the laboratory setting.
Reagents and Equipment:
-
Excess this compound solution
-
Anhydrous isopropanol (B130326) or methanol (B129727)
-
Dry ice
-
Stir plate and stir bar
-
Addition funnel or syringe pump for controlled addition
-
Appropriately sized reaction flask
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Preparation: In a chemical fume hood, equip a reaction flask with a stir bar and place it in a cooling bath (e.g., dry ice/acetone) to maintain a low temperature, typically -78 °C.[4]
-
Inerting the System: Purge the flask with an inert gas (nitrogen or argon) to remove all air and moisture.
-
Controlled Addition of Quenching Agent:
-
For a highly controlled quench, slowly add the DIBAL-Cl solution dropwise to a stirring slurry of dry ice in isopropanol.[1]
-
Alternatively, and more commonly for reaction workups which serves a similar purpose for disposal of unreacted reagent, cool the DIBAL-Cl solution to -78 °C and slowly add an anhydrous alcohol like isopropanol or methanol dropwise.[4][5] The addition must be slow and controlled to manage the exothermic reaction and gas evolution. A syringe pump is recommended for larger quantities.[4]
-
-
Monitoring the Reaction: Continue the slow addition of the quenching agent until gas evolution ceases, indicating that the reactive DIBAL-Cl has been consumed.[1]
-
Final Hydrolysis (Optional but Recommended for Work-up): After the initial quench with alcohol, a more polar protic source is often used to ensure complete neutralization of all aluminum species. This can involve the slow, careful addition of water or an aqueous solution. For instance, the Fieser method involves the sequential addition of specific volumes of water and a 15% aqueous sodium hydroxide (B78521) solution.[4]
-
Waste Collection: The resulting quenched solution, containing aluminum salts and the solvent, must be collected in a designated hazardous waste container.[1] The container must be properly labeled, detailing its contents.
-
Decontamination of Equipment: Glassware and equipment that have come into contact with DIBAL-Cl should be rinsed with an anhydrous solvent (like the one used in the reaction) under an inert atmosphere, and the rinsate treated as hazardous waste. Subsequently, the equipment can be carefully quenched with isopropanol before final cleaning.[5] Disposable items like syringes and needles should be rinsed with isopropanol and disposed of in a sharps container.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information pertinent to the handling and disposal of this compound.
| Parameter | Value | Notes |
| Quenching Temperature | -78 °C to 0 °C | Low temperatures are crucial to control the exothermic reaction.[4] |
| Initial Quenching Agent | Anhydrous Isopropanol or Methanol | Added slowly to the DIBAL-Cl solution.[1][4][5] |
| Secondary Quenching Agents (for work-up) | Water, 15% aq. NaOH, Saturated aq. Rochelle's salt, Dilute aq. acid (e.g., 1M HCl) | The choice depends on the desired final product and ease of separation.[4] |
| Fieser Method Ratios (per 'x' mmol of DIBAL-H) | 1. 0.04x mL of water2. 0.04x mL of 15% aq. NaOH3. 0.1x mL of water | A specific protocol for forming a granular precipitate of aluminum salts.[4] |
| Spill Absorbent | Dry Sand or Vermiculite | Do not use water or combustible materials.[1] |
Disposal Workflow
The logical flow of the this compound disposal process is illustrated in the diagram below.
References
Essential Safety and Logistical Information for Handling Diisobutylaluminum Chloride
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical, immediate safety protocols and logistical guidance for the handling and disposal of Diisobutylaluminum chloride (DIBAL-Cl). Adherence to these procedures is essential to mitigate the significant risks associated with this pyrophoric and water-reactive compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that poses several risks, including being pyrophoric (ignites spontaneously in air), reacting violently with water, and causing severe skin burns and eye damage.[1][2][3] It is imperative to use the appropriate personal protective equipment (PPE) to ensure safety.[4]
Recommended Personal Protective Equipment:
| PPE Category | Specifications |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene, nitrile) are required. Gloves should be inspected for integrity before each use and changed immediately upon contact with the chemical.[4][5][6] |
| Eye and Face Protection | At a minimum, chemical splash goggles that meet the ANSI Z.87.1 1989 standard must be worn.[4] A face shield worn over safety glasses is mandatory when there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[4] |
| Skin and Body Protection | A flame-retardant lab coat is essential.[5] For tasks with a higher risk of exposure, a chemical-resistant apron or coveralls should be worn over the lab coat. Wear appropriate shoes that cover the entire foot.[4] |
| Respiratory Protection | All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6] If there is a potential for inhalation of vapors or aerosols, a NIOSH-approved respirator with an appropriate cartridge is required.[7] |
Operational Plan: Safe Handling Procedures
Area Preparation:
-
Ensure the work area, typically a fume hood, is clean, dry, and free of clutter.
-
Verify that a safety shower and eyewash station are accessible and operational.
-
Remove all flammable materials and ignition sources from the immediate vicinity.[7][8]
-
Have appropriate spill cleanup materials readily available (see Section 4).
Handling:
-
This compound is air and moisture-sensitive and must be handled under an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Ground and bond containers when transferring material to prevent static discharge.[7][9]
-
Never add water to this product.[7]
Spill Management
In the event of a spill, immediate and appropriate action is critical.
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material such as dry sand, soda ash, or lime.[1]
-
DO NOT use water or combustible materials like paper towels for cleanup.[6][7]
-
Using non-sparking tools, carefully collect the absorbed material into a suitable, dry, and closed container for disposal.[7]
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent the spill from entering drains or waterways.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Quenching Excess Reagent:
-
Small amounts of excess DIBAL-Cl should be carefully and slowly quenched.
-
A recommended method is to add the DIBAL-Cl solution dropwise to a stirring, non-reactive solvent (such as heptane) under an inert atmosphere. Then, a long-chain alcohol (e.g., isopropanol) can be slowly added to the diluted solution. The reaction should be allowed to complete, as indicated by the cessation of gas evolution.
Container Disposal:
-
Empty containers retain product residue and can be dangerous.[7]
-
Containers should be triple-rinsed with an inert, dry solvent (e.g., hexane (B92381) or toluene) under an inert atmosphere. The rinsate should be treated as hazardous waste and quenched as described above.
-
Puncture the container to prevent reuse before disposing of it in accordance with institutional and local regulations.[2]
Waste Disposal:
-
Dispose of all quenched materials and contaminated absorbents in approved, labeled hazardous waste containers.[1][5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Visualization
Caption: Workflow for the safe handling of this compound spills.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound (DIBAL) – silver-chem.co [silver-chem.co]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
